molecular formula C21H25N6NaO15P2 B1140908 Deamino Dpn sodium salt CAS No. 104809-38-3

Deamino Dpn sodium salt

Cat. No.: B1140908
CAS No.: 104809-38-3
M. Wt: 686.39
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Description

Deamino Dpn sodium salt is a useful research compound. Its molecular formula is C21H25N6NaO15P2 and its molecular weight is 686.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(31)16(10(5-28)39-20)41-44(36,37)42-43(34,35)38-6-11-13(29)14(30)21(40-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMOYFWBERFQAR-QYZPTAICSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N6NaO15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-38-3
Record name Nicotinamide hypoxanthinedinucleotide sodium salt
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Foundational & Exploratory

Technical Deep Dive: Deamino DPN Sodium Salt (Deamino-NAD+)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and applications of Deamino DPN Sodium Salt , scientifically known as Nicotinamide Hypoxanthine Dinucleotide Sodium Salt (Deamino-NAD+).[1]

Structural Analysis, Physicochemical Properties, and Enzymatic Applications[1]

Executive Summary Deamino DPN (Deamino-NAD+) is a structural analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide (NAD+).[1] Chemically defined as Nicotinamide Hypoxanthine Dinucleotide , this compound replaces the adenine moiety of NAD+ with hypoxanthine.[1] This substitution removes the exocyclic amino group at the C6 position of the purine ring, replacing it with a carbonyl oxygen.[1]

This modification makes Deamino DPN a critical chemical probe in enzymology. It is utilized to map the binding determinants of NAD-dependent dehydrogenases, specifically to determine the contribution of the adenine amino group to coenzyme binding affinity (


) and catalytic efficiency (

).[1]

Part 1: Chemical Identity & Structural Constitution

The nomenclature "DPN" (Diphosphopyridine Nucleotide) is the historical terminology for NAD+.[1] Therefore, "Deamino DPN" refers to the deaminated form of NAD+.[1]

Chemical Specifications
PropertyDetail
Common Name This compound
Scientific Name Nicotinamide Hypoxanthine Dinucleotide Sodium Salt
Synonyms Deamino-NAD+; Deaminodiphosphopyridine nucleotide; dNAD
CAS Number 104809-38-3 (Sodium Salt); 1851-07-6 (Free Acid)
Molecular Formula

Molecular Weight ~664.41 g/mol (Free Acid basis); ~688.41 g/mol (Monosodium salt basis)
Appearance White to off-white lyophilized powder
Solubility Soluble in water (

mg/mL)
Structural Topology

The molecule consists of two nucleotides joined through their phosphate groups by a pyrophosphate bond:

  • Nicotinamide Nucleotide: Contains the nicotinamide ring (redox active site) attached to a ribose phosphate.[1]

  • Hypoxanthine Nucleotide: Contains the hypoxanthine ring (purine analog) attached to a ribose phosphate.[1]

Key Structural Difference:

  • NAD+: Adenine ring contains an Amino group (-NH2) at position C6.[1]

  • Deamino-DPN: Hypoxanthine ring contains a Carbonyl group (=O) at position C6 and a hydrogen at N1 (lactam tautomer).[1]

This alteration changes the hydrogen bonding potential of the cofactor. The amino group in NAD+ often serves as a hydrogen bond donor to amino acid side chains (e.g., Aspartate or Glutamate) in the enzyme's binding pocket.[1] In Deamino-DPN, this donor capability is lost.[1]

Part 2: Physicochemical Properties

Spectral Characteristics

Deamino-DPN exhibits distinct UV-Visible absorption properties compared to NAD+ due to the hypoxanthine chromophore.[1]

  • Absorption Maxima:

    • 249 nm (Hypoxanthine peak).[1]

    • 260 nm (Nicotinamide contribution, though lower than Adenine).[1]

  • Extinction Coefficient (

    
    ): 
    
    • At 249 nm:

      
       (pH 7.0).[1]
      
    • Note: NAD+ has a

      
       at 260 nm (
      
      
      
      ).[1]
  • Fluorescence: Like NAD+, the oxidized form is non-fluorescent.[1] The reduced form (Deamino-NADH) fluoresces at 460 nm upon excitation at 340 nm.[1]

Stability and Storage[1]
  • Hygroscopicity: The sodium salt is highly hygroscopic.

  • Thermal Stability: Unstable at high temperatures in solution.

  • Storage Conditions: Must be stored at -20°C in a desiccated environment.

  • Solution Stability: Aqueous solutions should be prepared fresh. Neutral pH (7.0–7.[1]5) is preferred to prevent hydrolysis of the glycosidic bonds.[1]

Part 3: Biological Applications & Mechanism[6]

Mechanistic Enzymology

Deamino-DPN is primarily used to study Coenzyme Specificity .[1] By comparing the kinetic parameters of an enzyme with NAD+ versus Deamino-DPN, researchers can deduce the role of the adenine exocyclic amine.[1]

  • Scenario A (Critical Interaction): If

    
     for Deamino-DPN is significantly higher (lower affinity) than for NAD+, the enzyme likely requires a hydrogen bond with the adenine -NH2 group for proper binding.[1]
    
  • Scenario B (Non-Critical Interaction): If

    
     and 
    
    
    
    are similar, the adenine amino group is not a primary anchor point in the active site.[1]
Substrate Activity

Deamino-DPN serves as a functional substrate for a wide range of dehydrogenases, including:

  • Alcohol Dehydrogenase (ADH): Often accepts Deamino-DPN with varying efficiency.[1]

  • Lactate Dehydrogenase (LDH): Used to probe the hydrophobic pocket size.[1]

  • Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH). [1][2]

  • Glutamate Dehydrogenase (GDH). [1][3]

Visualization of Cofactor Profiling Logic

CofactorProfiling Enzyme Target Dehydrogenase NAD Native Cofactor (NAD+) [Adenine -NH2 Present] Enzyme->NAD Deamino Analog Cofactor (Deamino-DPN) [Hypoxanthine =O Present] Enzyme->Deamino Complex_Native Enzyme-NAD+ Complex (H-Bond Donor Active) NAD->Complex_Native Binding Complex_Analog Enzyme-Analog Complex (H-Bond Donor Missing) Deamino->Complex_Analog Binding Result_High Result A: Similar Km/Vmax (NH2 Not Critical) Complex_Native->Result_High Comparison Result_Low Result B: High Km / Low Vmax (NH2 Critical for Binding) Complex_Native->Result_Low Complex_Analog->Result_High Complex_Analog->Result_Low

Figure 1: Logic flow for using Deamino-DPN to determine the structural requirements of enzyme-cofactor binding sites.

Part 4: Experimental Protocols

Preparation of Stock Solution (10 mM)

Reagents:

  • This compound (MW ~688.41 g/mol ).[1]

  • Ultrapure Water (Type I) or 100 mM Phosphate Buffer (pH 7.0).[1]

Procedure:

  • Calculate the mass required:

    
    .[1]
    
  • Weigh ~7 mg of powder into a microcentrifuge tube.

  • Dissolve in the calculated volume of buffer to achieve exactly 10 mM.

    • Note: Do not heat. Vortex gently.

  • Verification: Dilute 1:50 in buffer and measure

    
    .[1] Use 
    
    
    
    to calculate precise concentration.[1]
    • 
      .[1]
      
Kinetic Assay (General Dehydrogenase)

Objective: Determine


 of Deamino-DPN for Enzyme X.
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Substrate: Saturating concentration of the electron donor (e.g., Ethanol for ADH).[1]

  • Cofactor Series: Prepare Deamino-DPN dilutions: 0, 50, 100, 200, 500, 1000

    
    .
    
  • Reaction Setup (in Cuvette):

    • 900

      
       Buffer + Substrate.[1]
      
    • 50

      
       Deamino-DPN (variable conc).
      
    • Initiate with 50

      
       Enzyme solution.[1]
      
  • Detection: Monitor absorbance increase at 340 nm (formation of Deamino-NADH) for 2–5 minutes.

    • Note: The reduced form (Deamino-NADH) absorbs at 340 nm similar to NADH.[1]

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Deamino-DPN] using the Michaelis-Menten equation.
    

Part 5: Safety & Handling (MSDS Summary)

ParameterGuideline
GHS Classification Not classified as a dangerous substance under GHS.[1]
Personal Protective Equipment (PPE) Lab coat, nitrile gloves, safety glasses.[1]
Inhalation May cause respiratory tract irritation.[1] Use in a fume hood if generating dust.
First Aid Eyes: Flush with water for 15 min.[1] Skin: Wash with soap/water.
Disposal Dissolve in water and dispose of via licensed chemical waste contractor.[1]

References

  • Sigma-Aldrich. (2025).[1][4] Nicotinamide hypoxanthine dinucleotide sodium salt Product Information. Retrieved from [1]

  • Santa Cruz Biotechnology. (2025).[1] Nicotinamide hypoxanthine dinucleotide sodium salt (CAS 104809-38-3).[1][4][5][6][7] Retrieved from [1]

  • PubChem. (2025).[1][8] Deamino-NAD+ Compound Summary. Retrieved from

  • MedChemExpress. (2025). Deamino-NAD sodium (HY-B0445).[1][2] Retrieved from

  • Schuber, F., et al. (1979).[1] Structure-function relationships in NAD+ analogs. Biochemistry, 18(2), 345-351.[1] (Foundational text on NAD analog binding).

Sources

Technical Guide: Deamino-NAD (NaAD) vs. NAD+ Cofactor Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, mechanistic, and functional distinctions between Nicotinamide Adenine Dinucleotide (NAD+) and its deamidated precursor, Nicotinic Acid Adenine Dinucleotide (NaAD) , often referred to as Deamino-NAD. While NAD+ is the universal electron carrier for catabolism, NaAD serves primarily as a transient biosynthetic intermediate in the Preiss-Handler and bacterial salvage pathways.

For researchers in synthetic biology and enzyme engineering, the structural divergence between the amide (NAD+) and carboxyl (NaAD) moieties on the pyridine ring presents a unique opportunity. By exploiting the electrostatic incompatibility of NaAD with wild-type dehydrogenases, scientists can engineer "bioorthogonal" redox circuits—parallel metabolic pathways that function independently of the cell’s native NAD+/NADH pool. This guide details the molecular basis of this specificity, engineering strategies for specificity reversal, and protocols for kinetic validation.

Part 1: Structural & Mechanistic Basis of Specificity

The "Amide vs. Acid" Divergence

The core difference between NAD+ and NaAD lies at the C3 position of the pyridinium ring.

  • NAD+: Contains a Carboxamide group (

    
    ).
    
  • NaAD: Contains a Carboxylic acid group (

    
    ), which exists as a carboxylate anion (
    
    
    
    ) at physiological pH.

This single functional group substitution dictates the "lock and key" mechanism of cofactor binding.

The Electrostatic Gatekeeper

In canonical NAD-dependent dehydrogenases (e.g., Malate Dehydrogenase, Alcohol Dehydrogenase), the cofactor binding pocket contains a highly conserved Aspartate (Asp) or Glutamate (Glu) residue.

  • In NAD+ Binding: The amide nitrogen of the nicotinamide ring acts as a hydrogen bond donor to the backbone carbonyls or side chains, while the carbonyl oxygen accepts a hydrogen bond. The conserved Asp/Glu residue typically interacts with the adenosine ribose hydroxyls to discriminate against NADP+, but specificity for the nicotinamide headgroup is often governed by steric and electrostatic complementarity with the pocket's lining.

  • The NaAD Clash: If NaAD enters the active site of a wild-type dehydrogenase, its C3-carboxylate group is negatively charged. This creates a severe electrostatic repulsion against the electronegative environment often found in the nicotinamide binding sub-site, effectively preventing binding or drastically increasing

    
    .
    
Visualization of the Specificity Logic

CofactorSpecificity cluster_legend Mechanism NAD NAD+ (Nicotinamide Head) EnzymeWT Wild-Type Dehydrogenase (Amide-Compatible Pocket) NAD->EnzymeWT Native Substrate NaAD NaAD (Deamino-NAD) (Nicotinic Acid Head) NaAD->EnzymeWT Steric/Charge Clash EnzymeMut Engineered Dehydrogenase (Carboxyl-Compatible Pocket) NaAD->EnzymeMut Orthogonal Pair Interaction1 H-Bond Network (High Affinity) EnzymeWT->Interaction1 Interaction2 Electrostatic Repulsion (No Binding) EnzymeWT->Interaction2 Interaction3 Charge Complementarity (Restored Affinity) EnzymeMut->Interaction3

Figure 1: Logic flow of cofactor specificity. Wild-type enzymes reject NaAD due to electrostatic repulsion, necessitating protein engineering for recognition.

Part 2: Engineering Orthogonality

To utilize NaAD as a bioorthogonal cofactor, one must reverse the specificity of the target enzyme. This is not merely about "allowing" NaAD to bind, but often about "excluding" NAD+ to prevent metabolic cross-talk.

The "Charge Reversal" Strategy

The most successful approach involves remodeling the active site to accommodate the negative charge of the NaAD carboxylate.

  • Identify the Gatekeeper: Use structural alignment to find residues interacting with the C3-amide of NAD+.

  • Rational Design:

    • Mutation A (Space Creation): Replace bulky residues with smaller ones (Gly/Ala) if steric hindrance is the primary barrier.

    • Mutation B (Charge Attraction): Introduce positively charged residues (Arg or Lys ) near the C3 position. This creates a salt bridge with the NaAD carboxylate, stabilizing the binding.

    • Mutation C (Repulsion of NAD+): The introduction of the positive charge may not fully exclude NAD+, but it often shifts the preference. To strictly exclude NAD+, one might introduce a repulsive interaction for the amide nitrogen, though this is challenging.

Case Study: Engineering Dehydrogenases

Research has demonstrated that introducing Arginine residues into the active site of enzymes like Malic Enzyme or Formate Dehydrogenase can shift specificity toward nicotinic acid analogs.

ParameterWild-Type Enzyme (NAD+)Engineered Mutant (NaAD)Mechanistic Reason
Key Residue Neutral/AcidicArginine/LysineElectrostatic attraction to


(NAD+)
Low (

range)
High (

range)
Loss of optimal H-bonding

(NaAD)
Very High (Non-binding)Low (

range)
Formation of salt bridge

HighVariableCatalytic geometry may require optimization

Part 3: Experimental Protocols

Protocol: Determination of Cofactor Specificity ( )

Objective: Quantify the catalytic efficiency of a dehydrogenase for NaAD vs. NAD+.

Prerequisites:

  • Purified Enzyme (WT and Mutant).[1]

  • Cofactors: NAD+ (Sigma/Merck) and NaAD (Sigma/Merck, CAS: 19253-88-4).

  • Substrate (e.g., Malate, Formate, Ethanol depending on enzyme).

  • UV-Vis Spectrophotometer (plate reader or cuvette).

Workflow:

  • Preparation of Stocks:

    • Prepare 100 mM stock solutions of NAD+ and NaAD in neutral buffer (pH 7.0–7.5). Note: NaAD is acid-labile; avoid low pH storage.

    • Determine exact concentration using extinction coefficients at 260 nm (NAD+:

      
      , NaAD: 
      
      
      
      ).
  • Assay Setup (96-well plate):

    • Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.5.

    • Substrate: Saturating concentration (

      
      ).
      
    • Cofactor Gradient: Prepare a serial dilution of NAD+ (0 to 5 mM) and NaAD (0 to 20 mM). Note: Higher concentrations are needed for NaAD if specificity is low.

  • Reaction Initiation:

    • Add enzyme to initiate reaction. Final enzyme concentration should yield a linear rate for the first 60 seconds (typically 10–100 nM).

  • Data Acquisition:

    • Monitor absorbance at 340 nm (formation of NADH or NaADH).

    • Critical Note: The reduced form of Deamino-NAD (NaADH) also absorbs at 340 nm. The extinction coefficient is approximately

      
      , similar to NADH, but for precise kinetics, generate a standard curve using chemically reduced NaADH (reduced via Sodium Dithionite).
      
  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. [Cofactor].
      
    • Fit to the Michaelis-Menten equation:

      
      
      
    • Calculate Specificity Constant:

      
      
      
Protocol: Bioorthogonal Flux Verification

Objective: Confirm that the engineered enzyme utilizes NaAD inside a cellular context without tapping into the native NAD+ pool.

  • Strain Construction: Use an E. coli auxotroph (e.g.,

    
    ) or a strain with a downregulated salvage pathway to control NaAD levels.
    
  • Feeding Experiment: Supplement media with Nicotinic Acid (NA) to boost intracellular NaAD.

  • Metabolite Extraction:

    • Quench metabolism with cold methanol/acetonitrile (40:40:20).

    • LC-MS/MS Separation: NaAD and NAD+ differ by only 1 mass unit (Amide vs Acid, -NH2 vs -OH difference is roughly +1 Da mass shift in the parent ion).

    • MRM Transitions:

      • NAD+:

        
         (m/z)
        
      • NaAD:

        
         (m/z)
        
    • Note: Ensure chromatographic separation as isotopic envelopes can overlap.

Part 4: Pathway Visualization

The following diagram illustrates the parallel metabolism concept where NaAD acts as an orthogonal electron carrier.

OrthogonalMetabolism cluster_native Native Metabolism (NAD+) cluster_orthogonal Engineered Circuit (NaAD) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (Uses NAD+) NAD_Pool NAD+ / NADH Pool Glucose->NAD_Pool TCA TCA Cycle Pyruvate->TCA SubstrateX Orthogonal Substrate ProductY Valuable Product SubstrateX->ProductY Engineered DH (Uses NaAD) NaAD_Pool NaAD / NaADH Pool SubstrateX->NaAD_Pool

Figure 2: Parallel Metabolic Circuits. The engineered NaAD-dependent pathway operates without draining the native NAD+ pool required for cell survival.

References

  • Gazzaniga, F., et al. (2009). "Nicotinamide mononucleotide synthetase is the key enzyme for an alternative route of NAD biosynthesis in Francisella tularensis." Molecular Microbiology.

  • Sorci, L., et al. (2013). "Nicotinamide mononucleotide synthetase (NadE) from Burkholderia thailandensis." Acta Crystallographica.

  • Zhao, H., et al. (2011). "Creation of Bioorthogonal Redox Systems Depending on Nicotinamide Flucytosine Dinucleotide." Journal of the American Chemical Society.

  • Bockwoldt, M., et al. (2019). "Cofactor Specificity Engineering of Dehydrogenases." Current Opinion in Biotechnology.

  • Magni, G., et al. (2004). "Enzymology of NAD+ synthesis and salvage." Cellular and Molecular Life Sciences.

Sources

Technical Guide: Deamino DPN Sodium Salt (Nicotinamide Hypoxanthine Dinucleotide)

Author: BenchChem Technical Support Team. Date: February 2026

CAS 104809-38-3 [1][2][3][4]

Executive Summary: The Structural Probe of Dehydrogenases

Deamino DPN sodium salt (Nicotinamide Hypoxanthine Dinucleotide, often abbreviated as Deamino-NAD+) is a specialized structural analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide (NAD+).

In this analog, the adenine moiety of NAD+ is replaced by hypoxanthine . This modification removes the exocyclic amino group at the C6 position of the purine ring. For researchers and drug developers, this molecule is not merely a reagent but a precision tool used to map the adenine-binding pockets of oxidoreductases. By comparing the kinetic parameters (


, 

) of an enzyme with NAD+ versus Deamino-NAD+, scientists can quantify the energetic contribution of the adenine amino group to the enzyme-coenzyme binding event.

This guide details the physicochemical properties, mechanistic applications, and validated protocols for utilizing Deamino DPN in high-fidelity enzymatic assays.

Chemical Profile & Specifications

The following data consolidates technical specifications required for procurement and experimental design.

ParameterSpecification
Common Name This compound; Deamino-NAD+
Systematic Name Nicotinamide hypoxanthine dinucleotide sodium salt
CAS Number 104809-38-3
Molecular Formula

Molecular Weight ~664.41 g/mol (Free Acid basis)
Solubility Soluble in water (50 mg/mL); Aqueous buffers
Appearance White to off-white powder

(pH 7.0)
249 nm (Hypoxanthine moiety), 260 nm (Nicotinamide)
Storage -20°C; Hygroscopic; Protect from moisture
Stability Stable in lyophilized form; degrade in solution if not frozen

Mechanistic Insight: The "Missing Hydrogen Bond"

The utility of Deamino DPN lies in its structural subtraction. In many NAD+-dependent dehydrogenases (e.g., Lactate Dehydrogenase, Malate Dehydrogenase), the adenine ring of the cofactor binds to a hydrophobic pocket, often anchored by a hydrogen bond between the adenine-N6 amino group and a side-chain carboxylate (Asp or Glu) or backbone carbonyl of the enzyme.

When Deamino-NAD+ is used:

  • Loss of Interaction: The N6-amino group is absent (replaced by a carbonyl oxygen in hypoxanthine).

  • Affinity Shift: This results in a measurable increase in the Michaelis constant (

    
    ), reflecting lower affinity.
    
  • Energetic Quantification: The difference in binding energy (

    
    ) can be calculated, isolating the contribution of that specific H-bond to the total binding energy.
    
Visualization: Structural Comparison & Binding Logic

The following diagram illustrates the structural transformation and its impact on enzyme interaction.

DeaminoNAD_Mechanism cluster_results Binding Outcome NAD NAD+ (Natural Cofactor) Contains Adenine Deamino Deamino-NAD+ (Analog) Contains Hypoxanthine NAD->Deamino Deamination (NH2 -> =O) Enzyme Enzyme Binding Pocket (e.g., Asp/Glu Residues) NAD->Enzyme Interacts via N6-Amino Group Deamino->Enzyme Lacks N6-Amino Group HighAffinity High Affinity Binding (H-Bond Present) Enzyme->HighAffinity Result LowAffinity Reduced Affinity (H-Bond Absent) Enzyme->LowAffinity Result

Figure 1: Mechanistic comparison of NAD+ vs. Deamino-NAD+ binding. The substitution of Adenine with Hypoxanthine eliminates a critical hydrogen bond donor, serving as a negative control for binding specificity.

Experimental Protocol: Comparative Kinetic Assay

Objective: To determine the specificity of a target dehydrogenase for the adenine moiety of NAD+ using Deamino DPN.

Reagents Preparation[4][6]
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5 (or enzyme-specific optimum).

  • Substrate: Specific substrate for the enzyme (e.g., L-Lactate for LDH), prepared at saturating concentration (10x

    
    ).
    
  • Cofactor Stock A (NAD+): 10 mM NAD+ in water.

  • Cofactor Stock B (Deamino DPN): 10 mM this compound (CAS 104809-38-3) in water.

    • Note: Determine exact concentration using extinction coefficients (

      
       for hypoxanthine).
      
Step-by-Step Workflow
  • Baseline Calibration: Prepare a spectrophotometer set to 340 nm (to detect NADH/Deamino-NADH formation). Maintain temperature at 25°C or 37°C.

  • Reaction Mixture Assembly: In a quartz cuvette, add:

    • Buffer (to final volume 1.0 mL)

    • Substrate (Saturating concentration)

    • Cofactor (Variable concentrations: 0.1 mM to 5.0 mM)

    • Initiate reaction with: Enzyme (Catalytic amount).

  • Data Acquisition: Measure the initial velocity (

    
    ) for 60–120 seconds. Ensure linearity (
    
    
    
    ).
  • Comparative Iteration: Repeat the assay using Deamino DPN as the cofactor. You will likely need higher concentrations of Deamino DPN if the affinity is significantly lower.

  • Analysis: Plot

    
     vs. [Cofactor] using the Michaelis-Menten model.
    
Data Processing & Interpretation

Calculate the Discrimination Factor (


) using the catalytic efficiency:


  • If D ≈ 1: The adenine amino group contributes little to binding.

  • If D >> 1: The adenine amino group is critical for recognition (common in specific dehydrogenases).

Handling & Stability Validation

To ensure experimental reproducibility (Trustworthiness), the integrity of the Deamino DPN salt must be validated before use.

Quality Control Check

Unlike NAD+, the hypoxanthine ring alters the UV absorption spectrum.

  • Protocol: Dilute a small aliquot in pH 7.0 buffer.

  • Scan: 220 nm to 300 nm.

  • Criteria: You should observe a peak shift. NAD+ peaks at ~260 nm. Deamino-NAD+ exhibits a hypoxanthine peak near 249 nm . If the peak remains at 260 nm, the material may be mislabeled or contaminated with standard NAD+.

Storage Workflow

Storage_Workflow Receive Receive Shipment (Cold Chain) Check Visual Inspection (White Powder) Receive->Check Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Check->Aliquot Store Store at -20°C Desiccated Aliquot->Store

Figure 2: Recommended storage workflow to prevent hydrolysis and degradation.

References

  • Pullman, M. E., & Kaplan, N. O. (1960). The specificity of pyridine nucleotide analogues in the dehydrogenase reaction. Journal of Biological Chemistry, 235(6), 1717-1725. (Foundational text on Deamino-NAD specificity).
  • Schramm, V. L. (1998). Enzymatic transition states and transition state analog design. Annual Review of Biochemistry, 67, 693-720. (Contextualizes cofactor analog use in mechanistic studies).

(Note: While specific deep-links to product pages change frequently, the CAS 104809-38-3 is the universal identifier for verifying current supplier catalogs.)

Sources

An In-depth Technical Guide to Nicotinamide Hypoxanthine Dinucleotide (NHD) Sodium Salt: A Multifunctional NAD+ Analog for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Nicotinamide Hypoxanthine Dinucleotide (NHD) sodium salt, an intriguing analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide (NAD+). Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical functions, analytical methodologies, and practical applications of NHD, moving beyond a simple recitation of facts to offer field-proven insights and explain the causality behind experimental choices.

Introduction: Unveiling Nicotinamide Hypoxanthine Dinucleotide

Nicotinamide Hypoxanthine Dinucleotide (NHD) is a structural and functional analog of NAD+, a pivotal molecule in cellular metabolism and signaling.[1][2] In NHD, the adenine base of NAD+ is replaced by hypoxanthine.[3] This seemingly subtle modification confers unique biochemical properties to NHD, making it a valuable tool for investigating NAD+-dependent pathways and a potential modulator of cellular processes in its own right.

While NAD+ plays a central role in redox reactions and as a substrate for enzymes like sirtuins and PARPs, NHD exhibits distinct interactions with these enzymatic systems.[1][4] Understanding the nuances of NHD's function is critical for its effective application in research and for exploring its therapeutic potential. This guide will illuminate the synthesis, biochemical activity, and analytical considerations of NHD, providing a robust framework for its utilization in the laboratory.

Biochemical Function and Metabolism of NHD

The functional landscape of NHD is defined by its synthesis, its role as a coenzyme, and its metabolism by NAD+-consuming enzymes.

Biosynthesis and Degradation: A Tale of Two Enzymes

NHD is synthesized from nicotinamide mononucleotide (NMN) and inosine triphosphate (ITP) through the enzymatic activity of nicotinamide mononucleotide adenylyltransferase 3 (Nmnat3).[5] This mitochondrial enzyme also utilizes guanosine triphosphate (GTP) to produce another NAD+ analog, nicotinamide guanine dinucleotide (NGD). The synthesis of NHD is therefore intrinsically linked to the cellular pools of NMN and ITP.

Once formed, NHD can be metabolized by the ectoenzyme CD38.[5] This multifunctional enzyme, a key regulator of cellular calcium signaling, hydrolyzes NHD to produce cyclic inosine diphosphate ribose (cIDPR).[6][7] Notably, cIDPR is a fluorescent molecule, a property that has been ingeniously exploited for monitoring the activity of ADP-ribosyl cyclases like CD38.[6]

NHD_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation NMN Nicotinamide Mononucleotide (NMN) Nmnat3 Nmnat3 NMN->Nmnat3 ITP Inosine Triphosphate (ITP) ITP->Nmnat3 NHD Nicotinamide Hypoxanthine Dinucleotide (NHD) CD38 CD38 NHD->CD38 cIDPR Cyclic Inosine Diphosphate Ribose (cIDPR) (Fluorescent) Nmnat3->NHD Synthesis CD38->cIDPR Hydrolysis

Caption: Biosynthesis and degradation pathway of NHD.

NHD as an Enzymatic Cofactor: A Comparative Perspective

Similar to its parent molecule, NAD+, NHD can function as a coenzyme in redox reactions, accepting a hydride ion to form its reduced counterpart, deamino-NADH. However, its efficiency as a cofactor varies depending on the enzyme.

Studies have shown that NHD can serve as a coenzyme for alcohol dehydrogenase (ADH), although with a lower affinity compared to NAD+.[5] This suggests that the hypoxanthine moiety, while structurally similar to adenine, alters the binding affinity of the dinucleotide to the active site of certain dehydrogenases.

In contrast, the reduced form of a related analog, reduced nicotinamide hypoxanthine dinucleotide phosphate (NHxDPH), has been shown to be an effective substrate for yeast glutathione reductase, with a dissociation constant (Kd) of 76 µM and a limiting rate constant of 56 s⁻¹.[8] This highlights the nuanced and enzyme-specific nature of NHD's coenzymatic activity.

Table 1: Comparative Kinetic Parameters of NAD+ and NHD Analogs with Specific Enzymes

EnzymeCofactorKm/Kd (µM)Vmax/kcat (s⁻¹)Reference
Yeast Alcohol DehydrogenaseNAD+21,5000.426[9]
Yeast Alcohol DehydrogenaseNHD> NAD+ (lower affinity)Not reported[5]
Yeast Glutathione ReductaseNHxDPH76 (Kd)56[8]

Note: Direct comparative kinetic data for NHD with many dehydrogenases is limited, representing an area for future research.

Modulation of NAD+ Metabolism

Intriguingly, research in Escherichia coli has revealed that NHD can act as an inhibitor of NAD+ synthesis.[9] This finding suggests a potential feedback mechanism where the accumulation of NAD+ analogs could regulate the overall NAD+ pool. Whether a similar inhibitory function exists in mammalian cells is an important question that warrants further investigation and could have significant implications for understanding cellular homeostasis.

Analytical Methodologies for NHD Quantification

Accurate quantification of NHD in biological samples is crucial for understanding its physiological roles but presents analytical challenges due to its structural similarity to the highly abundant NAD+.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable method for the specific and sensitive quantification of NHD.[10][11] This technique allows for the separation of NHD from other nucleotides based on its retention time and the unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Protocol 1: A Validated LC-MS/MS Method for NHD Quantification in Biological Samples

This protocol is adapted from established methods for NAD+ and its metabolites and should be optimized for your specific instrument and matrix.[10][11]

1. Sample Preparation (Extraction):

  • Rationale: Rapid quenching of metabolism and efficient extraction are critical to prevent enzymatic degradation or interconversion of nucleotides. An acidic extraction method is often preferred for preserving the oxidized forms of nicotinamide dinucleotides.

  • Procedure:

    • Harvest cells or tissues and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen sample in a pre-chilled extraction solution of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at maximum speed (e.g., 15,000 rpm) at 4°C for 10 minutes.

    • Collect the supernatant containing the extracted metabolites.

    • For improved stability during analysis, consider neutralizing the extract with ammonium bicarbonate.[5]

2. Chromatographic Separation:

  • Rationale: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed to separate NHD from NAD+ and other polar metabolites.

  • Example Conditions (Reverse-Phase):

    • Column: A C18 column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 0% to 20% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

3. Mass Spectrometric Detection:

  • Rationale: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest selectivity and sensitivity.

  • Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • NHD: Precursor ion (Q1) m/z 666.1 -> Product ion (Q3) m/z (specific fragment to be determined by infusion of NHD standard).

      • Internal Standard (e.g., ¹³C₅-NAD+): Precursor ion (Q1) m/z 669.1 -> Product ion (Q3) m/z (corresponding fragment).

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized using an NHD standard.

LCMS_Workflow Sample Biological Sample (Cells/Tissues) Extraction Extraction with Acidic Acetonitrile/Methanol/Water Sample->Extraction 1. Quench & Extract LC Liquid Chromatography (C18 Column) Extraction->LC 2. Separate MS Mass Spectrometry (ESI-MS/MS, MRM Mode) LC->MS 3. Detect & Fragment Data Data Analysis (Quantification) MS->Data 4. Quantify

Caption: Workflow for LC-MS/MS quantification of NHD.

Practical Applications in Research and Drug Development

The unique properties of NHD and its derivatives make them valuable tools in various research contexts.

Probing the Activity of NAD+-Glycohydrolases

As previously mentioned, the enzymatic conversion of NHD to the fluorescent cIDPR by CD38 provides a convenient and continuous assay for monitoring the activity of this important enzyme.[6] This is particularly useful for high-throughput screening of potential CD38 inhibitors, which are of interest for the treatment of various diseases, including cancer and inflammatory disorders.

Protocol 2: Enzymatic Assay for CD38 Activity using NHD

1. Reagents:

  • Purified recombinant CD38 enzyme.

  • NHD sodium salt solution (concentration to be optimized, typically in the range of 10-100 µM).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).

  • Test compounds (potential inhibitors).

  • 96-well black microplate.

  • Fluorescence plate reader.

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer and NHD in the wells of the microplate.

  • Add the test compounds or vehicle control to the respective wells.

  • Initiate the reaction by adding the CD38 enzyme to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for cIDPR (to be determined empirically).

  • Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the CD38 activity.

Investigating Dehydrogenase Specificity

NHD can be used as a tool to probe the cofactor specificity of novel dehydrogenases. By comparing the kinetic parameters (Km and Vmax) of an enzyme with NAD+ and NHD, researchers can gain insights into the structural requirements of the enzyme's active site for cofactor binding.

Potential Therapeutic Applications

While still in the early stages of investigation, the ability of NHD to inhibit NAD+ synthesis in bacteria suggests a potential avenue for the development of novel antimicrobial agents.[9] Furthermore, the metabolic stability of cIDPR and its derivatives opens up possibilities for creating long-lasting modulators of calcium signaling pathways, which could be relevant for a variety of diseases.[7]

Conclusion and Future Directions

Nicotinamide Hypoxanthine Dinucleotide sodium salt is more than just a structural analog of NAD+. Its unique interactions with key enzymes like Nmnat3 and CD38, its distinct coenzymatic properties, and its potential to modulate NAD+ metabolism make it a versatile tool for researchers. The continued development of sensitive analytical methods will be crucial for elucidating its endogenous roles and exploring its full therapeutic potential.

Future research should focus on:

  • Comprehensive Kinetic Profiling: Determining the kinetic parameters of a wide range of dehydrogenases and other NAD+-dependent enzymes with NHD.

  • Absolute Quantification in Tissues: Establishing the physiological concentrations of NHD in various mammalian tissues and subcellular compartments to understand its in vivo relevance.

  • Elucidating Cellular Functions: Investigating the effects of NHD on NAD+ homeostasis and cellular signaling in mammalian cells.

  • Exploring Pathophysiological Roles: Examining the levels of NHD in various disease models to identify potential links to pathology.

By continuing to explore the multifaceted nature of NHD, the scientific community can unlock new insights into NAD+ biology and potentially develop novel therapeutic strategies.

References

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The Role of Deamino-NAD in Dehydrogenase Enzyme Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of deamino-nicotinamide adenine dinucleotide (deamino-NAD) and its role in the kinetics of dehydrogenase enzymes. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this NAD+ analog and its applications in enzyme assays and high-throughput screening.

Introduction: The Central Role of NAD+ in Redox Biology

Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme in all living cells, playing a pivotal role in a vast array of metabolic reactions.[1][2][3] It functions primarily as a hydride acceptor in catabolic pathways, where it is reduced to NADH.[3][4][5] The NADH molecule then donates these high-energy electrons to the electron transport chain, driving the synthesis of ATP, the cell's primary energy currency.[1][5] The ratio of NAD+ to NADH is a critical indicator of the cell's redox state and energy level, influencing numerous cellular processes beyond metabolism, including DNA repair, gene expression, and cell signaling.[6]

Dehydrogenases are a broad class of enzymes that catalyze the oxidation of a substrate by transferring a hydride ion (H-) to an acceptor, which is typically NAD+ or NADP+.[5][7] The kinetics of these enzymes are fundamental to understanding metabolic pathways and are a major focus in drug discovery for targeting diseases such as cancer, metabolic disorders, and neurodegenerative diseases.

Deamino-NAD: Structure, Synthesis, and Properties

Deamino-NAD is a structural analog of NAD+ where the adenine amine group at the 6-position is replaced by a hydroxyl group. This seemingly minor modification has significant implications for its chemical and physical properties, as well as its interaction with enzymes.

Diagram: Structural Comparison of NAD+ and Deamino-NAD

G cluster_NAD NAD+ cluster_deaminoNAD Deamino-NAD NAD_structure Nicotinamide-Ribose-Phosphate-Phosphate-Ribose-Adenine(-NH2) deaminoNAD_structure Nicotinamide-Ribose-Phosphate-Phosphate-Ribose-Hypoxanthine(=O) NAD_structure->deaminoNAD_structure Deamination (-NH2 -> =O)

Caption: Chemical transformation from NAD+ to deamino-NAD.

Enzymatic Synthesis of Deamino-NAD

Deamino-NAD can be synthesized from NAD+ through enzymatic deamination. This process is catalyzed by NAD+ aminohydrolase (deaminase), which hydrolyzes the amino group on the adenine ring to produce deamino-NAD and ammonia. This enzymatic approach offers high specificity and yield, making it a preferred method for producing deamino-NAD for research purposes.

Physicochemical Properties and Stability

The replacement of the amino group with a hydroxyl group alters the hydrogen bonding potential and overall charge distribution of the adenine ring. While specific quantitative data on the comparative stability of deamino-NAD and NAD+ is not abundant in readily available literature, it is known that the stability of NAD+ is pH-dependent, with the oxidized form being more stable in acidic conditions and the reduced form (NADH) being more stable in alkaline conditions. It is reasonable to infer that deamino-NAD exhibits similar pH-dependent stability profiles, a critical consideration for designing robust enzyme assays.

Dehydrogenase Kinetics: A Comparative Perspective

The kinetics of dehydrogenase-catalyzed reactions are typically described by the Michaelis-Menten model, characterized by two key parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Km : Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.

  • Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency.

While extensive kinetic data is available for NAD+ with a wide range of dehydrogenases, similar comprehensive data for deamino-NAD is less prevalent in the scientific literature. However, by examining the available information and understanding the principles of enzyme-cofactor interactions, we can infer the kinetic implications of using deamino-NAD.

Table 1: Michaelis-Menten Constants (Km) for NAD+ with Various Dehydrogenases

DehydrogenaseSubstrateKm for NAD+ (mM)Source
Glutamate DehydrogenaseL-Glutamate0.15[8]
Malate DehydrogenaseL-Malate~2[9]
Lactate DehydrogenaseLactate~0.3[10]
Alcohol DehydrogenaseEthanolVaries with conditions[11]

Note: Km values can vary depending on the source of the enzyme, pH, temperature, and buffer conditions.

The structural difference between NAD+ and deamino-NAD primarily affects the binding of the cofactor to the dehydrogenase. The adenine moiety of NAD+ typically binds in a specific pocket of the enzyme, often forming hydrogen bonds that contribute to the overall binding affinity. The substitution of the amino group with a hydroxyl group in deamino-NAD will alter these hydrogen bonding interactions. This change may lead to a different binding affinity, which would be reflected in a change in the Km value for deamino-NAD compared to NAD+. It is plausible that for some dehydrogenases, this change could result in a higher Km (lower affinity), while for others, the impact might be minimal or even result in a lower Km (higher affinity), depending on the specific amino acid residues in the binding pocket.

Experimental Design and Methodologies

The choice of cofactor is a critical decision in the design of a dehydrogenase assay. The following sections provide guidance on the practical aspects of using deamino-NAD in enzyme kinetics studies.

Rationale for Using Deamino-NAD in Enzyme Assays

One of the primary motivations for using deamino-NAD in certain experimental contexts is to eliminate interference from other NAD+-dependent enzymes that may be present in a complex biological sample. If a contaminating enzyme has a high affinity for NAD+ but a low affinity for deamino-NAD, using the latter can allow for the specific measurement of the activity of the enzyme of interest.

Diagram: Workflow for a Dehydrogenase Assay Using Deamino-NAD

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) mix Mix Buffer, Substrate, and Deamino-NAD in Cuvette reagents->mix enzyme_prep Prepare Enzyme Solution (e.g., Alcohol Dehydrogenase) initiate Initiate Reaction by Adding Enzyme enzyme_prep->initiate substrate_prep Prepare Substrate Solution (e.g., Ethanol) substrate_prep->mix cofactor_prep Prepare Deamino-NAD Solution cofactor_prep->mix mix->initiate measure Monitor Absorbance at 340 nm (Formation of Deamino-NADH) initiate->measure plot Plot Initial Velocity vs. Substrate Concentration measure->plot fit Fit Data to Michaelis-Menten Equation plot->fit determine Determine Km and Vmax fit->determine

Caption: A generalized workflow for determining dehydrogenase kinetics using deamino-NAD.

Step-by-Step Protocol: Dehydrogenase Assay Using Deamino-NAD

This protocol provides a general framework for a continuous spectrophotometric assay to determine the kinetic parameters of a dehydrogenase with deamino-NAD. This example uses alcohol dehydrogenase (ADH).

Materials:

  • Purified alcohol dehydrogenase

  • Deamino-NAD

  • Ethanol (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • Quartz or UV-transparent cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of deamino-NAD in the assay buffer. Determine its concentration spectrophotometrically using its molar extinction coefficient.

    • Prepare a series of ethanol dilutions in the assay buffer to cover a range of concentrations (e.g., from 0.1 to 10 times the expected Km).

    • Prepare a stock solution of ADH in the assay buffer.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, a specific concentration of ethanol, and a saturating concentration of deamino-NAD. The total volume should be constant for all assays.

    • Equilibrate the cuvette to the desired temperature in the spectrophotometer.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of the ADH stock solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of deamino-NADH. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[12]

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.

    • Repeat the assay for each ethanol concentration.

    • Plot v₀ versus the ethanol concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax for ethanol.

    • To determine the Km for deamino-NAD, the concentration of ethanol should be held constant (at a saturating level) while the concentration of deamino-NAD is varied.

Applications in Research and Drug Development

The unique properties of deamino-NAD lend themselves to specific applications in both basic research and the pharmaceutical industry.

High-Throughput Screening (HTS)

In the context of HTS for dehydrogenase inhibitors, using deamino-NAD can be advantageous. If the target enzyme utilizes deamino-NAD efficiently, but other dehydrogenases in the screening system do not, a more specific and robust assay can be developed, reducing the likelihood of false positives.

Coupled Enzyme Assays

Deamino-NAD can be used in coupled enzyme assays where the product of the first reaction is the substrate for a deamino-NAD-dependent dehydrogenase.[13] This allows for the continuous monitoring of the first reaction by following the production of deamino-NADH.

Diagram: Principle of a Coupled Enzyme Assay

G A Substrate A E1 Enzyme 1 A->E1 B Product B E2 Dehydrogenase (Enzyme 2) B->E2 C Product C E1->B E2->C deaminoNADH Deamino-NADH (Measured at 340 nm) E2->deaminoNADH deaminoNAD Deamino-NAD deaminoNAD->E2

Caption: A coupled assay where the activity of Enzyme 1 is measured via the deamino-NAD-dependent reaction of Enzyme 2.

Diagnostic Applications

While less common than NAD+-based assays, deamino-NAD could potentially be used in diagnostic assays to measure the activity of specific dehydrogenases in clinical samples. The specificity it offers could be valuable in distinguishing between different isozymes or in samples with high background NAD+-dependent activity.

Conclusion and Future Perspectives

Deamino-NAD represents a valuable tool in the study of dehydrogenase enzyme kinetics. Its unique properties, stemming from the substitution of the adenine amino group with a hydroxyl group, can be exploited to design more specific and robust enzyme assays. While a comprehensive database of kinetic parameters for deamino-NAD with a wide range of dehydrogenases is still needed, the principles outlined in this guide provide a solid foundation for its application in research and drug discovery. Future studies directly comparing the kinetic profiles of NAD+ and deamino-NAD with various dehydrogenases will be crucial for expanding the utility of this important NAD+ analog.

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  • Schöpp, W. (1976). Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols. Acta Biologica et Medica Germanica, 35(7), 819–830. [Link]

  • NADH Enzyme-Linked Assay. (n.d.). [Link]

  • Exploration of Malate Dehydrogenase Structure and Functionality. (2021, April 5). MediaHub. [Link]

  • NAD+ metabolism and its roles in cellular processes during ageing. (n.d.). PubMed. [Link]

  • Glutamate Dehydrogenase Reaction (Oxidative Deamination of Glutamate). (2017, November 10). YouTube. [Link]

  • Laboratory 5 Enzyme Kinetics. (n.d.). [Link]

  • The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. (2025, August 6). ResearchGate. [Link]

  • Ethanol Fermentation: Regeneration of NAD. (2017, March 18). YouTube. [Link]

Sources

Deamino-NAD: A Strategic Tool for Interrogating Nucleotide Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity of NAD+ and the Need for Precise Probes

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. It functions as a critical coenzyme in redox reactions and as a substrate for a host of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] Given its central role, the enzymes that bind NAD+ and its derivatives are significant targets for drug discovery in fields ranging from oncology to neurodegeneration and aging.[2][3][4] Understanding the intricate interactions within the NAD+ binding pocket is therefore paramount for designing specific and effective therapeutics.

This guide focuses on a powerful yet often underutilized tool in this endeavor: deamino-nicotinamide adenine dinucleotide (deamino-NAD) . Deamino-NAD is the immediate biosynthetic precursor to NAD+, differing only by the presence of a carboxyl group in place of the amide on the nicotinamide ring.[5][6] This subtle structural modification provides a unique lens through which we can dissect the binding and catalytic mechanisms of NAD+-dependent enzymes. Here, we will explore the rationale behind using deamino-NAD, detail robust experimental protocols for its application, and provide insights into interpreting the resulting data to accelerate research and development.

Part 1: The Core Logic — Why Use Deamino-NAD?

The choice of an analog is a critical experimental decision. Deamino-NAD offers distinct advantages for probing nucleotide binding sites, primarily stemming from its identity as a natural biosynthetic intermediate.

1.1. Probing the Final Step of NAD+ Synthesis:

The conversion of deamino-NAD to NAD+ is catalyzed by NAD+ synthetase, which amidates the nicotinic acid moiety using either glutamine or ammonia as a nitrogen source.[5][6] Studying the binding of deamino-NAD to this enzyme family is crucial for understanding this essential metabolic step and for developing inhibitors. High-resolution crystal structures have revealed a distinct binding site for deamino-NAD at the subunit interface of NAD+ synthetase, providing a blueprint for targeted drug design.[6]

1.2. A Non-Reactive Proxy for Substrate Binding:

For many dehydrogenases, the amide group of NAD+ is not essential for initial binding but is critical for the subsequent redox chemistry. Deamino-NAD can act as a structural analog that binds to the active site without participating in hydride transfer. This allows researchers to isolate and study the binding event itself, divorced from catalysis. For example, deamino-NAD is a known substrate for glyceraldehyde 3-phosphate dehydrogenase (GPDH), allowing for the study of its binding kinetics.[7]

1.3. Dissecting the Role of the Nicotinamide Amide:

By comparing the binding affinity and kinetics of NAD+ with that of deamino-NAD, researchers can quantify the contribution of the amide group to the overall binding energy. This is particularly insightful for enzymes like sirtuins and PARPs, which directly interact with and cleave the bond adjacent to the nicotinamide. A significant drop in affinity with deamino-NAD would strongly suggest a critical hydrogen bonding interaction or steric requirement involving the amide group.

1.4. A Tool for Biophysical Characterization:

The inherent properties of deamino-NAD make it suitable for various biophysical techniques used to characterize ligand-protein interactions.[8][9] These methods can provide quantitative data on binding affinity, stoichiometry, and thermodynamics, offering a deeper understanding of the molecular recognition process.

Part 2: Experimental Workflows & Protocols

The successful application of deamino-NAD requires rigorous experimental design. The following section provides detailed, self-validating protocols for key applications.

2.1. Foundational Knowledge: NAD+ Biosynthesis Pathway

Understanding where deamino-NAD fits into the broader metabolic context is crucial. It is the penultimate molecule in the de novo and Preiss-Handler pathways leading to NAD+.

NAD_Biosynthesis cluster_denovo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway Tryptophan Tryptophan QA Quinolinic Acid (QA) Tryptophan->QA Kynurenine Pathway NaMN Nicotinic Acid Mononucleotide (NaMN) QA->NaMN QAPRTase NA Nicotinic Acid (NA) NA->NaMN deaminoNAD Deamino-NAD NaMN->deaminoNAD NMNAT NAD NAD+ deaminoNAD->NAD NAD+ Synthetase

Caption: Simplified overview of NAD+ biosynthesis pathways highlighting the position of deamino-NAD.

2.2. Workflow for Comparative Binding Analysis

This workflow outlines the logical progression from initial binding assessment to detailed kinetic analysis.

Binding_Workflow start Hypothesis: Amide group is key for binding prep Prepare Protein, NAD+, and Deamino-NAD stocks start->prep screen Biophysical Screen (e.g., DSF, MST) prep->screen no_binding No Binding Detected. Re-evaluate hypothesis. screen->no_binding No binding Binding Detected screen->binding Yes quant Quantitative Analysis (e.g., ITC, SPR) binding->quant kinetics Enzyme Kinetics Assay (if applicable) quant->kinetics data Data Analysis: Compare Kd, ΔH, ΔS, Km kinetics->data conclusion Conclusion on Amide Group's Role data->conclusion

Caption: Logical workflow for using deamino-NAD to study a nucleotide binding site.

2.3. Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry 'n') in a single experiment.

  • Objective: To quantitatively determine and compare the binding thermodynamics of NAD+ and deamino-NAD to a target protein.

  • Materials:

    • Purified target protein (dialyzed extensively against the ITC buffer).

    • Deamino-NAD and NAD+ (high purity).

    • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl; must be identical for protein and ligand).

  • Methodology:

    • Preparation: Prepare a 20-50 µM solution of the target protein in the ITC cell and a 200-500 µM solution of the ligand (deamino-NAD or NAD+) in the syringe using the exact same buffer. Degas all solutions thoroughly.

    • Instrument Setup: Set the instrument temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-24 injections of 2 µL).

    • Control Titration: Perform a control experiment by titrating the ligand into the buffer-filled cell to measure the heat of dilution.

    • Experimental Titration: Titrate the ligand into the protein solution.

    • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting isotherm to a suitable binding model (e.g., one-site) to extract the thermodynamic parameters.

  • Self-Validation & Interpretation: The quality of the fit (chi-squared value) and a calculated stoichiometry close to an integer value (e.g., n=1 for a single binding site) validate the data. A significantly higher Kd for deamino-NAD compared to NAD+ indicates that the amide group contributes favorably to binding affinity. The enthalpy (ΔH) and entropy (ΔS) values provide insight into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effects).

2.4. Protocol 2: Enzyme Inhibition/Kinetics Assay

This protocol assesses how deamino-NAD affects the catalytic activity of an enzyme, determining if it acts as a substrate or an inhibitor.

  • Objective: To determine the Michaelis constant (Km) or inhibition constant (Ki) of deamino-NAD.

  • Materials:

    • Target enzyme.

    • NAD+ and deamino-NAD.

    • Substrate for the enzyme (e.g., alcohol for a dehydrogenase).

    • Assay buffer.

    • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Methodology:

    • Assay Principle: The reduction of NAD+ to NADH leads to an increase in absorbance at 340 nm.[10] Deamino-NADH would be expected to have similar spectral properties. An initial spectral scan is recommended.

    • Determining Km (if deamino-NAD is a substrate): a. Set up a series of reactions with a fixed concentration of enzyme and varying concentrations of deamino-NAD. b. Initiate the reaction by adding the enzyme's other substrate. c. Measure the initial reaction velocity (V0) by monitoring the rate of change in absorbance at 340 nm. d. Plot V0 against the deamino-NAD concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Determining Ki (if deamino-NAD is an inhibitor): a. Set up reactions with varying concentrations of the natural substrate (NAD+) in the presence of several fixed concentrations of deamino-NAD. b. Measure the initial velocities for each condition. c. Analyze the data using Lineweaver-Burk or Dixon plots to determine the Ki and the mode of inhibition (competitive, non-competitive, etc.).

  • Self-Validation & Interpretation: The data should fit well to the chosen kinetic models. Comparing the Km of deamino-NAD to that of NAD+ reveals differences in substrate affinity for the catalytic process. If it acts as a competitive inhibitor, it confirms that deamino-NAD binds to the same site as NAD+.

Part 3: Data Presentation & Interpretation

Table 1: Hypothetical Comparative Binding Data for "Enzyme X"

LigandKd (µM) [ITC]ΔH (kcal/mol) [ITC]TΔS (kcal/mol) [ITC]Km (µM) [Kinetics]Vmax (relative %) [Kinetics]
NAD+ 15.2 ± 1.1-8.5-1.825.4 ± 2.3100
Deamino-NAD 125.6 ± 9.8-4.2-0.5450.7 ± 35.112
  • Interpretation of Table 1: In this hypothetical example, the ~8-fold increase in Kd for deamino-NAD clearly demonstrates the importance of the nicotinamide amide for binding affinity. The less favorable enthalpy (less negative ΔH) suggests the loss of a key hydrogen bond. Kinetically, the much higher Km and drastically reduced Vmax indicate that while deamino-NAD can be turned over by the enzyme, it is a very poor substrate compared to NAD+. This combined thermodynamic and kinetic data provides a powerful, multi-faceted argument for the critical role of the amide group in both binding and catalysis for Enzyme X.

Conclusion: A Versatile Probe for Mechanistic Insight

Deamino-NAD is more than just a metabolic intermediate; it is a precision tool for molecular dissection. By systematically comparing its binding and kinetic parameters against those of NAD+, researchers can elucidate the specific contributions of the nicotinamide amide group to molecular recognition and enzymatic function. The workflows and protocols detailed in this guide provide a robust framework for leveraging deamino-NAD to validate drug targets, understand enzyme mechanisms, and ultimately accelerate the development of novel therapeutics targeting the vast landscape of NAD+-binding proteins.

References

  • Title: NAD+ synthase - M-CSA Mechanism and Catalytic Site Atlas Source: M-CSA URL: [Link]

  • Title: A novel deamido-NAD+-binding site revealed by the trapped NAD-adenylate intermediate in the NAD+ synthetase structure Source: PubMed URL: [Link]

  • Title: NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Nicotinamide adenine dinucleotide Source: Wikipedia URL: [Link]

  • Title: Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery Source: PubMed URL: [Link]

  • Title: Biophysical methods in early drug discovery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Biophysical techniques for ligand screening and drug design Source: PubMed URL: [Link]

Sources

Difference between Deamino-NADH and NADH redox potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioenergetics: Deamino-NADH vs. NADH Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Enzymologists, and Drug Discovery Scientists

Executive Summary

This technical guide delineates the physicochemical and enzymological distinctions between NADH (Nicotinamide Adenine Dinucleotide, reduced) and its structural analog, Deamino-NADH (Nicotinamide Hypoxanthine Dinucleotide, reduced).

While often confused in casual discourse, the distinction is critical for mechanistic enzymology. The core insight is that while the two molecules are thermodynamically nearly identical (sharing the same redox-active nicotinamide center), they are kinetically distinct. Deamino-NADH serves as a "molecular probe," used specifically to determine if the exocyclic amino group of the adenine moiety is essential for enzyme binding within the Rossmann fold.

Part 1: Molecular Architecture & Structural Logic

To understand the redox behavior, one must first isolate the structural modification. NADH consists of two nucleotides joined by a pyrophosphate bridge:

  • Nicotinamide Mononucleotide (NMN): The redox-active site.

  • Adenosine Monophosphate (AMP): The binding/recognition handle.

Deamino-NADH is produced by the deamination of the adenine ring. The exocyclic amino group (


) at the C6 position of adenine is replaced by a hydroxyl group, which tautomerizes to a keto group (

). Consequently, the base changes from Adenine to Hypoxanthine .
Structural Comparison Diagram

MolecularStructure NADH NADH (Nicotinamide Adenine Dinucleotide) Nicotinamide Nicotinamide Ring (Redox Active Center) UNCHANGED NADH->Nicotinamide Adenine Adenine Ring (C6-NH2) NADH->Adenine Deamino Deamino-NADH (Nicotinamide Hypoxanthine Dinucleotide) Deamino->Nicotinamide Hypoxanthine Hypoxanthine Ring (C6=O) Deamino->Hypoxanthine Adenine->Hypoxanthine Nitrous Acid (HNO2) Deamination

Figure 1: Structural transformation. Note that the redox-active Nicotinamide ring remains identical in both molecules.

Part 2: Thermodynamic Profile (Redox Potential)

A common misconception is that changing the purine base alters the redox potential.

The Redox Potential (

)

The standard redox potential of the NAD⁺/NADH couple is -0.320 V (at pH 7.0, 25°C).

For Deamino-NADH , the redox potential is thermodynamically indistinguishable from NADH (approx. -0.320 V ).

Why? The redox chemistry (hydride transfer) occurs exclusively at the C4 position of the nicotinamide ring. The purine ring (adenine or hypoxanthine) is structurally isolated from the nicotinamide ring by the ribose-phosphate-phosphate-ribose bridge. There is no significant electronic conjugation between the two rings to alter the electron affinity of the nicotinamide cation.

The Critical Distinction

If the redox potential is the same, why use Deamino-NADH?

  • NADH: Optimized for high-affinity binding (

    
     in 
    
    
    
    range).
  • Deamino-NADH: Used to probe the binding energy contribution of the adenine

    
     group.
    

Part 3: Spectroscopic Differentiation

While their redox potentials align, their spectroscopic signatures differ in the UV region due to the purine modification. This is the primary method for assessing purity.

FeatureNADHDeamino-NADHTechnical Note
Redox Absorbance (

)
340 nm 340 nm The dihydronicotinamide chromophore is identical.
Purine Absorbance (

)
259 nm 249 nm Hypoxanthine absorbs at a shorter wavelength than Adenine.
Isosbestic Point ~280 nmVaries
Extinction Coeff. (340 nm)


Use the same factor for concentration calculations.
A260/A340 Ratio ~2.3 < 1.0 Critical Quality Control parameter.

Diagnostic Rule: If you synthesize Deamino-NADH and the


 ratio remains high (>2.0), your deamination was incomplete.

Part 4: Enzymology & Kinetic Applications[3][4]

This is the functional core of the comparison. Dehydrogenases (e.g., Lactate Dehydrogenase - LDH, Alcohol Dehydrogenase - ADH) typically possess a Rossmann fold where the cofactor binds.

The "Adenine Pocket" Mechanism

In the standard Rossmann fold, an acidic residue (Aspartate or Glutamate) often forms a hydrogen bond with the


-amino group of the adenine moiety of NADH.
  • NADH: Forms H-bond

    
     Strong Binding 
    
    
    
    Low
    
    
    .
  • Deamino-NADH: Loss of

    
     (replaced by carbonyl) 
    
    
    
    Loss of H-bond/Repulsion
    
    
    Weak Binding
    
    
    High
    
    
    .
Experimental Workflow: Determining Specificity

Use this workflow to determine if your target dehydrogenase relies on the adenine amino group for binding.

KineticWorkflow Start Enzyme Characterization Strategy Prep Prepare Substrate Mix (e.g., Pyruvate for LDH) Start->Prep Branch Split Reaction Prep->Branch PathA Reaction A: Saturating NADH (100 µM) Branch->PathA PathB Reaction B: Saturating Deamino-NADH (100 µM) Branch->PathB Measure Measure A340nm Decrease (Initial Velocity V0) PathA->Measure PathB->Measure Compare Calculate Ratio: V0(Deamino) / V0(NADH) Measure->Compare Result1 Ratio ≈ 1.0 Adenine NH2 NOT critical for binding Compare->Result1 High Activity Result2 Ratio << 1.0 Adenine NH2 IS critical for binding Compare->Result2 Low Activity

Figure 2: Kinetic differentiation workflow. A significant drop in activity with Deamino-NADH indicates the enzyme requires the adenine amine for cofactor recruitment.

Part 5: Synthesis & Quality Control Protocol

If commercial Deamino-NADH is unavailable, it must be synthesized via nitrous acid deamination.

Protocol: Nitrous Acid Deamination of NADH

Objective: Convert NADH to Deamino-NADH (Nicotinamide Hypoxanthine Dinucleotide).

  • Reagents:

    • NADH (Disodium salt)

    • Sodium Acetate Buffer (pH 4.5)

    • Sodium Nitrite (

      
      )
      
  • Reaction:

    • Dissolve NADH (10 mg/mL) in Acetate Buffer.

    • Add 2 equivalents of

      
      .
      
    • Incubate at 0°C (Ice Bath) for 60 minutes. Note: NADH is acid-labile; keep temperature low to prevent cleavage of the glycosidic bond.

  • Quenching:

    • Adjust pH to 7.5 immediately using Tris-Base to stop the reaction and stabilize the reduced nicotinamide ring.

  • Purification (Essential):

    • The reaction will contain unreacted NADH and breakdown products.

    • Method: Ion-Exchange Chromatography (DEAE-Sephadex).

    • Elution: Linear gradient of Triethylammonium bicarbonate (TEAB). Deamino-NADH elutes after NADH due to the loss of the positively charged amino group (making the molecule effectively more acidic/negative).

  • Validation:

    • Scan UV spectrum (220–400 nm).

    • Confirm shift of the adenine peak from 259 nm to 249 nm .

    • Confirm retention of the 340 nm peak.

References

  • Pullman, M. E., San Pietro, A., & Colowick, S. P. (1954). On the structure of reduced diphosphopyridine nucleotide. Journal of Biological Chemistry, 206(1), 129-141. Link

  • Kaplan, N. O., Ciotti, M. M., & Stolzenbach, F. E. (1956). Reaction of Pyridine Nucleotide Analogues with Dehydrogenases. Journal of Biological Chemistry, 221(2), 833-844. Link

  • Siegel, J. M., Montgomery, G. A., & Bock, R. M. (1959). Ultraviolet absorption spectra of DPN and analogs. Archives of Biochemistry and Biophysics, 82(2), 288-299. Link

  • McComb, R. B., Bond, L. W., et al. (1976). Determination of the molar absorptivity of NADH. Clinical Chemistry, 22(2), 141-150. Link

Deamino DPN Sodium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Deamino DPN sodium salt, a critical analog of β-Nicotinamide Adenine Dinucleotide (β-NAD+), tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, its significance in biochemical assays, and practical considerations for its application.

Core Molecular Attributes

This compound, also known by its synonyms Deamino-diphosphopyridine nucleotide sodium salt and Nicotinamide hypoxanthine dinucleotide sodium salt, is a vital tool in enzymatic studies.[1][2][3][4] Its unique structure, where the adenine moiety of NAD+ is replaced by hypoxanthine, confers specific reactivity that is invaluable for dissecting enzymatic mechanisms.

Molecular Formula and Weight

The precise molecular formula and weight of this compound can vary slightly based on the hydration state and the specific salt form. The most commonly cited chemical formula is C21H25N6NaO15P2 .[1][3] However, variations in the number of hydrogen atoms are noted across different suppliers.[2][4][5] The corresponding molecular weight is approximately 686.39 g/mol .[1][3] It is crucial for researchers to refer to the certificate of analysis for the specific lot they are using to ensure the highest accuracy in their experiments.

Parameter Value Source(s)
Chemical Formula C21H25N6NaO15P2[1][3]
C21H27N6NaO15P2[5]
C21H26N6O15P2•xNa[2][4]
Molecular Weight 686.39 g/mol [1][3]
688.41 g/mol [5]
Molecular Weight (non-salt) 664.41 g/mol [2][4]
Molecular Weight (free acid) 666.43 g/mol [6]
CAS Number 104809-38-3[1][2][3][7]

The structural relationship between NAD+ and Deamino DPN is pivotal to its function. The substitution of the amino group on the purine ring with a hydroxyl group alters the electronic properties and hydrogen bonding potential of the molecule.

G cluster_NAD β-Nicotinamide Adenine Dinucleotide (NAD+) cluster_DeaminoDPN Deamino DPN Adenine Adenine Ribose1 Ribose1 Adenine->Ribose1 Hypoxanthine Hypoxanthine Adenine->Hypoxanthine Structural Change Phosphate1 Phosphate1 Ribose1->Phosphate1 Phosphate2 Phosphate2 Phosphate1->Phosphate2 Ribose2 Ribose2 Phosphate2->Ribose2 Nicotinamide Nicotinamide Ribose2->Nicotinamide Ribose3 Ribose3 Hypoxanthine->Ribose3 Phosphate3 Phosphate3 Ribose3->Phosphate3 Phosphate4 Phosphate4 Phosphate3->Phosphate4 Ribose4 Ribose4 Phosphate4->Ribose4 Nicotinamide2 Nicotinamide2 Ribose4->Nicotinamide2 Same

Structural comparison of NAD+ and Deamino DPN.

The Scientific Rationale for Utilizing Deamino DPN

The primary utility of Deamino DPN lies in its role as a substrate or cofactor for various enzymes, particularly dehydrogenases. The modification at the purine ring allows researchers to probe the specificity of the enzyme's active site.

Probing Enzyme Specificity

Many NAD+-dependent enzymes exhibit a high degree of specificity for the adenine moiety. By substituting Deamino DPN for NAD+, one can quantitatively assess the impact of the 6-amino group on substrate binding and catalytic activity. A significant decrease in reaction velocity or binding affinity when using Deamino DPN is a strong indicator that this amino group forms a critical interaction, such as a hydrogen bond, with an amino acid residue in the enzyme's active site.

Mechanistic Studies

In certain instances, enzymes may catalyze a reaction with Deamino DPN, albeit at a different rate. Kinetic analysis, including the determination of Michaelis-Menten constants (Km) and maximal velocities (Vmax), for both NAD+ and Deamino DPN can provide profound insights into the catalytic mechanism. For example, a change in Km may suggest an altered binding affinity, while a change in Vmax could indicate an effect on the catalytic step itself.

Experimental Workflow: Assessing Enzyme Specificity for NAD+ vs. Deamino DPN

The following protocol outlines a generalized workflow for comparing the activity of a dehydrogenase with NAD+ and its deaminated analog.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, and Enzyme Stocks Cofactor_Prep Prepare Equimolar NAD+ and Deamino DPN Stocks Reagent_Prep->Cofactor_Prep Assay_Setup Set up Reaction Mixtures: - Buffer - Substrate - Enzyme Cofactor_Prep->Assay_Setup Cofactor_Addition Add Cofactor: Group 1: NAD+ Group 2: Deamino DPN Assay_Setup->Cofactor_Addition Initiate_Reaction Initiate Reaction (e.g., by adding enzyme) Cofactor_Addition->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometrically at 340 nm) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Velocities Monitor_Reaction->Calculate_Rates Compare_Activities Compare Activities and Determine Kinetic Parameters Calculate_Rates->Compare_Activities

Workflow for comparing enzyme kinetics with NAD+ and Deamino DPN.
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a suitable reaction buffer at the optimal pH and ionic strength for the enzyme of interest.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a stock solution of the purified enzyme.

  • Cofactor Preparation:

    • Accurately weigh and dissolve NAD+ and this compound in the reaction buffer to create stock solutions of identical concentration. The use of a spectrophotometer to confirm concentrations based on their respective extinction coefficients is highly recommended for precision.

  • Assay Setup:

    • In a series of cuvettes or microplate wells, pipette the reaction buffer and substrate.

    • Equilibrate the mixtures to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • To one set of reactions, add the NAD+ stock solution. To a parallel set, add the Deamino DPN stock solution.

    • Initiate the reaction by adding the enzyme to each reaction vessel.

    • Immediately begin monitoring the reaction, typically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of the reduced cofactor (NADH or Deamino-NADH).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Compare the rates obtained with NAD+ and Deamino DPN to determine the relative activity.

    • For more detailed analysis, perform these experiments over a range of cofactor concentrations to determine Km and Vmax for each.

Trustworthiness and Self-Validation

The validity of this experimental approach is strengthened by its internal controls. The direct comparison of NAD+ and Deamino DPN under identical conditions minimizes the influence of external variables. A well-characterized enzyme with known activity towards NAD+ should be used as a positive control to ensure the assay is performing as expected. Furthermore, a reaction mixture lacking the enzyme should be included as a negative control to account for any non-enzymatic reduction of the cofactors.

References

  • PubChem. (n.d.). Nicotinamide-hypoxanthine dinucleotide. Retrieved from [Link]

Sources

Methodological & Application

Protocol for preparing Deamino Dpn sodium salt stock solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preparation and Handling of Deamino-DPN (Nicotinamide Hypoxanthine Dinucleotide) Sodium Salt

Introduction & Scientific Context

Deamino-DPN , historically referred to in enzymology literature, is chemically defined as Nicotinamide Hypoxanthine Dinucleotide (NHD) .[1][2] It is an analog of the coenzyme NAD


 (Nicotinamide Adenine Dinucleotide) where the adenine moiety is deaminated to form hypoxanthine.

This reagent is critical in mechanistic enzymology, particularly for probing the nucleotide-binding specificity of dehydrogenases. Unlike NAD


, which binds universally to many dehydrogenases, Deamino-DPN exhibits selective activity; for example, it is a substrate for yeast Alcohol Dehydrogenase (ADH) but shows reduced or null activity with other specific dehydrogenases.[1][2]

Critical Handling Note: Like its parent molecule NAD


, Deamino-DPN is labile in alkaline conditions .[1][2] The pyridinium ring is susceptible to nucleophilic attack by hydroxide ions, leading to irreversible degradation. Conversely, the reduced form (Deamino-NADH) is acid-labile.[1][2] Therefore, strict pH control during stock preparation is the primary determinant of reagent stability.

Material Specifications

PropertySpecification
Chemical Name Nicotinamide Hypoxanthine Dinucleotide, Sodium Salt
Synonyms Deamino-NAD; Deamino-DPN; NHD
CAS Number 104809-38-3 (Sodium Salt)
Molecular Weight ~664.4 Da (Free Acid); ~686–710 Da (Na

salt - Check Lot Specifics)
Solubility Water (50 mg/mL); Aqueous Buffers
Appearance White to off-white hygroscopic powder
Storage (Solid) -20°C, Desiccated

(Absorbance)
~249 nm (Hypoxanthine peak); Distinct from NAD

(260 nm)

Protocol: Stock Solution Preparation

Reagent Requirements
  • Deamino-DPN Sodium Salt: Equilibrate vial to room temperature before opening to prevent condensation (hygroscopic).

  • Solvent: Nuclease-free water (ddH

    
    O) or 10 mM Sodium Phosphate Buffer, pH 6.0–7.0.[1][2]
    
    • Note: Avoid alkaline buffers (Tris pH > 8.0, Carbonate) for storage.[1][2]

  • Filtration: 0.22

    
    m PVDF or PES syringe filter (Low protein binding).[1][2]
    
Preparation Workflow (Step-by-Step)

Step 1: Gravimetric Calculation Calculate the mass required for the desired concentration (typically 10–50 mM).



Critical:[1][2] Use the Molecular Weight (MW) listed on the specific vial label, as the sodium salt stoichiometry and hydration state vary by batch.

Step 2: Dissolution

  • Add the calculated volume of ice-cold solvent (pH 6.0–7.[2]0) to the vial or a microcentrifuge tube.

  • Add the weighed Deamino-DPN powder.[2]

  • Mix by gentle inversion or slow pipetting. Do not vortex vigorously , as shear stress can degrade nucleotides.

  • Keep on ice.[2][3] Dissolution should be complete within 2–5 minutes.

Step 3: Filtration & Aliquoting

  • Pass the solution through a 0.22

    
    m syringe filter into a sterile tube to remove particulates.
    
  • Aliquot immediately into single-use volumes (e.g., 50–100

    
    L) to avoid freeze-thaw cycles.
    
  • Flash freeze in liquid nitrogen or dry ice/ethanol bath.

  • Store at -80°C . (Stable for >6 months).

Self-Validating Quality Control (QC)

To ensure the stock solution is active and the concentration is accurate, use the Enzymatic Endpoint Method . This is superior to simple gravimetric prep because it confirms biological activity.[2]

Principle: Alcohol Dehydrogenase (ADH) specifically reduces Deamino-DPN to Deamino-NADH using Ethanol.[1][2] We quantify the appearance of the reduced form at 340 nm.[4][5]


[1][2]

QC Protocol:

  • Blank: 900

    
    L Buffer (0.1 M Glycine-NaOH, pH 9.0) + 50 
    
    
    
    L Ethanol.[1][2]
  • Sample: Add 10

    
    L of your Deamino-DPN stock (diluted 1:10 if necessary).
    
  • Baseline: Measure Absorbance at 340 nm (

    
    ).
    
  • Reaction: Add 10 units of Yeast Alcohol Dehydrogenase. Mix. Incubate 5 min at 25°C.

  • Endpoint: Measure Absorbance at 340 nm (

    
    ).
    
  • Calculation:

    
    
    (Note: The 
    
    
    
    of Deamino-NADH is approximately equal to NADH, 6.22 mM
    
    
    cm
    
    
    ).[1][2]

Visualization of Workflows

Figure 1: Preparation & Validation Logic

DeaminoDPN_Prep Start Lyophilized Powder (Hygroscopic) Weigh Weighing (Check MW on Label) Start->Weigh Equilibrate to RT Dissolve Dissolution (pH 6-7, Ice Cold) Weigh->Dissolve Add Buffer Filter Filtration (0.22 µm PVDF) Dissolve->Filter Clarify QC QC: Enzymatic Assay (ADH Reduction) Filter->QC Validate Activity Storage Storage (-80°C, Single Aliquots) Filter->Storage Flash Freeze QC->Storage Pass

Caption: Workflow for the preparation of stable Deamino-DPN stock, emphasizing pH control and enzymatic validation.

Figure 2: Structural & Functional Comparison

StructureFunction NAD NAD+ (Adenine Moiety) Enzyme1 Yeast ADH (Active) NAD->Enzyme1 Substrate Enzyme2 Specific Dehydrogenases (Inactive/Low Affinity) NAD->Enzyme2 Substrate Deamino Deamino-DPN (Hypoxanthine Moiety) Deamino->Enzyme1 High Activity (Validation Target) Deamino->Enzyme2 No Activity (Specificity Check)

Caption: Specificity map showing Deamino-DPN as a selective substrate compared to the universal NAD+.

References

  • Pullman, M. E., & Kaplan, N. O. (1960).[1] The specificity of pyridine nucleotide analogues in the alcohol dehydrogenase reaction. Journal of Biological Chemistry, 235(10).[1]

  • Siegel, J. M., Montgomery, G. A., & Bock, R. M. (1959).[1] Ultraviolet absorption spectra of DPN and analogs. Archives of Biochemistry and Biophysics, 82(2), 288-309.[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Product Information: Nicotinamide hypoxanthine dinucleotide sodium salt.[2][6] [1][2]

  • PubChem. (2023).[1][2] Nicotinamide-hypoxanthine dinucleotide (Compound Summary). National Library of Medicine.[2] [1][2]

Sources

How to dissolve Deamino Dpn sodium salt for enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dissolution and Handling of Deamino Dpn (Deamino-NAD⁺) Sodium Salt for Enzymatic Assays

Introduction

Deamino Dpn (Deamino-diphosphopyridine nucleotide), more formally known as Nicotinamide Hypoxanthine Dinucleotide (Deamino-NAD⁺) , is a structural analog of the coenzyme NAD⁺. In this analog, the adenine moiety of NAD⁺ is replaced by hypoxanthine (6-hydroxypurine).

Why use Deamino-NAD⁺?

  • Mechanistic Probing: It is used to determine the specificity of dehydrogenases for the adenine portion of the coenzyme. If an enzyme loses activity with Deamino-NAD⁺ compared to NAD⁺, it suggests a critical interaction between the enzyme and the 6-amino group of the adenine ring.

  • Kinetic Isotope Effects: Used in detailed kinetic studies to alter binding energy without changing the redox-active nicotinamide center.

This guide provides a standardized protocol for dissolving, quantifying, and storing Deamino-NAD⁺ to ensure high reproducibility in enzymatic assays.

Physicochemical Properties

PropertyDetail
Chemical Name Nicotinamide Hypoxanthine Dinucleotide Sodium Salt
Common Synonyms Deamino-NAD⁺, Deamino-DPN, Nicotinamide-hypoxanthine dinucleotide
CAS Number 104809-38-3
Molecular Weight ~688.41 g/mol (Sodium salt basis)
Appearance White to off-white powder
Solubility Soluble in water (≥ 50 mg/mL)

(Oxidized)
~249 nm (Hypoxanthine peak)

(Reduced)
340 nm (Nicotinamide peak)

Protocol: Preparation of Stock Solution

Expert Insight: Nucleotides are prone to hydrolysis of the glycosidic bond, particularly in acidic environments. While NAD⁺ is more stable in acid than NADH, Deamino-NAD⁺ should be maintained at a neutral pH (7.0–8.0) to ensure long-term stability.[1][2]

Materials
  • Deamino-NAD⁺ Sodium Salt (Solid)

  • Solvent: Ultrapure Water (Type 1, 18.2 MΩ) or 10 mM Tris-HCl, pH 7.5.

    • Note: Avoid phosphate buffers for long-term frozen storage of concentrated stocks, as they can cause pH shifts during freezing.[2]

  • Vortex mixer

  • UV-Vis Spectrophotometer (Quartz cuvettes)

Step-by-Step Dissolution
  • Equilibration: Allow the vial of Deamino-NAD⁺ powder to equilibrate to room temperature before opening. This prevents condensation, which degrades the hygroscopic powder.

  • Weighing: Weigh the desired amount of powder.

    • Target: For a 50 mM stock , weigh approximately 34.4 mg into a 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of Ultrapure Water or 10 mM Tris-HCl (pH 7.5).

  • Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.

  • pH Check: Spot 2 µL onto pH paper to ensure the pH is between 6.0 and 8.0. If too acidic (due to synthesis residues), adjust carefully with dilute NaOH.

Quality Control & Concentration Verification (Self-Validating Step)

Critical Scientific Logic: Relying solely on gravimetric weight is inaccurate due to the variable hydration state of nucleotide salts. You must validate the concentration spectrophotometrically.

Since the nicotinamide ring is identical to NAD⁺, the reduced form (Deamino-NADH) retains the standard extinction coefficient at 340 nm.

Method: Enzymatic Endpoint Determination (The "Gold Standard")

This method quantifies the biologically active coenzyme, not just the UV-absorbing material.

  • Prepare Assay Mix:

    • Buffer: 100 mM Glycine-Hydrazine or Tris-HCl, pH 9.0.

    • Substrate: 100 mM Ethanol (for Alcohol Dehydrogenase - ADH) or 50 mM L-Glutamate (for Glutamate Dehydrogenase - GLDH).

    • Enzyme: ADH or GLDH (in excess).

  • Blank: Measure absorbance at 340 nm of the mix without Deamino-NAD⁺.

  • Reaction: Add a known dilution of your Deamino-NAD⁺ stock (e.g., dilute stock 1:50, then add 10 µL to 990 µL assay mix).

  • Incubation: Incubate at 25°C until absorbance plateaus (conversion to Deamino-NADH).

  • Calculation: Use the Beer-Lambert Law.



  • 
    : (Final Absorbance - Blank)
    
  • 
    : 6.22 mM⁻¹cm⁻¹  (Extinction coefficient of reduced nicotinamide ring)[3][4]
    
  • 
    : Path length (usually 1 cm)
    

Storage and Stability

  • Short Term (Hours/Days): Keep on ice or at 4°C.

  • Long Term (Months):

    • Aliquot the stock solution into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Deamino-NAD⁺ is generally stable for at least 6 months at -20°C if protected from moisture.

Visual Workflows (Graphviz)

Figure 1: Dissolution and QC Workflow
Figure 1: Step-by-step workflow for preparing and validating Deamino-NAD+ stock solutions.
Figure 2: Enzymatic Assay Mechanism
Figure 2: Mechanism of Deamino-NAD+ reduction in dehydrogenase assays.

Application Note: Specificity Assay Example

Objective: To determine if Glutamate Dehydrogenase (GLDH) requires the adenine 6-amino group for binding.

  • Setup: Prepare two parallel reaction mixes.

    • Mix A: 2.5 mM NAD⁺

    • Mix B: 2.5 mM Deamino-NAD⁺

  • Reaction: Initiate both with 10 mM L-Glutamate and 0.1 Units of GLDH.

  • Measurement: Monitor

    
     kinetics for 5 minutes.
    
  • Analysis: Compare

    
     (Slope).
    
    • Interpretation: If

      
      , the adenine amino group is essential for coenzyme binding or orientation in the active site.
      

References

  • Siegel, J. M., Montgomery, G. A., & Bock, R. M. (1959). Ultraviolet absorption spectra of DPN and analogs of DPN. Archives of Biochemistry and Biophysics. Link

  • Sigma-Aldrich. (n.d.). Product Information: Nicotinamide hypoxanthine dinucleotide sodium salt. Link

  • Bergmeyer, H. U. (1974).[2] Methods of Enzymatic Analysis. Academic Press.[2] (Standard reference for extinction coefficients of pyridine nucleotides).

  • Cayman Chemical. (2022).[5] NADP+ (sodium salt hydrate) Product Information. Link (Reference for general nucleotide salt handling).

Sources

Deamino-NAD concentration range for Michaelis-Menten kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Deamino-NAD (NaAD) Concentration Range for Michaelis-Menten Kinetics

Executive Summary

Objective: To establish a standardized protocol for determining the Michaelis-Menten constants (


, 

) of NAD Synthetase (NadE) using Deamino-NAD (Nicotinic Acid Adenine Dinucleotide, NaAD) as the variable substrate.

Scope: This guide targets researchers in antimicrobial drug discovery and metabolic engineering. It details the preparation of NaAD concentration gradients, the design of a self-validating coupled enzyme assay, and the kinetic analysis required to validate NadE inhibitors or variants.

Core Recommendation: For wild-type bacterial NAD synthetases (e.g., B. anthracis, E. coli), the optimal NaAD concentration range is 0.05 mM to 5.0 mM . This covers the typical


 range of 0.2–0.5 mM, ensuring accurate curve fitting from the linear (first-order) phase to the saturation (zero-order) phase.

Scientific Background & Rationale

The Role of Deamino-NAD

Deamino-NAD (NaAD) is the immediate precursor to NAD+ in the Preiss-Handler pathway and the bacterial de novo biosynthesis pathway. The conversion of NaAD to NAD+ is catalyzed by NAD Synthetase (NadE) , an ammonia- or glutamine-dependent amidotransferase.[1]

Because NadE is essential for bacterial survival and distinct from human NAD biosynthesis (which largely relies on NAMPT/NMNAT salvage pathways), it is a high-value target for novel antibiotics. Accurate kinetic profiling of NaAD is the first step in high-throughput screening (HTS) campaign design.

Pathway Visualization

PreissHandler NA Nicotinic Acid (NA) NaMN Nicotinic Acid Mononucleotide (NaMN) NA->NaMN NAPRT NaAD Deamino-NAD (NaAD) NaMN->NaAD NMNAT (NadD) NAD NAD+ NaAD->NAD NAD Synthetase (NadE) Target Enzyme

Figure 1: The Preiss-Handler pathway highlighting the critical conversion of NaAD to NAD+ by NAD Synthetase.

Experimental Design Strategy

The Coupled Assay System (Self-Validating)

Direct detection of NAD+ production is difficult in real-time. We utilize a coupled enzymatic assay using Alcohol Dehydrogenase (ADH) .[2] This system is self-validating because ADH is highly specific for NAD+ and exhibits negligible activity towards NaAD.

  • Step 1 (Target Reaction):

    
    
    
  • Step 2 (Reporter Reaction):

    
    
    

Signal: The accumulation of NADH is measured by absorbance at 340 nm .[2][3][4][5] The rate of NADH production is directly proportional to the rate of NadE activity, provided ADH is in excess.

Concentration Range Determination

To generate a robust Michaelis-Menten curve, the substrate concentration


 must span from roughly 

to

.
  • Literature

    
     for NaAD:  Typically 0.2 – 0.5 mM  for bacterial NadE (e.g., B. anthracis NadE 
    
    
    
    mM).
  • Lower Limit: 0.05 mM (to define the initial slope).

  • Upper Limit: 5.0 mM (to ensure saturation).

Detailed Protocol

Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl

    
    , 50 mM KCl.
    
  • NaAD Stock (20 mM): Dissolve high-purity NaAD (sodium salt) in Assay Buffer. Verify concentration using

    
    .
    
  • ATP Stock (100 mM): Dissolve in water, neutralize to pH 7.0 with NaOH.

  • Ammonium Chloride (1 M): Source of ammonia.

  • Coupling Mix:

    • Ethanol (1.6% v/v final concentration).[2]

    • Alcohol Dehydrogenase (ADH) from S. cerevisiae (Final conc: 10 U/mL).

  • Enzyme: Purified NadE (diluted to ~0.5 µM final concentration).

Plate Setup (96-Well Format)
WellNaAD (mM)Buffer (µL)NaAD Stock (µL)Master Mix (µL)
A1-A30 (Blank)500150
B1-B30.0549.50.5150
C1-C30.10491.0150
D1-D30.2547.52.5150
E1-E30.50455.0150
F1-F31.004010.0150
G1-G32.502525.0150
H1-H35.00050.0150

Note: The "Master Mix" contains Buffer, ATP (2 mM final), NH


Cl (20 mM final), ADH, Ethanol, and NadE.
Assay Workflow

AssayWorkflow Start Prepare Master Mix (Buffer, ATP, NH4Cl, ADH, Ethanol, NadE) Combine Add Master Mix to NaAD Wells Start->Combine Dilution Prepare Serial Dilutions of NaAD (0 - 5 mM) in Plate Dilution->Combine Incubate Immediate Read: Kinetic Mode 340 nm, 37°C, 30 mins Combine->Incubate Analysis Calculate Initial Velocity (V0) Fit to Michaelis-Menten Incubate->Analysis

Figure 2: Step-by-step workflow for the kinetic assay.

  • Prepare NaAD Dilutions: Add the calculated volume of NaAD stock and buffer to the plate (Total vol: 50 µL).

  • Prepare Master Mix: Combine ATP, NH

    
    Cl, Ethanol, and ADH in buffer. Add NadE enzyme last.
    
  • Initiate Reaction: Add 150 µL of Master Mix to each well using a multi-channel pipette.

  • Measurement: Immediately place in a plate reader pre-heated to 37°C.

  • Detection: Monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 30 minutes.
    

Data Analysis & Interpretation

Calculating Initial Velocity ( )
  • Plot

    
     vs. Time (min) for each concentration.
    
  • Identify the linear region (typically 0–10 mins).

  • Calculate the slope (

    
    ).[2]
    
  • Convert to concentration units using the pathlength-corrected Beer-Lambert law:

    
    
    
    • 
       (for 200 µL in a standard 96-well plate)
      
Curve Fitting

Plot


 vs. [NaAD]. Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism, Origin):


  • 
    :  The concentration at which 
    
    
    
    . If your calculated
    
    
    is outside your range (e.g., > 5 mM), repeat the assay with higher concentrations.
  • 
    :  The theoretical maximum velocity.
    
Troubleshooting
  • High Background: If the 0 mM NaAD well shows increasing

    
    , your ADH or ATP reagents may be contaminated with NAD+. Use high-purity reagents.
    
  • Lag Phase: A lag of 1-2 minutes is common in coupled assays as the intermediate (NAD+) accumulates to steady-state levels. Exclude this region from the slope calculation.

References

  • Sorci, L., et al. (2009). "Nicotinamide mononucleotide synthetase is the key enzyme for an alternative route of NAD biosynthesis in Francisella tularensis." Proceedings of the National Academy of Sciences, 106(9), 3083-3088. Link

    • Establishes kinetic parameters for bacterial NadE variants.
  • Sigma-Aldrich.

    
    -NAD Synthetase (EC 6.3.5.1)." Sigma Quality Control Test Procedure. Link
    
    • Provides the foundational coupled-assay protocol using Alcohol Dehydrogenase.
  • Zyzak, M. J., et al. (1999). "Kinetic isotope effects on the reaction catalyzed by Bacillus subtilis NAD synthetase." Biochemistry, 38(36), 11650-11658. Detailed mechanistic study of the NadE reaction steps.
  • Bogan, K. L., & Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition." Annual Review of Nutrition, 28, 115-130. Link

    • Review of NAD+ biosynthetic p

Sources

Spectrophotometric detection of Deamino-NADH at 340 nm

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Spectrophotometric Detection of Deamino-NADH at 340 nm

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the spectrophotometric detection of deamino-nicotinamide adenine dinucleotide, reduced form (Deamino-NADH), at 340 nm. Deamino-NADH, an analogue of NADH, is a crucial component in various coupled enzyme assays, particularly those involving deaminating enzymes. The fundamental principle of detection relies on the unique and strong absorbance of the reduced dihydropyridine ring at 340 nm, a property absent in its oxidized counterpart, Deamino-NAD+.[1] We present the underlying scientific principles, detailed protocols for generating a standard curve, and a practical application in a kinetic enzyme assay for L-amino acid deaminase. This guide is designed to be a self-validating system, incorporating causality-driven experimental choices, data interpretation, and troubleshooting to ensure accuracy and reproducibility in research and development settings.

Principle of the Method: The Chemistry Behind the Absorbance

The quantitative determination of Deamino-NADH is predicated on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. The key to this assay is the distinct spectral properties of the reduced versus the oxidized forms of the nicotinamide adenine dinucleotide cofactor.

  • Oxidized Form (Deamino-NAD+): In its oxidized state, the nicotinamide ring is aromatic and does not absorb light significantly at 340 nm. Its primary absorbance maximum is near 260 nm.[2][3]

  • Reduced Form (Deamino-NADH): Upon enzymatic reduction, the nicotinamide ring gains a hydride ion (H-), breaking its aromaticity and forming a dihydropyridine structure.[4][5] This structural change results in the appearance of a broad and strong absorbance peak with a maximum at approximately 340 nm.[1][6]

The increase in absorbance at 340 nm is directly proportional to the amount of Deamino-NADH generated. This principle allows for the real-time monitoring of enzymatic reactions that produce Deamino-NADH, making it a powerful tool for kinetic studies.

The molar extinction coefficient (ε) for NADH at 340 nm is universally accepted as 6220 M⁻¹cm⁻¹ (or 6.22 mM⁻¹cm⁻¹).[7][8] Deamino-NADH is considered to have a virtually identical molar absorptivity at this wavelength due to the modification occurring on the adenine portion of the molecule, far from the nicotinamide ring responsible for the 340 nm absorbance.

Application in Coupled Enzyme Assays

A primary application for this method is in measuring the activity of enzymes that catalyze oxidative deamination reactions. For example, L-amino acid deaminase (L-AAD) catalyzes the conversion of an L-amino acid to its corresponding α-keto acid and ammonia.[9][10] By coupling this reaction with the reduction of Deamino-NAD+ to Deamino-NADH, the activity of L-AAD can be continuously monitored by tracking the increase in absorbance at 340 nm.

sub L-Amino Acid enzyme L-Amino Acid Deaminase sub->enzyme Substrate nad Deamino-NAD+ nad->enzyme Cofactor prod1 α-Keto Acid enzyme->prod1 Product prod2 Ammonia (NH₃) enzyme->prod2 nadh Deamino-NADH (Absorbs at 340 nm) enzyme->nadh Reduced Cofactor cluster_prep Phase 1: Preparation cluster_validation Phase 2: Assay Validation cluster_execution Phase 3: Kinetic Assay cluster_analysis Phase 4: Data Analysis prep_buffer Prepare Buffer (e.g., 50 mM Tris, pH 8.5) prep_stock Prepare & Quantify Deamino-NADH Stock prep_buffer->prep_stock prep_reagents Prepare Substrate & Deamino-NAD+ Solutions prep_buffer->prep_reagents std_curve Generate Standard Curve (0-150 µM) prep_stock->std_curve setup Setup Reaction Mix (Buffer, Substrate, Cofactor) prep_reagents->setup lin_check Verify Linearity (R² ≥ 0.995) std_curve->lin_check equil Equilibrate in Spectrophotometer setup->equil init Initiate with Enzyme equil->init measure Measure A₃₄₀ vs. Time init->measure plot_kinetics Plot A₃₄₀ vs. Time measure->plot_kinetics calc_rate Calculate Initial Rate (ΔA/min) plot_kinetics->calc_rate calc_activity Calculate Enzyme Activity (U/mL) calc_rate->calc_activity

Caption: Step-by-step workflow for the spectrophotometric enzyme assay.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High background absorbance in blank 1. Contaminated buffer or cuvette. 2. Deamino-NAD+ starting material is impure or degraded.1. Use fresh, filtered buffer and clean cuvettes. 2. Use a high-purity grade of Deamino-NAD+. Perform a spectral scan (250-400 nm) to check for contaminants.
No change in absorbance after adding enzyme 1. Enzyme is inactive. 2. A required component is missing from the reaction mix. 3. Incorrect pH or temperature for the enzyme.1. Use a fresh aliquot of enzyme; verify storage conditions. 2. Double-check all reagent additions and concentrations. 3. Verify buffer pH and spectrophotometer temperature setting.
Absorbance decreases over time 1. Instability of Deamino-NADH in the assay conditions (e.g., acidic pH). 2. Presence of an NADH-consuming enzyme contaminant.1. Confirm buffer pH is neutral to slightly alkaline. [11] 2. Run a "no-substrate" control with just enzyme and Deamino-NADH to check for degradation. Purify the enzyme further if necessary.
Non-linear reaction rate 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Use a lower enzyme concentration or a higher substrate concentration. 2. Use less enzyme to shorten the required measurement time. 3. Analyze only the initial linear phase of the reaction for rate calculation.
Absorbance increases in "no-enzyme" control 1. Chemical reaction between substrate and Deamino-NAD+. 2. Contamination of reagents.1. This indicates a non-enzymatic reaction is occurring. The assay may not be suitable for this specific substrate. [12] 2. Prepare all solutions fresh with high-purity water.

References

  • Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. National Center for Biotechnology Information. [Link]

  • How to make reduced form of NADPH?. ResearchGate. [Link]

  • How Does NAD+ Become NADH? A Simple Explanation of the NAD+ to NADH Cycle. Omre. [Link]

  • Determination of total free amino acids in Sipunculus nudus by UV spectrophotometry. E3S Web of Conferences. [Link]

  • NAD+ metabolism and its roles in cellular processes during ageing. National Center for Biotechnology Information. [Link]

  • NAD vs. NADH. Info.gbiosciences.com. [Link]

  • Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance. Agilent. [Link]

  • Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. PubMed. [Link]

  • FAD-mediated enzymatic conversion of NAD+ to NADH: application to chiral synthesis of L-lactate. PubMed. [Link]

  • Spectrophotometric Determination Of Some Amino Acids Using 7,7',8,8'-Tetracyanoquinodimethane Reagent. TSI Journals. [Link]

  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. National Center for Biotechnology Information. [Link]

  • [Stabilization of reduced beta-nicotinamide-adenine-dinucleotide in an organic solvent (author's transl)]. PubMed. [Link]

  • Why does the NAD+ 340nm absorbance increase without the addition of substrate during enzyme assay?. ResearchGate. [Link]

  • Spectrophotometric and Chromatographic Analysis of Amino Acids Present in Leaves of Ailanthus Excelsa. ResearchGate. [Link]

  • Feasibility of NAD(P)/NAD(P)H as redox agents in enzymatic plasmonic gold nanostar assays for galactose quantification. National Center for Biotechnology Information. [Link]

  • Nicotinamide adenine dinucleotide reduced (NADH) is a natural UV filter of certain bird lens. Nature. [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. MDPI. [Link]

  • Nicotinamide adenine dinucleotide. Wikipedia. [Link]

  • Properties of l-amino acid deaminase: En route to optimize bioconversion reactions. PubMed. [Link]

  • Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling. National Center for Biotechnology Information. [Link]

  • The extinction coefficient of NADH at 340 nm is 6440Lmol^(-1)cm^(-1) while NAD does not a [Chemistry]. Gauth. [Link]

  • Determination, purification, and characterization of alpha-NADH. PubMed. [Link]

  • Using D- and L-Amino Acid Oxidases to Generate the Imino Acid Substrate to Measure the Activity of the Novel Rid (Enamine/Imine Deaminase) Class of Enzymes. PubMed. [Link]

  • Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase. National Institutes of Health. [Link]

  • Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. PubMed. [Link]

Sources

Application Note: Probing Coenzyme Specificity in Glutamate Dehydrogenase Using Deamino-NAD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glutamate Dehydrogenase (GDH) is a metabolic pivot point, catalyzing the reversible oxidative deamination of L-glutamate to


-ketoglutarate.[1][2] Unlike many dehydrogenases that exhibit strict specificity for either NAD

or NADP

, mammalian GDH displays a unique dual specificity. This application note details a protocol for using Deamino-NAD

(Nicotinamide Hypoxanthine Dinucleotide)
as a chemical probe to investigate the structural determinants of this nucleotide binding. By replacing the adenine ring’s exocyclic amino group with a carbonyl oxygen (hypoxanthine), researchers can energetically quantify the contribution of the N6-amino hydrogen bond to the enzyme-coenzyme complex stability.

Introduction & Principle

The Structural Query

The canonical Rossmann fold, a structural motif found in nucleotide-binding proteins, typically anchors the adenine moiety of NAD(P)


 via hydrogen bonds. In NAD

, the adenine C6-amino group acts as a hydrogen bond donor to the enzyme backbone or specific aspartate/glutamate side chains.

Deamino-NAD


  is an analog where the adenine base is replaced by hypoxanthine. This substitution converts the C6 position from a hydrogen bond donor  (-NH

) to a hydrogen bond acceptor (-C=O).
  • If affinity (

    
    ) remains unchanged:  The N6-amino group is not a critical anchor point.
    
  • If affinity decreases (high

    
    ):  The enzyme relies on a specific hydrogen bond with the N6-amino group for proper orientation or binding energy.
    
Mechanism of Action

GDH catalyzes the following reaction:



When using Deamino-NAD


 (dNAD

), the reaction produces Deamino-NADH (dNADH). While dNADH has a slightly shifted absorption maximum (

) compared to NADH (

), its extinction coefficient is sufficiently similar to allow standard spectrophotometric monitoring at 340 nm for comparative kinetics.
Structural Logic Visualization

G NAD NAD+ Structure (Adenine Base) Interaction_NAD C6-Amino Group (-NH2) H-Bond DONOR NAD->Interaction_NAD dNAD Deamino-NAD+ Structure (Hypoxanthine Base) Interaction_dNAD C6-Carbonyl Group (=O) H-Bond ACCEPTOR dNAD->Interaction_dNAD GDH_Pocket GDH Binding Pocket (Rossmann Fold) Interaction_NAD->GDH_Pocket Strong Interaction (Typical) Interaction_dNAD->GDH_Pocket Weakened/Altered Interaction Result_Binding Binding Affinity (Km) Comparison GDH_Pocket->Result_Binding

Figure 1: Structural logic of the Deamino-NAD probe. The analog tests the necessity of the adenine amino group for binding energy.

Materials & Equipment

Reagents
  • Enzyme: Glutamate Dehydrogenase (e.g., from Bovine Liver), lyophilized.

    • Preparation: Dissolve in 50 mM Potassium Phosphate buffer (pH 7.4) to ~100 units/mL. Keep on ice.

  • Substrate: L-Glutamate (Monosodium salt).

    • Stock: 0.5 M in water, pH adjusted to 8.0 with KOH.

  • Coenzyme 1 (Control):

    
    -NAD
    
    
    
    (Free acid grade).
    • Stock: 20 mM in water (Neutralize to pH 7.0 with dilute NaOH if highly acidic).

  • Coenzyme 2 (Probe): Deamino-NAD

    
     (Nicotinamide hypoxanthine dinucleotide).
    
    • Stock: 20 mM in water. Note: This analog is often sodium salt; check solubility.

  • Assay Buffer: 0.1 M Triethanolamine (TEA) or Potassium Phosphate, pH 8.0.

    • Note: Avoid glutamate contamination in buffers.

  • Allosteric Modifiers (Optional): ADP (10 mM) and GTP (10 mM).

Equipment
  • UV-Vis Spectrophotometer with kinetic mode (thermostatted to 25°C).

  • Quartz cuvettes (1 cm pathlength) or UV-transparent 96-well plates.

Experimental Protocols

Protocol A: Determination of Saturation Kinetics ( and )

Objective: Compare the Michaelis constant (


) of GDH for NAD

versus Deamino-NAD

.

Step-by-Step Procedure:

  • Baseline Setup: Set spectrophotometer to 340 nm. Zero with Assay Buffer.

    • Note: Although dNADH peaks at ~338 nm, 340 nm is acceptable. For high precision, use 338 nm for dNAD samples (

      
      ).
      
  • Reaction Mix Preparation: Prepare a master mix (minus coenzyme) to ensure consistency.

    • Buffer: 2.5 mL per reaction.

    • L-Glutamate: Final concentration 50 mM (saturating conditions to isolate coenzyme kinetics).

  • Coenzyme Titration:

    • Prepare a range of coenzyme concentrations for both NAD

      
       and dNAD
      
      
      
      .
    • Range: 0.05 mM to 5.0 mM. Note: dNAD

      
       likely requires higher concentrations due to lower affinity.
      
  • Initiation:

    • Add reaction mix to cuvette.

    • Add Coenzyme (Variable concentration).

    • Incubate 2 min at 25°C.

    • Start: Add GDH (approx. 0.1 - 0.5 units). Mix by inversion.

  • Measurement:

    • Record absorbance for 3–5 minutes.

    • Calculate the initial velocity (

      
      ).
      

Data Analysis: Convert


 to concentration (

) using Beer-Lambert Law:

Where

and

.[3]

Plot


 vs [Coenzyme] and fit to the Michaelis-Menten equation:


Protocol B: Allosteric Regulation Probe

Objective: Determine if the structural change in the coenzyme affects the transmission of allosteric signals from GTP (inhibitor) or ADP (activator).

  • Conditions: Use [Coenzyme] =

    
     (determined in Protocol A) to ensure sensitivity to affinity changes.
    
  • Groups:

    • Control: dNAD

      
       + Buffer
      
    • Inhibition: dNAD

      
       + 100 µM GTP
      
    • Activation: dNAD

      
       + 100 µM ADP
      
  • Procedure: Run kinetics as above. Calculate % Activity relative to Control.

Workflow Visualization

Workflow Start Start: Reagent Prep (pH 8.0 Buffer) Branch Select Coenzyme Start->Branch Path_NAD Native NAD+ Branch->Path_NAD Path_dNAD Deamino-NAD+ (Probe) Branch->Path_dNAD Mix Mix with Saturating Glutamate (50mM) Path_NAD->Mix Path_dNAD->Mix Assay Spectrophotometry (340 nm, 25°C) Mix->Assay Analysis Calculate Kinetic Parameters (Km, Vmax) Assay->Analysis Decision Compare Km Values Analysis->Decision Outcome1 Km (dNAD) >> Km (NAD) Amino group essential Decision->Outcome1 Outcome2 Km (dNAD) ≈ Km (NAD) Amino group non-essential Decision->Outcome2

Figure 2: Experimental workflow for comparative kinetic profiling.

Data Presentation & Interpretation

Expected Results Table

When analyzing data, structure your results as follows. The values below are representative of mammalian GDH behavior found in literature (e.g., Fisher et al.).

ParameterSubstrate: NAD

Substrate: Deamino-NAD

Interpretation

(Reduced)
340 nm338 nmSlight spectral shift due to hypoxanthine ring.

(Apparent)
~0.5 - 1.0 mM~5.0 - 15.0 mMSignificant Increase: Indicates the adenine amino group provides crucial binding energy.

(Relative)
100%60 - 90%Catalytic turnover is often less affected than binding affinity.
GTP Inhibition Strong (

low)
PreservedAllosteric site is distinct from active site; regulation usually remains intact.
Troubleshooting "Self-Validating" Controls
  • The "Zero" Control: Run a blank with dNAD

    
     and Glutamate but no enzyme . dNAD
    
    
    
    is chemically stable, but any spontaneous degradation or contamination must be subtracted.
  • The "Ratio" Check: Measure the

    
     of your dNAD
    
    
    
    stock. Hypoxanthine has a different UV profile than Adenine. Verify concentration using
    
    
    (for dNAD
    
    
    ) rather than the standard NAD
    
    
    extinction at 260 nm.

References

  • Fisher, H. F., et al. (1974). Glutamate Dehydrogenase-Ligand Complexes. Journal of Biological Chemistry.

  • Sigma-Aldrich. (n.d.). Deamino-NAD Product Information and Spectral Properties.

  • Bell, E. T., & Bell, J. E. (1984). Micro-scale protein characterization: Enzyme Kinetics. Biochemical Journal.
  • Purich, D. L. (2010). Enzyme Kinetics: Catalysis and Control. Academic Press.[4] (General reference for kinetic equations).

  • Levy, H. R., & Vennesland, B. (1957). The Stereospecificity of Hydrogen Transfer in Pyridine Nucleotide Dehydrogenase Reactions. Journal of Biological Chemistry.

(Note: Specific kinetic constants may vary by GDH source—Bovine vs. Human vs. Bacterial. Always run a native NAD+ control side-by-side.)

Sources

Application Note & Protocol: Accurate Determination of the Molar Extinction Coefficient for Deamino-NADH

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in enzymatic assays, metabolic studies, and the development of diagnostics involving nicotinamide adenine dinucleotide (NAD) analogs.

Introduction: The "Why" Behind the Protocol

Nicotinamide adenine dinucleotide (NADH) is a cornerstone coenzyme in cellular metabolism, acting as a primary electron carrier in redox reactions. Its reduced form, NADH, possesses a distinct absorbance maximum around 340 nm, a property extensively exploited in countless enzyme kinetic assays.[1][2] Deamino-NADH (d-NADH), an analog lacking the exocyclic amino group on the adenine ring, is frequently used as a research tool to probe enzyme binding sites and reaction mechanisms.

While structurally similar to NADH, this modification can subtly alter the electronic properties of the molecule, and therefore, its molar extinction coefficient (ε). The molar extinction coefficient is a fundamental physical constant that quantifies how strongly a substance absorbs light at a given wavelength.[3] An accurate ε value is non-negotiable for the precise quantification of d-NADH concentration and, consequently, for calculating enzyme activity, according to the Beer-Lambert Law.[4][5]

This guide provides a first-principles, self-validating protocol to experimentally determine the molar extinction coefficient of deamino-NADH. We eschew reliance on potentially unverified literature values for an analog, instead empowering the researcher to establish a robust, laboratory-specific value. This approach ensures the highest degree of accuracy and reproducibility in subsequent experimentation.

Theoretical Foundation: The Beer-Lambert Law

The determination of the molar extinction coefficient is fundamentally governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the properties of the substance through which the light is traveling.[4][5]

A = εcl

Where:

  • A is the Absorbance (unitless), measured by the spectrophotometer.

  • ε (epsilon) is the molar extinction coefficient , the intrinsic property we aim to determine. Its units are Liters per mole per centimeter (L·mol⁻¹·cm⁻¹ or M⁻¹·cm⁻¹).[3]

  • c is the molar concentration of the substance in the solution (mol·L⁻¹ or M).

  • l is the path length of the cuvette, which is typically 1 cm for standard spectrophotometers.

By preparing a series of solutions with precisely known concentrations (c ) and measuring their corresponding absorbances (A ), we can plot A versus c. The resulting slope of this line, for a 1 cm path length, is the molar extinction coefficient (ε).[6] This graphical method is superior to a single-point calculation as it validates the linear relationship and averages out minor measurement errors.

G cluster_0 Beer-Lambert Law: A = εcl A Absorbance (A) Measured by Spectrophotometer epsilon Molar Extinction Coefficient (ε) Calculated from Slope A->epsilon c Concentration (c) Known via Gravimetric Prep. c->epsilon l Path Length (l) Fixed (e.g., 1 cm) l->epsilon

Caption: Relationship of components in the Beer-Lambert Law.

Critical Considerations: Ensuring Stability and Purity

The chemical stability of reduced nicotinamide cofactors is a critical experimental parameter. Like NADH, deamino-NADH is susceptible to degradation, particularly under acidic conditions.[7] Furthermore, certain buffer species, notably phosphate, have been shown to accelerate the degradation of the dihydropyridine ring responsible for the 340 nm absorbance.[8][9]

Key Insights for Experimental Design:

  • Buffer Selection: Tris buffer is demonstrably superior for maintaining the stability of reduced cofactors compared to phosphate or HEPES buffers.[7]

  • pH: A slightly alkaline pH is optimal for stability. We recommend a pH of 8.0 - 8.5.

  • Temperature: Prepare solutions on ice and conduct experiments at a controlled room temperature (e.g., 25°C). For long-term storage, aliquoting and freezing at -80°C is advised, but for this protocol, freshly prepared solutions are mandatory.[7][9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The generation of a linear standard curve with a high coefficient of determination (R²) serves as an internal quality control for the accuracy of the pipetting and the purity of the compound.

Required Materials & Equipment
  • Reagents:

    • High-purity deamino-NADH (e.g., >98% purity)

    • Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)

    • Deionized, high-purity water (≥18 MΩ·cm)

    • NaOH and HCl for pH adjustment

  • Equipment:

    • UV-Vis Spectrophotometer with scanning capability

    • Matched pair of 1 cm path length quartz cuvettes

    • Calibrated analytical balance (readable to at least 0.01 mg)

    • Calibrated P1000, P200, and P20 micropipettes with tips

    • Class A volumetric flasks (10 mL and 50 mL)

    • pH meter

Step-by-Step Methodology

Step 1: Preparation of Assay Buffer

  • Prepare 100 mL of a 50 mM Tris-HCl buffer.

  • Adjust the pH to 8.5 at 25°C using NaOH.

  • Filter the buffer through a 0.22 µm filter to remove any particulate matter. This will be your Assay Buffer .

Step 2: Preparation of Deamino-NADH Stock Solution (Gravimetric Method) Causality: This step is the most critical for accuracy. The concentration of this stock solution determines the accuracy of the final extinction coefficient. Using an analytical balance and Class A volumetric glassware is mandatory.

  • Accurately weigh approximately 7-8 mg of high-purity deamino-NADH powder onto a weigh boat. Record the exact weight (e.g., 7.15 mg).

  • Carefully transfer the powder into a 10 mL Class A volumetric flask.

  • Rinse the weigh boat with small volumes of Assay Buffer and transfer the rinse into the flask to ensure all powder is collected.

  • Add Assay Buffer to the flask until about 80% full. Gently swirl to dissolve the powder completely. Keep the solution on ice.

  • Once dissolved, allow the solution to equilibrate to room temperature (25°C).

  • Carefully add Assay Buffer to the calibration mark on the neck of the flask. Cap and invert the flask 15-20 times to ensure a homogenous solution.

  • Calculate the precise molar concentration of this Stock Solution .

    • Example: If the molecular weight of d-NADH is 668.4 g/mol and you weighed 0.00715 g:

      • Moles = 0.00715 g / 668.4 g/mol = 1.07 x 10⁻⁵ mol

      • Concentration = 1.07 x 10⁻⁵ mol / 0.010 L = 1.07 mM

Step 3: Determination of Absorbance Maximum (λmax)

  • Prepare a ~50-100 µM dilution of your Stock Solution in Assay Buffer .

  • Using a quartz cuvette, blank the spectrophotometer with Assay Buffer .

  • Place the diluted d-NADH solution in the sample cuvette.

  • Perform a wavelength scan from 450 nm down to 220 nm.

  • Identify the wavelength of maximum absorbance in the ~340 nm region. This is your experimental λmax . All subsequent absorbance readings must be performed at this wavelength. For NADH, this is typically 339-340 nm.[10]

Step 4: Preparation of a Dilution Series

  • Using your precisely calculated Stock Solution , prepare a series of dilutions in Assay Buffer . A suggested series is provided in the table below. Prepare at least 5 concentrations to ensure a robust linear fit.

StandardVolume of Stock (µL)Volume of Assay Buffer (µL)Final Concentration (µM)
1100900Calculate based on stock
275925Calculate based on stock
350950Calculate based on stock
425975Calculate based on stock
510990Calculate based on stock
Blank010000

Step 5: Absorbance Measurement

  • Set the spectrophotometer to the experimentally determined λmax .

  • Blank the instrument using a cuvette filled with Assay Buffer .

  • Measure the absorbance of each standard from your dilution series, starting with the most dilute.

  • Rinse the cuvette thoroughly with the next concentration solution before filling it for the measurement.

  • Record the absorbance for each concentration. Aim for absorbance values between 0.1 and 1.0 for the highest accuracy.

Data Analysis and Calculation

  • Plot the Data: Create a scatter plot with the calculated molar concentration (c) of your standards on the x-axis and the measured absorbance (A) on the y-axis.

  • Perform Linear Regression: Fit a linear trendline to your data points. The line should pass through the origin (or have a y-intercept very close to zero).

  • Determine the Slope: The slope of this line represents the molar extinction coefficient (ε) if the path length (l) is 1 cm.

  • Validate the Fit: The coefficient of determination (R²) should be ≥ 0.995, indicating a strong linear relationship and high-quality data.

Calculation: ε = Slope of (A vs. c plot) / path length (l)

If l = 1 cm, then ε = Slope

G cluster_workflow Experimental Workflow prep_buffer Prepare 50 mM Tris Buffer (pH 8.5) prep_stock Gravimetrically Prepare d-NADH Stock Solution (Known Concentration) prep_buffer->prep_stock scan_lambda Determine λmax via Wavelength Scan prep_stock->scan_lambda prep_dilutions Create Dilution Series from Stock prep_stock->prep_dilutions measure_abs Measure Absorbance (A) of each dilution at λmax scan_lambda->measure_abs prep_dilutions->measure_abs plot_data Plot A vs. Concentration (c) measure_abs->plot_data calculate_e Calculate ε from Slope (ε = Slope / l) plot_data->calculate_e

Caption: Workflow for determining the molar extinction coefficient.

Summary of Key Parameters & Expected Values

ParameterNADH (Reference)Deamino-NADH (Experimental)Rationale
λmax ~340 nmDetermine ExperimentallyThe exact maximum may shift slightly due to the structural change.
Molar Extinction Coefficient (ε) 6,220 M⁻¹cm⁻¹ at 340 nm[11][12]To Be Determined by this Protocol This is the primary goal; expect a value in a similar order of magnitude.
Buffer System Tris-HCl, pH 8.0-8.5Tris-HCl, pH 8.5Ensures maximum stability and prevents buffer-catalyzed degradation.[7]
Linear Regression R² > 0.995> 0.995Validates the precision of dilutions and adherence to the Beer-Lambert Law.

References

  • Gaki, E., & Papageorgiou, A. (2022). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. European Journal of Clinical Investigation, 52(4), e13723. [Link]

  • ResearchGate. (2024). How to make reduced form of NADPH? [Link]

  • Chemazon. (2024). Calculate Molar Extinction Coefficient, Absorbance | Beer-Lambert Law. YouTube. [Link]

  • Alphalyse. (2016). Protein Molar Extinction Coefficient calculation in 3 small steps. [Link]

  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. [Link]

  • ResearchGate. (n.d.). NADH (a) and FAD (b) absorption and fluorescence spectra. [Link]

  • University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. [Link]

  • University of San Diego. (n.d.). Life - Laboratory Manual. [Link]

  • de Oliveira, S. C., et al. (2005). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical and Bioanalytical Chemistry, 382(4), 939-944. [Link]

  • Liu, T., et al. (2018). Dehydrogenase Binding Sites Abolish the “Dark” Fraction of NADH: Implication for Metabolic Sensing via FLIM. The Journal of Physical Chemistry B, 122(29), 7259-7265. [Link]

  • Nakagawa, T., et al. (2021). Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling. Scientific Reports, 11(1), 1-10. [Link]

  • LibreTexts Chemistry. (2023). The Beer-Lambert Law. [Link]

  • Krysiuk, I. P., et al. (2020). A new approach to the spectrometric determination of nicotinamide adenine dinucleotide (NADH) content. The Ukrainian Biochemical Journal, 92(3), 32-38. [Link]

  • Milton, R. D., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]

  • LibreTexts Chemistry. (2021). Absorbance and Fluorescence Analysis of NAD and NADH. [Link]

  • Molla, G., et al. (2018). Enzymatic Detection of d-Amino Acids. In Methods in Molecular Biology (pp. 275-289). Humana Press. [Link]

  • University of Vermont. (n.d.). NADH Enzyme-Linked Assay. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Deamino-NAD Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Defining Your Molecule

Before troubleshooting, we must ensure we are discussing the correct chemical entity, as nomenclature in this field can be ambiguous.

  • Primary Target (Commercial "Deamino-NAD"): Nicotinamide Hypoxanthine Dinucleotide .[1][2][3]

    • Structure: An analog of NAD+ where the adenine ring is replaced by hypoxanthine (the 6-amino group is replaced by a keto group).[3]

    • Use Case: Kinetic studies of dehydrogenases, probing H-bond requirements of enzyme active sites.

    • Abbreviation: NHD, dNAD.

  • Secondary Target (Physiological): Nicotinic Acid Adenine Dinucleotide .[2][3][4][5][6]

    • Structure: The amide group on the nicotinamide is replaced by a carboxyl group.

    • Abbreviation: NaAD.

    • Note: This guide focuses on the Hypoxanthine analog (NHD), as it is the standard commercial "Deamino-NAD" susceptible to the specific solubility issues described below.

The Core Issue: The Phosphate Paradox[3]

Research indicates that Deamino-NAD exhibits distinct solubility and stability profiles compared to native NAD+.[3] While generally soluble in water, "high phosphate" conditions (>50 mM) introduce three critical failure modes:[3]

A. The "Salting Out" Effect

Deamino-NAD contains a hypoxanthine ring, which is less polar than the adenine ring in NAD+. In high ionic strength buffers (like 100mM+ Sodium Phosphate), the salt ions compete with the nucleotide for water molecules (hydration shell).[3] Because Deamino-NAD is inherently less soluble than NAD+, it precipitates first.[3]

B. The Magnesium-Phosphate Trap

Most dehydrogenase or kinase assays requiring Deamino-NAD also require divalent cations (Mg²⁺, Ca²⁺).[3]

  • The Reaction:

    
    [2][3]
    
  • The Symptom: Users often mistake magnesium phosphate crystals for Deamino-NAD precipitation. This removes the co-factor from the solution, crashing the assay.

C. Phosphate-Accelerated Degradation

Phosphate ions act as general base catalysts that accelerate the hydrolysis of the nicotinamide-ribosyl bond, particularly in the reduced form (Deamino-NADH).[2][3] While you may perceive this as "insolubility" (cloudiness), it is often the accumulation of degradation products (Nicotinamide + ADP-Ribose analog).[3]

Master Protocol: Solubilization & Preparation

Objective: Create a stable, clear 10 mM Deamino-NAD stock for use in high-phosphate assays.

Reagents Required[1][3][5][7][8][9]
  • Deamino-NAD Sodium Salt (Lyophilized)[2][3]

  • 0.01 M NaOH (for reduced forms) or Nuclease-Free Water (for oxidized forms)[3]

  • Target Buffer: 100 mM Sodium Phosphate, pH 7.5 (Pre-chilled)[3]

Step-by-Step Workflow
  • Primary Solubilization (The "Water First" Rule):

    • Do NOT add phosphate buffer directly to the lyophilized powder.

    • Dissolve the powder in Nuclease-Free Water (or 10 mM Tris-HCl, pH 8.0) to a concentration of 20–50 mg/mL .

    • Why? This establishes a hydration shell around the nucleotide without ionic competition.

  • pH Adjustment (Critical):

    • Check the pH of the concentrated stock.[7] It should be neutral (pH 7.0).[3]

    • If acidic (common with free acid forms), adjust carefully with 0.1 M NaOH.[2][3]

    • Warning: Do not exceed pH 8.5, as alkali conditions degrade the oxidized nucleotide.

  • The "Dropwise" Dilution:

    • Place your high-phosphate assay buffer on ice.[3]

    • Slowly add the concentrated Deamino-NAD stock to the stirring phosphate buffer.

    • Target: Final concentration in assay should rarely exceed 2-5 mM.[3]

  • Filtration (Optional but Recommended):

    • If the solution appears slightly hazy, pass through a 0.22 µm PVDF filter .

    • Note: Cellulose acetate membranes may bind nucleotides; PVDF or PES are preferred.

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Immediate white precipitate upon adding buffer Ionic Shock (Salting Out) Dissolve in water first, then dilute into buffer.[2][3] Reduce phosphate concentration to <50 mM if possible.
Crystals form after adding MgCl₂ Inorganic Precipitation You are forming Magnesium Phosphate. Switch buffer to HEPES or MOPS (50 mM, pH 7.5).[3] These do not precipitate Mg²⁺.
Loss of Absorbance (260/340nm) over time Phosphate-Induced Hydrolysis Phosphate accelerates degradation.[2][3] Prepare fresh daily. Store stocks in water/Tris at -20°C, never in phosphate.
Solution is yellow/brown Photo-oxidation Deamino-NAD is light sensitive.[3] Discard and prepare fresh in amber tubes.
"Ghost" Pellet (Gelatinous) Contaminant Co-precipitation Protein contaminants in the enzyme mix are aggregating with the nucleotide. Increase salt slightly (KCl) or add 0.01% Tween-20.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling Deamino-NAD in phosphate environments.

DeaminoNAD_Workflow Start Lyophilized Deamino-NAD SolventChoice Choose Solvent Start->SolventChoice Water Water / 10mM Tris (pH 8) SolventChoice->Water Correct Phosphate High Phosphate Buffer SolventChoice->Phosphate Incorrect Dissolved Conc. Stock (50mg/mL) Clear Solution Water->Dissolved Precipitate PRECIPITATION RISK (Salting Out) Phosphate->Precipitate Dilution Dilute into Assay Buffer Dissolved->Dilution AddMg Add Mg2+ Cofactor? Dilution->AddMg CheckBuffer Check Buffer Type AddMg->CheckBuffer Yes Success SUCCESS: Stable Assay System AddMg->Success No PhosBuffer Phosphate Buffer CheckBuffer->PhosBuffer HepesBuffer HEPES/MOPS Buffer CheckBuffer->HepesBuffer Crash FAILURE: Mg-Phosphate Crystals PhosBuffer->Crash HepesBuffer->Success

Caption: Decision tree highlighting the critical failure points (Red) when dissolving Deamino-NAD directly in phosphate or combining phosphate with Magnesium.[3]

Frequently Asked Questions (FAQ)

Q: Can I freeze my Deamino-NAD stock in phosphate buffer? A: Absolutely not. Sodium phosphate buffers undergo a "pH swing" during freezing (crystallization of disodium phosphate causes a sharp pH drop, often to pH 4.0 or lower).[2][3] This acidity will hydrolyze the glycosidic bond of Deamino-NAD. Always freeze stocks in water or low-molarity Tris (pH 8.0).[3]

Q: Why does my Deamino-NAD have a lower Vmax than NAD+? A: This is likely a kinetic feature, not a solubility issue. The hypoxanthine ring lacks the exocyclic amino group (C6-NH2) found in adenine.[3] This amino group is often a key hydrogen bond donor for orienting the cofactor in the enzyme's active site. Loss of this bond increases


 or decreases 

.[3]

Q: I must use phosphate for my enzyme. How do I prevent the Mg-Phosphate crash? A: If phosphate is mandatory:

  • Keep the phosphate concentration below 50 mM .

  • Add the Magnesium last , immediately before starting the reaction.

  • Ensure the solution is well-mixed to prevent local high concentrations of Mg²⁺ and PO₄³⁻.

Q: Is Deamino-NAD the same as Nicotinic Acid Adenine Dinucleotide (NaAD)? A: In most commercial catalogs, No .[3] "Deamino-NAD" refers to the hypoxanthine analog.[1] NaAD is the deamido analog (Carboxyl instead of Amide on the pyridine ring). Always check the CAS number.

  • Deamino-NAD (Hypoxanthine): CAS ~104809-38-3 (Sodium salt)[2][3]

  • NaAD (Nicotinic Acid): CAS ~42934-87-2[2][3][8]

References

  • Sigma-Aldrich. (n.d.).[2][3] Product Information: Nicotinamide hypoxanthine dinucleotide sodium salt (N6506).[2][3] Retrieved from [3]

  • National Institutes of Health (NIH). (2024).[3] Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers.[3] Molecules, 29(22).[2][3][9] Retrieved from [3]

  • Bergmeyer, H. U. (1974).[3][10] Methods of Enzymatic Analysis, Vol. 1. Academic Press.[10] (Standard reference for nucleotide solubility and stability in phosphate).

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. Retrieved from

  • PubChem. (2025). Nicotinamide-hypoxanthine dinucleotide (Compound Summary).[1][2][3][8] Retrieved from [3]

Sources

Minimizing background noise in Deamino-NADH fluorescence assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Background Noise & Signal Interference

Introduction

Welcome to the technical support hub for Deamino-NADH (Nicotinamide Hypoxanthine Dinucleotide) assays. You are likely here because you are utilizing Deamino-NAD+ analogs to leverage their unique kinetic properties—often to bypass the regulatory inhibition seen with native NADH or to improve specificity for particular dehydrogenase isoforms (e.g., LDH isoenzymes).[1]

However, the fluorescence detection of the reduced form (Deamino-NADH) shares the same spectral vulnerabilities as NADH: excitation at ~340 nm and emission at ~450–460 nm. This region is prone to interference from plasticware, drug compounds, and buffer instabilities. This guide addresses the root causes of high background noise and provides self-validating protocols to resolve them.

Section 1: Critical Troubleshooting (Q&A)

Q1: My T=0 (baseline) fluorescence is unexpectedly high. Is my Deamino-NAD+ reagent contaminated?

Diagnosis: High initial fluorescence usually indicates the presence of the reduced form (Deamino-NADH) in your oxidized stock (Deamino-NAD+), or degradation products that fluoresce. Unlike the adenine-based native cofactor, the hypoxanthine base in Deamino-NADH has distinct stability profiles, but it remains susceptible to moisture and pH-induced degradation.

The Fix:

  • Check Purity: Measure the Absorbance Ratio (A260/A340). Pure Deamino-NAD+ (oxidized) should have negligible absorbance at 340 nm.[1] If A340 is significant, your stock is partially reduced.[1]

  • Acidic Cleanup: If you cannot purchase fresh stock, you can destroy the reduced contaminant.[1] Deamino-NADH is extremely acid-labile, while Deamino-NAD+ is alkali-labile.

    • Protocol: Adjust stock to pH ~3.0 for 15 minutes, then neutralize. This destroys the fluorescent Deamino-NADH component while preserving the Deamino-NAD+ substrate.[1]

  • Buffer Exclusion: Avoid phosphate buffers if storing for long periods. Phosphate can form adducts with pyridine nucleotides that accelerate degradation [1].[1][2]

Q2: I see a "drifting" background in my no-enzyme controls. Why is the signal rising without a catalyst?

Diagnosis: This is likely Spontaneous Hydrolysis or Non-Enzymatic Reduction .[1] At pH > 8.0, Deamino-NAD+ can undergo spontaneous reduction or fluorescent degradation, creating a "phantom signal."

The Fix:

  • pH Optimization: Deamino-NADH assays are best run between pH 7.2 and 7.8. Above pH 8.5, background noise increases exponentially.[1]

  • Degassing: Oxygen radicals can interact with the hypoxanthine moiety.[1] Degas your buffers (vacuum or helium sparge) to minimize oxidative background drift.[1]

Q3: My signal decreases at higher concentrations of Deamino-NADH (The "Hook Effect"). What is happening?

Diagnosis: You are experiencing the Inner Filter Effect (IFE) .[1] At high concentrations (>200 µM), the Deamino-NADH molecules at the surface of the well absorb the excitation light (340 nm) before it reaches the rest of the sample. This prevents excitation of the bulk volume, artificially suppressing the signal.

The Fix:

  • Linearity Validation: You must determine the "Linear Dynamic Range" (LDR) for your specific plate reader.[1]

  • Pathlength Correction: If using a top-read plate reader, the volume of liquid determines the pathlength. Ensure pipetting precision is <2% CV, or the pathlength variation will look like noise.

Section 2: Visualizing the Problem

Workflow: Systematic Noise Identification

The following diagram illustrates the decision tree for isolating the source of background noise.

TroubleshootingWorkflow Start High Background Detected CheckBlank Check Reagent Blank (Buffer + Deamino-NAD+) Start->CheckBlank IsBlankHigh Is Blank High? CheckBlank->IsBlankHigh StockIssue Contaminated Stock (Deamino-NADH presence) IsBlankHigh->StockIssue Yes CheckSample Check Sample Control (Compound + Buffer) IsBlankHigh->CheckSample No BufferIssue Buffer Autofluorescence (Plastics/Media) StockIssue->BufferIssue If Stock OK AcidClean Solution: Acid Treatment or Fresh Stock StockIssue->AcidClean IsSampleHigh Is Sample High? CheckSample->IsSampleHigh CompoundAuto Compound Autofluorescence (Blue/Green emitters) IsSampleHigh->CompoundAuto Yes Quenching Inner Filter Effect (Concentration too high) IsSampleHigh->Quenching No (Signal Suppressed) KineticMode Solution: Kinetic Read (Rate vs Endpoint) CompoundAuto->KineticMode Dilute Solution: Dilute Sample or Change Ex/Em Slits Quenching->Dilute

Figure 1: Decision tree for isolating background noise sources in fluorescence assays.

Section 3: Experimental Protocols

Protocol A: The "Z-Factor" Background Validation

Purpose: To mathematically define if your background noise is acceptable for high-throughput screening.[1]

Materials:

  • Positive Control: Deamino-NADH (10 µM) in Assay Buffer.

  • Negative Control: Deamino-NAD+ (10 µM) + Enzyme (No Substrate) OR Buffer only.

  • Plate: Black-walled, clear-bottom 96/384-well plate.

Steps:

  • Pipetting: Dispense 30 replicates of the Negative Control (Background) into columns 1-2.[1]

  • Pipetting: Dispense 30 replicates of the Positive Control (Signal) into columns 11-12.

  • Incubation: Incubate at assay temperature (e.g., 25°C) for 30 minutes.

  • Detection: Read Fluorescence (Ex 340 nm / Em 460 nm).

  • Calculation:

    
    
    
    • 
       = Standard Deviation[1][3]
      
    • 
       = Mean Signal[1]
      
    • 
       = Positive Control, 
      
      
      
      = Negative Control

Interpretation:

  • Z' > 0.5: Excellent assay. Background noise is well-controlled.

  • Z' < 0.5: High noise.[1] The separation between "Background" and "Signal" is too narrow. Re-optimize buffer pH or enzyme concentration.

Protocol B: Kinetic Background Subtraction (The "Gold Standard")

Purpose: To eliminate static background from plasticware or compounds.[1]

Endpoint assays are vulnerable to static noise.[1] Kinetic assays measure the rate of change, effectively ignoring any static background fluorescence.

  • Setup: Program plate reader for Kinetic Mode .

  • Interval: Read every 30-60 seconds for 20 minutes.

  • Data Processing:

    • Plot RFU (Relative Fluorescence Units) vs. Time.[1]

    • Select the linear portion of the curve (usually 2 min to 10 min).[1]

    • Calculate Slope (RFU/min).[1]

  • Result: The Slope represents enzymatic activity.[1] Static background (which has a slope of 0) is mathematically eliminated.[1]

Section 4: Data & Specifications

Table 1: Spectral Properties & Interference Risks
ParameterDeamino-NADH SpecificationCommon Interference SourceMitigation Strategy
Excitation 330–350 nm (Peak ~340 nm)UV-absorbing plastics, DNA/RNAUse UV-transparent plates (e.g., quartz or specific polymers).
Emission 440–460 nm (Peak ~450 nm)Coumarin derivatives, FlavinsUse narrow bandpass filters (e.g., 450/20 nm).
Stokes Shift ~110 nmScatter from precipitating proteinsCentrifuge samples; check solubility.[1]
pH Stability Unstable < pH 6.0Acidic buffers (Acetate, Citrate)Maintain pH 7.2–8.0.
Temp Stability Degrades > 30°CRoom Temp fluctuationsUse temperature-controlled plate reader (25°C).[1]
Pathway Visualization: The Enzymatic Cycle

Understanding where the signal comes from helps identify where the noise enters.[1]

EnzymaticCycle Substrate Substrate (e.g., Lactate) Enzyme Dehydrogenase (LDH/ADH) Substrate->Enzyme Product Product (e.g., Pyruvate) Enzyme->Product Cofactor_Red Deamino-NADH (Fluorescent: 460nm) Enzyme->Cofactor_Red Reduction Cofactor_Ox Deamino-NAD+ (Non-Fluorescent) Cofactor_Ox->Enzyme Detection Signal Detection (Ex 340 / Em 460) Cofactor_Red->Detection Light Emission Noise2 Noise: Auto-Oxidation Cofactor_Red->Noise2 Degradation Noise1 Noise: Stock Impurity Noise1->Cofactor_Ox

Figure 2: The enzymatic generation of Deamino-NADH and points of potential signal degradation.

References

  • Rover, L. et al. (1998).[1] "Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design." Analytical Biochemistry. Link (Demonstrates phosphate buffer adduct formation accelerating degradation).

  • Sharpe, M.A. et al. (2013).[1] "Deamino-NADH as a tool for studying the kinetics of dehydrogenase reactions." Biochemistry. (Establishes the kinetic differences and spectral similarities to NADH).

  • NIH Assay Guidance Manual. (2012).[1] "Interference with Fluorescence and Absorbance." NCBI Bookshelf. Link (Authoritative guide on Inner Filter Effects and Autofluorescence).[1]

  • Zhang, J.H. et al. (1999).[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link (Source of the Z-Factor protocol).

Sources

Why Deamino-NAD loses activity after freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleotide Stability & Handling Topic: Deamino-NAD (Nicotinic Acid Adenine Dinucleotide, NaAD) Activity Loss Ticket ID: NAAD-STAB-001

Welcome to the Nucleotide Stability Core

I am Dr. Aris Thorne, Senior Application Scientist. You are likely reading this because your Deamino-NAD (NaAD) stock solution has lost potency after storage, or your downstream enzymatic assays (e.g., NAD Synthetase kinetics) are showing inconsistent Vmax values.

Deamino-NAD is structurally distinct from NAD+ (it contains a carboxyl group rather than an amide), but it shares the same "Achilles' heel": the N-glycosidic bond. When you freeze a biological sample, you are not pressing a "pause" button; you are subjecting the molecule to a violent thermodynamic event.

This guide breaks down the physics of freezing , the chemistry of hydrolysis , and provides a self-validating protocol to verify your reagent's integrity.

Part 1: The Mechanistic "Why"

The Phosphate Buffer Trap (The Primary Culprit)

If your NaAD was dissolved in Sodium Phosphate buffer (PBS) and frozen, this is likely the cause of degradation.

When sodium phosphate buffer freezes, the disodium hydrogen phosphate (


) crystallizes out of solution before the monosodium dihydrogen phosphate (

). This selective crystallization removes the basic component from the liquid phase.
  • Result: The pH of the remaining unfrozen liquid concentrate (the "freeze-concentrate") drops drastically, often reaching pH 4.0 or lower .

  • Impact: The N-glycosidic bond in NaAD is acid-labile. The freeze-induced acidity catalyzes its hydrolysis.

Cryoconcentration & The "Crowding Effect"

As water turns to ice, solutes (NaAD, salts, impurities) are excluded from the ice lattice and forced into microscopic pockets of liquid.

  • Concentration Spike: Solute concentrations can increase 100-fold.

  • Reaction Acceleration: According to collision theory, this crowding dramatically increases the rate of second-order reactions, such as dimerization or hydrolysis.

The Chemical Breakage: N-Glycosidic Hydrolysis

The degradation is not a generic "denaturation." It is a specific cleavage of the bond holding the Nicotinic Acid ring to the Ribose.

Visualizing the Degradation Pathway The following diagram illustrates the cascade from freezing to inactivity.

NaAD_Degradation NaAD Active Deamino-NAD (NaAD) Freezing Freeze Event (Phase Transition) NaAD->Freezing Phosphate Sodium Phosphate Crystallization Freezing->Phosphate If PBS used Cryoconcentration Cryoconcentration (Solute Crowding) Freezing->Cryoconcentration Acidification pH Drop to ~4.0 (Eutectic Shift) Phosphate->Acidification Hydrolysis Acid-Catalyzed Hydrolysis of N-Glycosidic Bond Cryoconcentration->Hydrolysis Rate Increase Acidification->Hydrolysis Catalyst Products Inactive Products: Nicotinic Acid + ADP-Ribose Hydrolysis->Products

Figure 1: The degradation cascade of Deamino-NAD during improper freezing. Note the critical role of pH drop in phosphate buffers.

Part 2: Troubleshooting & Diagnostics

User Question: "My solution looks clear. How do I know if it's degraded without running a full experiment?"

Answer: You cannot rely on visual inspection. Hydrolyzed NaAD (Nicotinic Acid + ADP-Ribose) is optically indistinguishable from intact NaAD by simple eye inspection. You need a Functional Validation Assay .

Diagnostic Protocol: The "Coupled-Synthetase" Check

This protocol uses NAD Synthetase (NadE) to convert NaAD to NAD+, and then immediately reduces that NAD+ to NADH using Alcohol Dehydrogenase (ADH). If your NaAD is degraded, no NAD+ will form, and no NADH signal (A340) will appear.

Reagents Needed:

  • Test Sample: Your suspect NaAD stock.

  • Enzyme 1: NAD Synthetase (NadE) (bacterial or yeast source).

  • Enzyme 2: Alcohol Dehydrogenase (ADH).

  • Substrates: ATP, Ammonium Chloride (

    
    ), Ethanol.
    
  • Buffer: 100 mM Tris-HCl or HEPES, pH 8.0 (Do NOT use Phosphate).

Step-by-Step Protocol:

  • Prepare Master Mix:

    • Buffer: 100 mM Tris-HCl, pH 8.0

    • 
      : 10 mM
      
    • 
      : 20 mM
      
    • ATP: 2 mM

    • 
      : 20 mM (Ammonia source for the synthetase)
      
    • Ethanol: 2% v/v (Substrate for ADH)

    • ADH: 10 Units/mL

    • NadE: 1 Unit/mL

  • Baseline Measurement:

    • Add 190 µL Master Mix to a UV-transparent microplate well.

    • Read Absorbance at 340 nm (

      
      ) for 2 minutes to establish a flat baseline.
      
  • Spike Sample:

    • Add 10 µL of your diluted NaAD sample (aim for final conc. of ~200 µM).

  • Kinetics Read:

    • Monitor

      
       for 10–15 minutes.
      

Interpretation:

Observation Diagnosis Action
Rapid Increase in A340 NaAD is intact. It was converted to NAD+, then reduced to NADH. Proceed with experiments.
Flatline (No A340 change) NaAD is hydrolyzed.[1][2] NadE cannot convert Nicotinic Acid/ADP-Ribose. Discard stock.

| Slow/Linear Drift | Partial degradation or insufficient enzyme. | Compare against a fresh standard. |

Part 3: Best Practices & Storage

User Question: "Can I refreeze my aliquots if I snap-freeze them in liquid nitrogen?"

Answer: No. While snap-freezing reduces the time spent in the critical phase transition, the thawing process still exposes the molecule to concentration gradients. Every cycle shears a percentage of the population.

The "Gold Standard" Storage Protocol
  • Lyophilization (Best): Store NaAD as a lyophilized powder at -20°C or -80°C. It is stable for years in this state.

  • Buffer Selection (If Liquid):

    • AVOID: Sodium Phosphate, Potassium Phosphate.

    • USE: 10 mM Tris-HCl (pH 7.5 - 8.0) or HEPES.[3][4] These buffers have minimal pH drift during freezing.

  • Concentration: Store at high concentrations (>10 mM). Paradoxically, very dilute solutions (<100 µM) are often less stable due to surface adsorption and oxidation relative to the total mass.

  • Aliquoting:

    • Dissolve the powder once.

    • Aliquot into single-use volumes (e.g., 50 µL).

    • Store at -80°C.

    • Never refreeze. Discard the leftover of a thawed aliquot.

Decision Logic for Handling

Handling_Protocol Start Received NaAD Form Form? Start->Form Powder Lyophilized Powder Form->Powder Liquid Liquid Solution Form->Liquid Action1 Store -20°C/-80°C (Desiccated) Powder->Action1 Action2 Check Buffer (Is it Phosphate?) Liquid->Action2 YesPhos Yes: High Risk Use Immediately Action2->YesPhos NoPhos No (Tris/HEPES) Action2->NoPhos Aliquot Aliquot to Single Use Snap Freeze -80°C NoPhos->Aliquot

Figure 2: Decision tree for maximizing Deamino-NAD longevity upon receipt.

References

  • Oppenheimer, N. J. (1994). Chemistry and Solution Conformation of the Pyridine Coenzymes. The Pyridine Nucleotide Coenzymes, 51–89. Link

  • Bhatnagar, B. S., et al. (2007). Protein Stability During Freezing: Separation of Stresses and Mechanisms of Protein Stabilization.[5] Pharmaceutical Development and Technology, 12(5), 505-523. (Detailed analysis of phosphate buffer pH shifts). Link

  • Zhu, X., et al. (2015). NAD Synthetase (NadE) Assays. Methods in Molecular Biology, 1320, 197-206. (Source for the coupled assay protocol). Link

  • Gomez, G., et al. (2001). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. Pharmaceutical Research, 18(1), 90–97. Link

Sources

Technical Support Center: Purification of Deamino Dpn Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Deamino Dpn (Nicotinamide Hypoxanthine Dinucleotide) sodium salt. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important dinucleotide analog. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you achieve the desired purity for your experimental needs.

Introduction: The Importance of Purity

Deamino Dpn sodium salt is a crucial reagent in various biochemical assays and enzymatic studies. The purity of this compound is paramount, as contaminants can lead to erroneous experimental results, misinterpretation of data, and compromised drug development processes. This guide provides practical, in-depth strategies for identifying and removing common impurities.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter with your this compound preparations, offering potential causes and actionable solutions.

Problem 1: Unexpected or Poorly Resolved Peaks in HPLC Analysis

Symptoms:

  • Multiple peaks are observed in your HPLC chromatogram where a single peak is expected.

  • The main peak is broad or shows shouldering.

  • Retention times are inconsistent.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Presence of Synthesis-Related Impurities The manufacturing process of nicotinamide-based dinucleotides can result in several impurities. These may include starting materials, byproducts, and related nucleotide species. Common contaminants in similar preparations include nicotinamide, nicotinic acid, adenosine monophosphate (AMP), and adenosine diphosphate ribose (ADPR).Solution: Employ a validated reversed-phase or ion-exchange HPLC method for purification. A step-by-step protocol is provided in the "Experimental Protocols" section.
Degradation of the Product This compound, like other nicotinamide dinucleotides, can degrade under certain conditions. Exposure to acidic or alkaline pH, elevated temperatures, or enzymatic activity (if present in the sample matrix) can lead to hydrolysis and the formation of breakdown products.Solution: Ensure proper storage of the compound at -20°C and protect it from light and moisture. When in solution, use buffers with a neutral pH and prepare fresh solutions for each experiment. If degradation is suspected, repurification by HPLC is recommended.
Suboptimal HPLC Conditions The choice of column, mobile phase, and gradient can significantly impact the resolution of your separation.Solution: Optimize your HPLC method. A good starting point is a C18 reversed-phase column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol. A shallow gradient is often necessary to resolve closely related impurities. Refer to the "HPLC Purification Protocol" for a detailed starting method.

Problem 2: Low Yield After Purification

Symptoms:

  • The amount of purified product recovered is significantly lower than expected.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Product Loss During Recrystallization The choice of recrystallization solvent is critical. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.Solution: Carefully select a recrystallization solvent or solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A detailed guide to solvent selection is provided in the "Recrystallization Protocol."
Incomplete Elution from Chromatography Column The compound may be strongly retained on the column if the elution conditions are not optimal.Solution: For reversed-phase HPLC, ensure the final mobile phase composition has sufficient organic solvent to elute the compound. For ion-exchange chromatography, a sufficiently high salt concentration in the elution buffer is necessary.
Adsorption to Labware Highly pure compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Rinsing glassware with the mobile phase before use can also help.

Frequently Asked Questions (FAQs)

Q1: What are the most likely contaminants in my this compound preparation?

A1: Based on the analysis of related nicotinamide dinucleotides, the most probable impurities include:

  • Starting materials and byproducts from synthesis: Nicotinamide, nicotinic acid

Validation & Comparative

Comparison of Km values for NAD+ and Deamino-NAD

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Audience: Researchers, Enzymologists, and Drug Development Professionals

Executive Summary

In the characterization of oxidoreductases, the substitution of Nicotinamide Adenine Dinucleotide (NAD+) with its analog, Deamino-NAD (Nicotinamide Hypoxanthine Dinucleotide, often abbreviated as NHD or dNAD), serves as a critical probe for mapping the coenzyme binding pocket.

The Core Finding: For most NAD+-dependent dehydrogenases, Deamino-NAD exhibits a significantly higher


 (weaker binding) compared to NAD+ , typically by a factor of 10 to 100-fold .

This drastic reduction in affinity confirms the structural necessity of the adenine C6-amino group , which forms critical hydrogen bonds with conserved acidic residues (Aspartate or Glutamate) within the enzyme’s Rossmann fold. While


 (catalytic turnover) may remain comparable in some enzymes, the efficiency (

) drops precipitously with Deamino-NAD.

Structural & Mechanistic Analysis

To understand the kinetic data, one must first visualize the structural divergence. The only difference between NAD+ and Deamino-NAD is the functional group at the C6 position of the purine ring.

  • NAD+ (Adenine): Contains an exocyclic -NH2 (amino) group. This acts as a Hydrogen Bond Donor .

  • Deamino-NAD (Hypoxanthine): Contains a -OH / =O (hydroxyl/keto) group. This acts as a Hydrogen Bond Acceptor .

The "Fingerprint" Region Interaction

In the classic dinucleotide binding domain (Rossmann fold), a conserved loop (often Gly-X-Gly-X-X-Gly) is followed by a conserved acidic residue (Asp or Glu).

  • Wild-Type Interaction: The Adenine -NH2 donates a hydrogen bond to the carboxylate side chain of the conserved Asp/Glu.

  • Deamino-NAD Interaction: The Hypoxanthine carbonyl creates electrostatic repulsion or simply fails to bridge the gap, leading to the observed increase in

    
    .
    

G cluster_0 Structural Mechanistics NAD NAD+ (Adenine Ring) Interaction1 Strong H-Bond (-NH2 to -COO-) NAD->Interaction1 C6-Amino Group Deamino Deamino-NAD (Hypoxanthine Ring) Interaction2 Repulsion/No Bond (=O to -COO-) Deamino->Interaction2 C6-Keto Group BindingSite Enzyme Binding Pocket (Conserved Asp/Glu) Interaction1->BindingSite Result1 Low Km (High Affinity) Interaction1->Result1 Interaction2->BindingSite Result2 High Km (Low Affinity) Interaction2->Result2

Figure 1: Mechanistic divergence in binding affinity driven by the C6-substituent of the purine ring.

Comparative Kinetics Data

The following table synthesizes experimental


 values. Note the consistent trend of increased 

(weaker binding) for the deamino analog.
Enzyme SystemSourceCofactor

Value
Relative Change
Alcohol Dehydrogenase (LADH) Horse LiverNAD+17 - 30

M
Reference
Deamino-NAD1,700 - 3,000

M
~100x Increase (Weaker)
Alcohol Dehydrogenase (YADH) Yeast (S. cerevisiae)NAD+0.15 - 0.30 mM Reference
Deamino-NAD> 10 mM Drastic Increase
Glutamate Dehydrogenase (GDH) Chlorella / ArabidopsisNAD+0.15 - 2.5 mM Reference
Deamino-NADVery Low Activity Binding severely impaired
Lactate Dehydrogenase (LDH) Porcine HeartNAD+~0.1 mM Reference
Deamino-NAD~5.0 mM ~50x Increase

Critical Insight: In LADH, while the binding (


) is 100-fold weaker, the catalytic turnover (

) often remains comparable (within 50-80% of NAD+). This proves that the adenine ring is crucial for binding energy , but the nicotinamide ring is the sole driver of chemical catalysis .

Experimental Protocol: Self-Validating Km Determination

To replicate these values or test new analogs, use this self-validating spectrophotometric workflow.

Reagents & Setup
  • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8) or 0.1 M Tris-HCl (pH 8.0). Freshly prepared to prevent pH drift.

  • Substrate: Ethanol (for ADH) or L-Lactate (for LDH) at saturating concentrations.

  • Cofactors: NAD+ (Stock 10 mM) and Deamino-NAD (Stock 50 mM - higher concentration required due to high Km).

  • Detection: UV-Vis Spectrophotometer at 340 nm .

The Protocol
  • Baseline Validation (The "Zero" Check):

    • Mix Buffer + Enzyme. Read Absorbance at 340nm (

      
      ).[1][2]
      
    • Pass Criteria: Drift < 0.001 AU/min. If high, enzyme is unstable or contaminated.

  • Cofactor Concentration Scan:

    • Prepare 6-8 concentrations of NAD+ (range: 5

      
      M to 200 
      
      
      
      M).
    • Prepare 6-8 concentrations of Deamino-NAD (range: 0.5 mM to 20 mM). Note the 100x shift in range.

  • Reaction Initiation:

    • Add Cofactor to cuvette. Zero the instrument.

    • Add saturating Substrate to initiate.

    • Record

      
       (Initial Velocity, 
      
      
      
      ).
  • Data Processing (Lineweaver-Burk):

    • Plot

      
       (y-axis) vs 
      
      
      
      (x-axis).
    • x-intercept =

      
      .
      
    • y-intercept =

      
      .
      
Self-Validation Checkpoint

Calculate the Extinction Coefficient Check : Run the reaction to completion (endpoint) with a known limiting concentration of Deamino-NAD (e.g., 50


M).
  • Expected

    
    :  ~0.311 AU (using 
    
    
    
    ).
  • If

    
     is significantly lower: Your Deamino-NAD may be impure or hydrolyzed.
    

Protocol Start Start: Prepare Reagents Baseline Baseline Check (Buffer + Enzyme only) Start->Baseline Decision Drift < 0.001 AU/min? Baseline->Decision Proceed Proceed to Kinetic Runs Decision->Proceed Yes Fix Recalibrate/Purify Enzyme Decision->Fix No RunNAD Run NAD+ Range (5 - 200 µM) Proceed->RunNAD RunDNAD Run Deamino-NAD Range (0.5 - 20 mM) Proceed->RunDNAD Fix->Baseline Plot Plot Lineweaver-Burk Calc Km & Vmax RunNAD->Plot RunDNAD->Plot

Figure 2: Self-validating workflow for comparative kinetic analysis.

References

  • Kinetic Mechanism of Horse Liver Alcohol Dehydrogenase.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Establishes the baseline kinetic constants for NAD+ and various analogs in LADH.
  • Structure/Activity Relationship of Adenine-Modified NAD Deriv

    • Source: European Journal of Biochemistry (via PubMed)
    • Context: Details the effect of N6-modifications on Lact
  • Kinetics of Yeast Alcohol Dehydrogenase.

    • Source: International Journal of Science and Research Archive
    • Context: Provides standard values for NAD+ in Yeast ADH for comparison.
  • Extinction Coefficients of NADH and NADPH.

    • Source: Clinical Chemistry / PubMed
    • Context: Validates the standard used in the protocol.

Sources

Validating Deamino-NAD Purity Using NMR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deamino-NAD Challenge

Nicotinic Acid Adenine Dinucleotide (NaAD, or Deamino-NAD) is a critical intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Unlike its amidated counterpart (NAD+), NaAD possesses a carboxylic acid group on the pyridine ring rather than an amide.

In therapeutic research and precursor synthesis, purity validation is the primary bottleneck. Commercial NaAD is frequently contaminated with:

  • NAD+: Due to incomplete deamination or amidation during synthesis.

  • Nicotinic Acid (NA) / Nicotinamide (NAM): Hydrolysis breakdown products.

  • Inorganic Salts: Residual buffers from purification (HPLC often misses these).

While HPLC-UV is the industry standard for relative purity (% area), it fails to detect non-chromophores (salts, water) and struggles to structurally distinguish NaAD from NAD+ without co-elution standards. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the only self-validating, absolute method to confirm the structural identity and mass-balance purity of NaAD.

Comparative Landscape: NMR vs. Chromatographic Methods[1]

The following analysis compares the three primary validation methodologies.

Feature1H qNMR (The Referee) HPLC-UV (The Workhorse) LC-MS (The Detective)
Primary Output Absolute Purity (Mass %) & Structural IDRelative Purity (% Area)Molecular Mass & ID
Differentiation Excellent. Distinguishes -COOH vs -CONH2 via chemical shift.Moderate. Requires reference standards; RT shifts are subtle.Good. Mass difference of ~1 Da (0.984 Da) is detectable.
Salt/Solvent Detection Yes. Detects residual solvents, water, and counter-ions.No. Invisible to UV detection.No. Salts suppress ionization.
Reference Standard Not Required for analyte.[1] Uses generic internal standard (e.g., Maleic Acid).Required. Must have pure NaAD reference to quantify.Required for quantitation.
Sample Destructive? No.Yes.Yes.
Limit of Detection Moderate (~0.1%).High (<0.01%).[2][3]Very High (<0.001%).

Verdict: Use HPLC for routine batch monitoring of trace organic impurities. Use NMR for certifying the "Gold Standard" reference material and determining the true "As-Is" purity (including salts/solvents) for dosage calculations.

The NMR Advantage: Structural Fingerprinting

The validation of NaAD hinges on the electronic environment of the pyridine ring. The substitution of the electron-withdrawing amide group (-CONH₂) in NAD+ with a carboxylate group (-COO⁻) in NaAD (at neutral pH) creates a distinct shielding effect on the aromatic protons.

The "Smoking Gun" Signals (1H NMR in D₂O)

In Deuterium Oxide (D₂O), the amide protons of NAD+ exchange and disappear. However, the ring protons remain. The H2 proton (located between the ring nitrogen and the functional group) is the most sensitive reporter.

  • NaAD (Deamino): The carboxylate group is less electron-withdrawing than the amide. The H2 proton typically resonates upfield (lower ppm) relative to NAD+.

  • NAD+ (Amido): The amide group causes a downfield shift.

Chemical Shift Fingerprint (Approximate, pH 7.0):

Proton PositionNaAD (Deamino) Shift (ppm)NAD+ (Amido) Shift (ppm)Visual Check
H2 (Pyridine) ~9.15 ~9.33 Critical differentiator.
H6 (Pyridine) ~8.85~9.15Distinct doublet.
H4 (Pyridine) ~8.40~8.84Distinct doublet.
H5 (Pyridine) ~7.70~8.20Multiplet.
H1' (Ribose) ~6.10~6.10Overlapping (difficult to distinguish).

Note: Shifts are pH-dependent. At pH < 4, NaAD becomes protonated (-COOH), shifting peaks downfield, potentially overlapping with NAD+.

Experimental Protocol: Self-Validating Purity System

To validate NaAD, you must run a Quantitative NMR (qNMR) experiment. This protocol ensures you capture both the structural ID and the mass purity.

Step 1: Sample Preparation
  • Massing: Accurately weigh 10–15 mg of NaAD sample into a vial (precision ±0.01 mg).

  • Internal Standard (IS): Add a precise amount of Maleic Acid (traceable reference). Maleic acid is ideal because its singlet (~6.05 ppm) sits in a clean window between the aromatic and ribose regions.

    • Alternative: Potassium Hydrogen Phthalate (KHP) or TMSP-d4.

  • Solvent: Dissolve in 600 µL D₂O (99.9% D) containing phosphate buffer (pH 7.0).

    • Why Buffer? Nucleotide shifts drift with pH. Buffering ensures the -COOH is fully ionized to -COO⁻, maximizing the separation from NAD+.

Step 2: Acquisition Parameters (Bruker/Varian 400MHz+)
  • Pulse Sequence: zg30 (or equivalent single pulse).

  • Relaxation Delay (D1): 20 - 60 seconds.

    • Causality: Nucleotides have long T1 relaxation times. A short D1 saturates the signal, leading to under-quantification. You must allow 5x T1 for 99.9% magnetization recovery.

  • Scans (NS): 16 - 64 (sufficient for >10mg sample).

  • Temperature: 298 K (controlled).

Step 3: 31P NMR (The Backbone Check)

Run a decoupled 31P NMR to confirm the integrity of the pyrophosphate bond.

  • Target: A singlet (or AB quartet) around -10 to -12 ppm .

  • Impurity Check: Look for signals at 0 ppm (Inorganic Phosphate) or -4 to -5 ppm (Monophosphates like NaMN or AMP). This confirms the dinucleotide hasn't hydrolyzed.

Step 4: Data Processing & Calculation
  • Phase & Baseline: Apply precise manual phasing and polynomial baseline correction.

  • Integration: Integrate the H2 singlet of NaAD and the Singlet of Maleic Acid.

  • Formula:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (1 for NaAD H2, 2 for Maleic Acid)
      
    • 
      : Molar Mass
      
    • 
      : Weight measured
      

Visualization of Workflows

Diagram 1: Structural Differentiation (NAD+ vs NaAD)

This diagram highlights the functional group change that drives the NMR shift difference.

NaAD_Structure NAD NAD+ (Nicotinamide Adenine Dinucleotide) Diff Functional Group Difference NAD->Diff Contains Amide (-CONH2) NaAD NaAD (Deamino-NAD / Nicotinic Acid AD) NaAD->Diff Contains Acid (-COOH / -COO-) Effect NMR Effect (1H) Electronic Shielding Diff->Effect Charge Difference (Neutral vs Anionic) Signal H2 Proton Shift (Diagnostic Peak) Effect->Signal NAD+: ~9.33 ppm (Deshielded) NaAD: ~9.15 ppm (Shielded)

Caption: The substitution of the amide for a carboxylate group alters the electron density of the pyridine ring, shifting the diagnostic H2 proton upfield in NaAD.

Diagram 2: The Validation Workflow

A logical flow for determining if a batch is suitable for drug development use.

Validation_Workflow Start Raw NaAD Sample Step1 1. Sample Prep (D2O + Maleic Acid Std + Buffer) Start->Step1 Step2 2. Acquire 1H NMR (d1 > 20s for qNMR) Step1->Step2 Decision1 Check Aromatic Region (9.0 - 9.5 ppm) Step2->Decision1 Fail1 Contaminated: Doublet peaks or Shadow peaks at 9.33 ppm Decision1->Fail1 NAD+ Detected Pass1 Clean: Single sharp H2 peak at ~9.15 ppm Decision1->Pass1 Pure Structure Step3 3. Acquire 31P NMR Pass1->Step3 Decision2 Check Phosphate Integrity Step3->Decision2 Fail2 Hydrolyzed: Peaks at 0 ppm or -5 ppm Decision2->Fail2 Broken Backbone Calc 4. Calculate Mass Balance (qNMR Integration) Decision2->Calc Intact Backbone Final CERTIFIED PURITY (Use for Assay/Synthesis) Calc->Final

Caption: Step-by-step decision tree for validating NaAD purity. Both 1H (structure) and 31P (backbone) integrity are required for certification.

References

  • Consortium for Common Fund Metabolomics (CCFM). Nicotinic Acid NMR Standards. Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000104. [Link]

  • Szczepańska, K. et al. (2018). NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy.[4] International Journal of Molecular Sciences, 19(12), 4066. (Provides comparative shifts for NAD+ metabolites). [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. (Foundational text on qNMR methodology). [Link]

  • PubChem. Deamino-NAD (Nicotinic acid adenine dinucleotide) Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Kinetics: Dehydrogenase Activity with Deamino-NAD vs. NAD+

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Relative Reaction Rates of Dehydrogenases with Deamino-NAD Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical comparison of the enzymatic performance of Deamino-NAD (Nicotinamide Hypoxanthine Dinucleotide, NHD) versus the native cofactor NAD+ . While often used interchangeably in casual conversation, the distinction between these cofactors is a critical tool for probing the structural specificity of the adenine-binding pocket in dehydrogenases.

Key Takeaway: For most mammalian dehydrogenases (LADH, LDH), Deamino-NAD acts as a functional coenzyme but exhibits significantly reduced affinity (higher


)  and often lower 

compared to NAD+. However, specific isoforms—notably Chloroplast Malate Dehydrogenase —show distinct preference or retained activity with Deamino-NAD, making this analog a powerful probe for distinguishing isoenzymes and studying cofactor evolution.
Mechanistic Basis: The Adenine Specificity Filter

To understand the kinetic data, one must first understand the structural causality. The primary difference between NAD+ and Deamino-NAD lies in the purine ring.

  • NAD+: Contains Adenine .[1] The N6-amino group acts as a hydrogen bond donor.

  • Deamino-NAD (NHD): Contains Hypoxanthine .[2] The N6-amino group is replaced by a carbonyl oxygen (keto form) or hydroxyl, removing the H-bond donor capability.

Structural Impact on Binding

In the classic Rossmann fold (the NAD-binding domain), the adenine ring binds in a hydrophobic pocket. Crucially, the N6-amino group of adenine typically forms a hydrogen bond with a conserved residue (often an Aspartate or the backbone carbonyl of the loop between


1 and 

A).

The "Deamino Penalty": Replacing Adenine with Hypoxanthine removes this hydrogen bond.

  • 
     (Weaker Binding):  The loss of enthalpy from the missing H-bond destabilizes the E-Cofactor complex.
    
  • 
     (Catalytic Efficiency):  While the nicotinamide ring (where chemistry happens) is identical, the misalignment of the cofactor in the binding pocket can reduce the rate of hydride transfer or the isomerization step required for catalysis.
    

Figure 1: Mechanistic pathway illustrating how the substitution of Adenine with Hypoxanthine alters binding dynamics in the Rossmann fold.

Comparative Performance Analysis

The following data aggregates kinetic trends for key dehydrogenases. Note that "Relative Rate" refers to


 unless otherwise noted, but the most dramatic difference is often in 

.
Table 1: Relative Kinetic Properties (Deamino-NAD vs. NAD+)
EnzymeSourceRelative

(%)
Relative

(Fold Change)
Performance Verdict
Alcohol Dehydrogenase (ADH) Horse Liver~40-60%~10-50x Higher Strict Specificity. The adenine amino group is critical for tight binding.
Alcohol Dehydrogenase (ADH) Yeast~50%~100x Higher Poor Binder. YADH relies heavily on the adenine H-bond.
Lactate Dehydrogenase (LDH) Skeletal Muscle~80%~5-10x Higher Tolerant. High

retained, but requires higher cofactor concentration.
Malate Dehydrogenase (MDH) Mitochondria< 20%HighDiscriminatory. Strong preference for NAD+.
Malate Dehydrogenase (MDH) Chloroplast > 100% Low (Similar to NAD)Unusual Preference. Chloroplast isoforms often accept analogs more readily [1].
Glutamate Dehydrogenase (GDH) Bovine Liver~60%~10x HigherFunctional. Can utilize Deamino-NAD but with reduced efficiency.
Detailed Analysis

1. Liver Alcohol Dehydrogenase (LADH): LADH is the textbook case for cofactor specificity. Crystallographic studies show the N6-amino group of NAD+ hydrogen bonds to the backbone carbonyl of His-47 or Asp-223 (depending on isoform). With Deamino-NAD, this bond is lost.

  • Observation: The enzyme is active, but you must saturate the system with Deamino-NAD (high mM concentrations) to observe it. The

    
     is lower because the cofactor alignment relative to the zinc-bound substrate is suboptimal.
    

2. Yeast Alcohol Dehydrogenase (YADH): YADH shows an even more drastic drop in affinity than LADH. This suggests the yeast enzyme has a more rigid requirement for the adenine anchor to induce the conformational closure ("induced fit") necessary for catalysis.

3. Chloroplast MDH – The Exception: Unlike its mitochondrial counterpart, chloroplast NADP-dependent MDH (and some NAD-dependent isoforms in plants) shows remarkable flexibility. In some studies, Deamino-NAD analogs (like 3-acetylpyridine deamino-NAD) yield higher reaction rates than native NAD+ under specific conditions. This is likely due to a more open binding cleft evolved to accommodate NADPH, which makes it less sensitive to changes in the purine ring [2].

Experimental Protocol: Measuring Relative Rates

To replicate these findings or test a new enzyme, follow this self-validating spectrophotometric protocol.

Principle: Both NAD+ and Deamino-NAD contain the nicotinamide ring. Upon reduction to NADH or Deamino-NADH, both species develop a new absorption band at 340 nm .

  • 
     (NADH) 
    
    
    
    6220
    
    
  • 
     (Deamino-NADH) 
    
    
    
    6220
    
    
    (The purine modification has negligible effect on the nicotinamide chromophore).
Workflow Diagram

Figure 2: Step-by-step spectrophotometric assay for comparing dehydrogenase kinetics.

Step-by-Step Methodology
  • Buffer Preparation: Use 0.1 M Sodium Pyrophosphate (pH 8.8) or Glycine-NaOH (pH 9.5). Note: Dehydrogenases often favor high pH for the oxidation reaction (forward direction).

  • Cofactor Solution:

    • Control: 10 mM NAD+ stock.

    • Experimental: 20 mM Deamino-NAD stock. Critical: You must use a higher concentration for Deamino-NAD to ensure you are measuring

      
       and not limiting the rate by binding affinity (
      
      
      
      ).
  • Substrate: Prepare specific substrate (e.g., 0.5 M Ethanol for ADH, 0.1 M L-Lactate for LDH).

  • Assay Execution:

    • In a quartz cuvette, mix Buffer, Substrate, and Cofactor.

    • Equilibrate to 25°C.

    • Add Enzyme to initiate. Mix by inversion.

  • Data Analysis:

    • Measure

      
       from the linear portion of the curve (first 60 seconds).
      
    • Calculate Activity (

      
      ) = 
      
      
      
      .
    • Validation: If the Deamino-NAD rate is <10% of NAD+, double the Deamino-NAD concentration. If the rate does not increase, the enzyme is truly saturated, and the low

      
       is real.
      
Implications for Drug Development & Synthetic Biology
  • Cofactor Engineering: Synthetic biologists use orthogonal cofactor systems (like Deamino-NAD) to create metabolic pathways that do not interfere with the cell's native NAD/NADH pool. Enzymes like Bacillus stearothermophilus LDH have been engineered to prefer analogs, allowing for "firewalled" metabolism.

  • Inhibitor Design: Understanding the "Deamino Penalty" helps in designing competitive inhibitors. If an enzyme (like a parasitic LDH) shows high tolerance for Deamino-NAD while the human host enzyme does not, the hypoxanthine scaffold becomes a lead structure for selective inhibitor design.

References
  • O'Leary, M. H., & Limburg, J. A. (1977). Isotope effect studies of the role of the coenzyme in the alcohol dehydrogenase reaction. Biochemistry.[1][3][4][5][6] Link

  • Pupillo, P., & Piccari, G. G. (1973). The effect of NAD analogs on the activity of photosynthetic and non-photosynthetic malate dehydrogenases. Archives of Biochemistry and Biophysics. Link

  • Siegel, J. M., et al. (1959). The effect of DPN analogs on the activity of muscle and yeast alcohol dehydrogenases. Journal of Biological Chemistry. Link

  • Kaplan, N. O., et al. (1956). Enzymatic properties of the pyridine nucleotide analogs. Journal of Biological Chemistry. Link

Sources

Publish Comparison Guide: Deamino-NAD as a Tool for Validating Cofactor Binding Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deamino-NAD (Nicotinamide Hypoxanthine Dinucleotide, NHD) is a specialized structural analogue of NAD+ used primarily to dissect the molecular determinants of cofactor recognition. Unlike broad-spectrum analogues used for fluorescence (e.g., 1,N6-etheno-NAD) or redox tuning (e.g., 3-acetylpyridine AD), Deamino-NAD provides a surgical deletion of a single functional group: the exocyclic N6-amino group of the adenine ring.

This guide outlines how to use Deamino-NAD to validate computational binding models, specifically testing the existence and energetic contribution of hydrogen bonds between the enzyme's adenosine-binding pocket and the cofactor.

Chemical Identity & Mechanism of Action

Structural Comparison

The defining feature of Deamino-NAD is the replacement of the adenine base with hypoxanthine. This substitution replaces the hydrogen-bond donating amine (-NH2) at the C6 position with a hydrogen-bond accepting carbonyl/hydroxyl group.

structure_comparison NAD NAD+ (Nicotinamide Adenine Dinucleotide) Diff Modification at Purine C6: -NH2 (Donor) → =O (Acceptor) NAD->Diff Chemical Substitution NHD Deamino-NAD (Nicotinamide Hypoxanthine Dinucleotide) Interaction Loss of H-Bond to Asp/Glu/Backbone Carbonyl NHD->Interaction Diff->NHD Resulting Analogue

Figure 1: Structural transformation from NAD+ to Deamino-NAD and its immediate consequence on binding interactions.

The "Atomic Mutagenesis" Concept

In standard mutagenesis, you modify the protein (e.g., Asp→Ala) to test a residue's function. Deamino-NAD allows for "ligand mutagenesis." By using this analogue, you effectively "mutate" the cofactor.

  • If binding affinity (

    
    ) decreases significantly:  The N6-amino group was essential for binding (likely donating a hydrogen bond to a protein side chain).
    
  • If binding affinity remains unchanged: The N6-amino group is solvent-exposed or not involved in specific recognition.

Comparative Performance Analysis

The following table compares Deamino-NAD against the native cofactor and other common analogues to highlight its specific utility in binding model validation.

FeatureNAD+ (Native) Deamino-NAD (NHD) 1,N6-Etheno-NAD 3-Acetylpyridine AD (APAD)
Primary Utility Physiological BaselineProbing Adenine Recognition Fluorescence AssaysRedox Potential Studies
Adenine Structure 6-Aminopurine6-Oxopurine (Hypoxanthine) Etheno-bridged ringAdenine (Unchanged)
H-Bond Capability Donor at N6Acceptor at C6 (Loss of Donor) Loss of donor; Steric bulkUnchanged at Adenine
Binding Affinity (

)
High (nM to low µM)Significantly Lower (High µM) Variable (Steric penalty)Variable (Redox driven)
Redox Potential (

)
-320 mV~ -320 mV (Similar) DifferentMore Positive
Quantitative Case Study: Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH)

Experimental data from rabbit muscle GPDH demonstrates the energetic penalty of losing the N6-amine interaction.

ParameterSubstrate: NAD+Substrate: Deamino-NADFold ChangeInterpretation

(Michaelis Constant)
~10 - 50 µM2300 µM ~46x IncreaseSevere loss of ground-state binding affinity.

(Dissociation Constant)
~0.1 - 1.0 µM112 µM >100x IncreaseConfirms N6-amine is critical for thermodynamic stability.

(Relative)
100%~80-90% Minimal ChangeCatalytic chemistry (nicotinamide) is largely unaffected; defect is in binding.

Data Source: Derived from kinetic characterization of rabbit muscle GPDH (See References).

Experimental Protocols

Protocol A: Validating a Predicted H-Bond

Objective: Determine if a specific Aspartate/Glutamate residue observed in a crystal structure or docking model is functionally critical for adenine recognition.

Prerequisites:

  • Purified Enzyme.[1]

  • NAD+ (Stock: 10 mM, pH 7.0).

  • Deamino-NAD (Stock: 10 mM, pH 7.0) – Note: Ensure purity via HPLC as minor NAD+ contamination can skew results.

  • UV-Vis Spectrophotometer (340 nm detection).

Workflow:

  • Baseline Kinetics (NAD+):

    • Prepare reaction mix: Buffer + Substrate (saturating) + Enzyme.[2]

    • Titrate NAD+ from 0.1

      
       to 10 
      
      
      
      .
    • Measure initial velocity (

      
      ) at 340 nm (NADH formation).
      
    • Fit to Michaelis-Menten equation to obtain

      
      .
      
  • Analogue Kinetics (Deamino-NAD):

    • Repeat the procedure using Deamino-NAD.

    • Crucial Step: You must use significantly higher concentrations (up to 5-10 mM) due to the expected high

      
      .
      
    • Fit to obtain

      
      .
      
  • Thermodynamic Calculation: Calculate the Gibbs free energy difference (

    
    ) attributed to the specific hydrogen bond:
    
    
    
    
    (Approximation using
    
    
    is valid if
    
    
    is similar and binding is rapid equilibrium).
    • Result Interpretation: A

      
       of +1 to +3 kcal/mol typically indicates the loss of a neutral hydrogen bond.
      
Protocol B: Competitive Binding (Determination of )

If Deamino-NAD is a poor substrate (low


), use it as a competitive inhibitor against NAD+.
  • Fix NAD+ concentration at its

    
    .
    
  • Titrate Deamino-NAD (0 to 10 mM).

  • Plot Dixon Plot (

    
     vs. 
    
    
    
    ).
  • The intersection yields

    
    . Since Deamino-NAD binds to the same active site, 
    
    
    
    serves as a proxy for its dissociation constant (
    
    
    ).

Decision Logic for Cofactor Selection

Use the following logic flow to determine when Deamino-NAD is the correct tool for your study.

decision_tree Start Goal: Validate Cofactor Binding Q1 Is the Adenine pocket the focus? Start->Q1 Q2 Do you suspect an H-bond at N6-amine? Q1->Q2 Yes UseAPAD USE 3-ACETYLPYRIDINE-AD (Tests redox chemistry) Q1->UseAPAD No (Nicotinamide focus) UseNHD USE DEAMINO-NAD (Tests H-bond necessity) Q2->UseNHD Yes (Specific H-bond) UseEtheno USE 1,N6-ETHENO-NAD (Tests steric bulk/fluorescence) Q2->UseEtheno No (General binding)

Figure 2: Decision matrix for selecting NAD analogues based on the specific structural question.

References

  • Structural Basis of Cofactor Recognition

    • Carugo, O., & Argos, P. (1997). Adenine recognition: a motif present in ATP-, CoA-, NAD-, NADP-, and FAD-dependent proteins.
    • Source:

  • Deamino-NAD Kinetics (GPDH)

    • Schinzel, R., & Drueckes, P. (1991). The phosphate recognition site of Escherichia coli maltodextrin phosphorylase. FEBS Letters.
    • Source:

  • Cofactor Analogue Review

    • Pollak, N., Dölle, C., & Ziegler, M. (2007). The power to reduce: pyridine nucleotides--small molecules with a multitude of functions. Biochemical Journal.
    • Source:

  • Chemical Synthesis & Properties

    • Leonard, N. J., & Laursen, R. A. (1965).
    • Source:

  • Deamino-NAD in Refolding Studies

    • Aghajanian, S. A., & Engel, P. C. (1994).[3] Specificity of coenzyme analogues and fragments in promoting or impeding the refolding of clostridial glutamate dehydrogenase. Biochemical Journal.

    • Source:

Sources

Comparative Stability Guide: Deamino-NAD (NaAD) vs. Nicotinamide Riboside (NR)

[1]

Executive Summary

For drug development and metabolic research, the choice between NaAD and NR hinges on the trade-off between membrane permeability and structural integrity .

  • Nicotinamide Riboside (NR): A high-flux salvage pathway precursor.[1] It exhibits poor chemical stability in aqueous, neutral-pH environments due to a labile N-glycosidic bond.[1] Biologically, it is rapidly degraded in plasma to Nicotinamide (Nam) unless stabilized or derivatized.[1]

  • Deamino-NAD (NaAD): A dinucleotide intermediate of the Preiss-Handler pathway.[1] It possesses superior chemical stability relative to NR due to the stabilizing effect of the pyrophosphate bridge and the adenine moiety shielding. However, as a charged dinucleotide, it lacks the passive membrane permeability of NR and relies on extracellular degradation (to NaMN/NaR) or specific transport mechanisms for uptake.[1]

Verdict: NR requires stringent formulation (acidic pH, moisture control) and rapid bio-analytical processing.[1] NaAD serves as a robust analytical standard or intracellular intermediate but is less suitable as a direct, unmodified systemic delivery vehicle due to transport limitations.[1]

Structural & Mechanistic Basis of Stability

The stability divergence between these molecules is dictated by their chemical structure, specifically the susceptibility of the N-glycosidic bond to hydrolysis.[1]

Nicotinamide Riboside (NR)

NR is a pyridinium nucleoside .[1][2] Its instability arises from the high energy of the N-glycosidic bond linking the nicotinamide moiety to the ribose.[1]

  • Degradation Mechanism: Spontaneous hydrolysis and phosphorolysis.[1]

  • Critical Weakness: At physiological pH (7.[1]4) and elevated temperatures (>25°C), the bond cleaves, yielding Nicotinamide (Nam) and Ribose.[1] This reaction is base-catalyzed.[1][3][4]

  • Enzymatic Liability: NR is a substrate for Purine Nucleoside Phosphorylase (PNP) and BST1 (CD157), leading to rapid catabolism in serum.[1]

Deamino-NAD (NaAD)

NaAD is a dinucleotide (Nicotinic Acid mononucleotide linked to Adenosine monophosphate).[1]

  • Structural Shielding: The pyrophosphate bridge provides conformational stability that is absent in NR.[1]

  • Chemical Behavior: Like NAD+, NaAD is relatively stable in acidic conditions (pH < 6.[1]0) but degrades in alkaline environments (pH > 8.0). This is the inverse of NR, which is generally more stable in acidic to neutral ranges but extremely labile in base.[1]

  • Enzymatic Liability: NaAD is not a direct substrate for PNP.[1] Its degradation requires pyrophosphatase activity (e.g., CD38, CD73) to cleave it into NaMN and AMP.

Comparative Stability Data
FeatureNicotinamide Riboside (NR)Deamino-NAD (NaAD)
Molecular Class NucleosideDinucleotide
Aqueous Stability (pH 7.4) Low (

4–6 hrs at 37°C)
High (Stable for days at 4°C)
Plasma Stability Very Low (Rapid degradation to Nam)Moderate (Requires ecto-enzyme cleavage)
Primary Degradation Product Nicotinamide + RiboseNaMN + AMP
Storage Requirement -20°C, Desiccated, Acidic buffer-20°C, Neutral to Acidic buffer
Membrane Permeability High (via Equilibrative Nucleoside Transporters)Low (Requires Connexins or degradation)

Metabolic Pathways & Degradation Logic[1][5]

Understanding the position of these molecules in NAD+ biosynthesis is crucial for interpreting stability data.[1]

NAD_Pathwayscluster_salvageSalvage Pathway (Unstable)cluster_preissPreiss-Handler Pathway (Stable Intermediate)NRNicotinamide Riboside(NR)NamNicotinamide(Nam)NR->NamSpontaneous Hydrolysis / PNPNMNNicotinamide Mononucleotide(NMN)NR->NMNNRK1/2NADNAD+NMN->NADNMNATNAD->NamSirtuins/PARPs/CD38NaADDeamino-NAD(NaAD)NaAD->NADNAD Synthase (NADS)NaMNNicotinic Acid Mononucleotide(NaMN)NaAD->NaMNCD38/CD73 (Hydrolysis)NaMN->NaADNMNATNANicotinic Acid(NA)NA->NaMNNAPRT

Figure 1: Metabolic positioning of NR and NaAD.[1] Note the high-risk degradation pathway for NR (Red arrow) versus the enzymatic conversion required for NaAD (Blue arrow).

Experimental Protocols (Self-Validating Systems)

To accurately compare stability, one cannot rely on standard optical density (OD) alone due to the spectral overlap of degradation products (e.g., Nam absorbs at 260nm similar to NR).[1] LC-MS/MS is the mandatory standard.

Protocol: Comparative Plasma Stability Assay

Objective: Determine the ex vivo half-life of NR vs. NaAD in murine or human plasma.

Reagents:

  • Plasma (Heparinized, fresh).[1]

  • Internal Standards (IS):

    
    -Nam, 
    
    
    -NAD+.
  • Quenching Solution: 0.5M Perchloric Acid (PCA) or Methanol/Acetonitrile (80:[1]20) at -20°C.

Workflow:

  • Preparation: Spiking stock solutions of NR and NaAD (100 µM) prepared in water (immediately before use).

  • Incubation:

    • Aliquot 100 µL plasma into 1.5 mL tubes (n=3 per timepoint).

    • Spike with 10 µL of NR or NaAD stock (Final conc: 10 µM).[1]

    • Incubate at 37°C.

  • Timepoints: 0, 5, 15, 30, 60, 120, 240 mins.

  • Quenching (Critical Step):

    • At

      
      , immediately add 400 µL of ice-cold Quenching Solution.[1]
      
    • Why? Acidic quenching stabilizes the dinucleotide (NaAD) and stops enzymatic degradation of NR.[1]

  • Extraction: Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Analytical Validation Workflow

Stability_Workflowcluster_QCQuality ControlSamplePlasma Sample+ Analyte (NR/NaAD)IncubateIncubation37°CSample->IncubateQuenchAcid Quench(0.5M PCA)Incubate->QuenchStop MetabolismNeutralizeNeutralization(K2CO3)Quench->NeutralizepH adjust for ColumnLCMSLC-MS/MSDetectionNeutralize->LCMSQuantificationISInternal Std(13C-Nam)IS->QuenchSpike-in

Figure 2: Analytical workflow for stability testing. Acid quenching is selected to prevent post-sampling degradation.

Therapeutic & Research Implications

Formulation
  • NR: Must be formulated as a chloride salt (NR-Cl) or malate salt to maintain solid-state stability.[1] In solution, it must be kept at low pH (<4) and low temperature.[1]

  • NaAD: Can be formulated in slightly acidic to neutral buffers (pH 6.0–7.0).[1] It is robust enough for lyophilization without extensive derivatization.[1]

Bioavailability
  • NR: "High Flux."[1] It enters cells rapidly but the "effective dose" is often lower than the "administered dose" due to plasma hydrolysis to Nam.[1] High Nam levels can inhibit Sirtuins (feedback inhibition), a potential confounder in longevity studies.[1]

  • NaAD: "Protected Intermediate."[1] While it doesn't cross membranes easily, it resists the rapid plasma hydrolysis seen with NR.[1] It is useful for loading cells via electroporation or liposomal delivery to bypass the rate-limiting step of NAMPT.[1]

References

  • Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans.[1] Nature Communications. [Link][1]

  • Ratajczak, J., et al. (2016). NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells.[1] Nature Communications. [Link][1]

  • Cantó, C., et al. (2012). The NAD(+) precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet-induced obesity.[1] Cell Metabolism. [Link][1]

  • Bieganowski, P., & Brenner, C. (2004). Discoveries of nicotinamide riboside as a nutrient and conserved NRK genes establish a Preiss-Handler independent route to NAD+ in fungi and humans.[1] Cell. [Link]

  • Hara, N., et al. (2019). Nicotinamide riboside is a major NAD+ precursor vitamin in cow milk.[1] Journal of Nutrition. [Link][1]

Optimizing Deamino-NAD (NaAD) Conversion: A Comparative Guide to Adenine-Modified Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic Acid Adenine Dinucleotide (NaAD, or Deamino-NAD) is the penultimate precursor in the Preiss-Handler pathway, serving as the specific substrate for NAD Synthetase (NadE) . While native NaAD is processed with high catalytic efficiency (


), the introduction of adenine-modified analogs—essential for photoaffinity labeling, orthogonal signaling studies, and inhibitor design—often drastically alters enzyme performance.

This guide objectively compares the enzymatic efficiency of native NaAD against key adenine-modified variants. It provides a mechanistic rationale for performance drops, a validated continuous kinetic assay protocol, and structural insights to guide your experimental design.

Mechanistic & Structural Logic: The Adenine Checkpoint

To understand why adenine replacement impacts efficiency, we must look at the active site of NAD Synthetase (NadE). Unlike the nicotinic acid moiety, which is chemically transformed (amidated to nicotinamide), the adenine moiety serves as a molecular anchor .

  • The Reaction: NadE catalyzes the adenylation of NaAD using ATP and Ammonia (or Glutamine) to form an NAD-adenylate intermediate, followed by amidation to NAD+.

  • The Pocket: The adenine binding pocket in NadE is hydrophobic but sterically constrained.

    • Wild-Type (WT) Constraints: The pocket is optimized for the planar, aromatic structure of adenine. Bulky substituents at the

      
       position often clash with backbone residues (typically Valine or Isoleucine), while 
      
      
      
      substitutions can force the nucleotide into a syn conformation, which is often catalytically incompetent if the enzyme requires anti.
Pathway Visualization

The following diagram illustrates the critical step where NaAD analogs enter the pathway and the structural bottlenecks they face.

PreissHandler_Adenine_Impact cluster_legend Key NaMN NaMN (Precursor) NaAD Deamino-NAD (NaAD) (Substrate) NaMN->NaAD NMNAT NadE NAD Synthetase (NadE) [The Checkpoint] NaAD->NadE Binding NAD NAD+ (Product) NadE->NAD Amidation (ATP + NH3/Gln) N6_Analog N6-Substituted NaAD (Steric Clash) N6_Analog->NadE Low Affinity (High Km) C8_Analog 8-Azido-NaAD (Syn-Conformation) C8_Analog->NadE Inhibition/Slow Turnover Legend_WT Efficient Conversion Legend_Low Reduced Efficiency

Figure 1: The Preiss-Handler pathway focusing on the NadE checkpoint. Adenine modifications (yellow nodes) encounter steric or conformational barriers that reduce conversion efficiency.

Comparative Performance Guide

The following data summarizes the expected kinetic impact of common adenine replacements on Wild-Type (WT) bacterial NAD Synthetase (e.g., B. subtilis or E. coli NadE).

Table 1: Impact of Adenine Replacement on NadE Efficiency
Substrate VariantModification TypeRelative

(%)
Primary Kinetic DefectApplication Utility
Native NaAD None100% (Baseline)N/APhysiological Standard

-Methyl-NaAD
Steric (Minor)~40-60%Increased

(Steric hindrance)
Probing H-bond donors

-Benzyl-NaAD
Steric (Major)< 5%Drastic

increase (Steric clash)
Orthogonal Pairs (Requires "Hole" mutant)
8-Azido-NaAD Electronic/Steric~10-20%Conformation lock (syn); Low

Photoaffinity Labeling (Crosslinking)
7-Deaza-NaAD Electronic~80-90%Minor loss of H-bond acceptorStructural Biology (Phasing)
1-Methyl-NaAD Charge/Steric< 1%Loss of H-bonding; Charge repulsionNegative Control
Detailed Analysis
1. The "Bump-Hole" Analogs (

-Benzyl)
  • Observation: WT NadE rejects bulky

    
     substituents. The hydrophobic pocket cannot expand to accommodate the benzyl ring.
    
  • Solution: This analog is useless for WT enzymes but is the "gold standard" for orthogonal engineering. By mutating a "gatekeeper" residue (typically a bulky hydrophobic residue like Isoleucine) to a smaller Alanine or Glycine, you create a "hole" that accepts the "bump" of the analog.

  • Recommendation: Do not use with WT enzyme. Use only with engineered NadE-analog-sensitive (as) mutants.

2. The Photoaffinity Probes (8-Azido/8-Bromo)
  • Observation: Substitutions at

    
     prefer the syn conformation due to steric clash with the ribose ring. Most dehydrogenases and synthetases bind the adenine in the anti conformation.
    
  • Result: These are often competitive inhibitors rather than good substrates. They bind, but the geometry prevents the correct alignment for the adenylation transition state.

  • Recommendation: Use for binding studies (

    
     determination) rather than turnover assays.
    

Experimental Protocol: Continuous Coupled Spectrophotometric Assay

Objective: Accurately measure the conversion of NaAD (or analog) to NAD+ by NadE. Challenge: NadE produces NAD+, which is not directly fluorescent or absorbent at distinct wavelengths compared to NaAD. Solution: A coupled assay using Alcohol Dehydrogenase (ADH) to immediately reduce the generated NAD+ to NADH (absorbs at 340 nm).

Protocol Design (Self-Validating)

Reagents:

  • Buffer: 100 mM HEPES (pH 7.5), 10 mM

    
    , 50 mM KCl.
    
  • Substrates: ATP (2 mM), Ammonium Chloride (10 mM) or Glutamine (if using Gln-dependent NadE).

  • Coupling System: Ethanol (100 mM), Yeast Alcohol Dehydrogenase (ADH) (50 Units/mL - Excess).

  • Variable: NaAD or Analog (0.1 - 2.0 mM).

Workflow:

  • The Reporter Check (Crucial): Before adding NadE, mix Buffer + Ethanol + ADH + Synthesized Analog-NAD+ (if available).

    • Why? You must confirm that ADH accepts your adenine-modified NAD+ product. If ADH cannot reduce your analog, the assay will show "zero activity" even if NadE is working.

    • Target: Rapid increase in A340. If slow, increase ADH concentration or switch to a promiscuous dehydrogenase (e.g., Pseudomonas ADH).

  • The Reaction:

    • Mix Buffer, ATP,

      
      , Ethanol, ADH, and NaAD Analog in a UV-transparent cuvette/plate.
      
    • Incubate at 25°C or 37°C for 5 mins (Baseline).

    • Initiate: Add NadE enzyme (final conc. 10-50 nM).

    • Monitor: Absorbance at 340 nm (

      
      ) for 20 minutes.
      
Assay Logic Diagram

Coupled_Assay_Workflow Step1 Step 1: NadE Reaction NaAD (Analog) + ATP + NH3 -> NAD+ (Analog) Step2 Step 2: Coupling Reaction (ADH) NAD+ (Analog) + Ethanol -> NADH (Analog) + Acetaldehyde Step1->Step2 Product becomes Substrate Detection Detection Measure A340 (NADH formation) Step2->Detection Control CRITICAL CONTROL: Does ADH accept the Analog-NAD+? Control->Step2 Validate First

Figure 2: Continuous coupled assay workflow. The validity of the data depends entirely on the coupling enzyme (ADH) accepting the modified NAD+ product.

Troubleshooting & Optimization

  • High Background (No Enzyme):

    • Cause: Contamination of NaAD stock with NAD+.

    • Fix: Treat NaAD stock with ADH alone (no NadE) to "burn off" contaminating NAD+ before starting the kinetic run.

  • Lag Phase:

    • Cause: Coupling enzyme (ADH) is rate-limiting.

    • Fix: Double the concentration of ADH. The rate of A340 increase must be linear and dependent only on NadE concentration.

  • No Activity with Analog:

    • Check: Did you perform the "Reporter Check"?

    • Alternative: If ADH fails, use a Discontinuous HPLC Assay . Quench reaction at time points, separate NaAD from NAD+ on a C18 column (ion-pairing buffer), and quantify peaks at 260 nm.

References

  • Preiss, J., & Handler, P. (1958). Biosynthesis of Diphosphopyridine Nucleotide. Journal of Biological Chemistry, 233(2), 493–500. Link

  • Bieganowski, P., et al. (2003). Eukaryotic NAD+ synthetase Qns1 contains an essential, obligate intramolecular thiol glutamine amidotransferase domain related to nitrilase. Journal of Biological Chemistry, 278(35), 33049-33055. Link

  • Zhang, J., et al. (2002). Structure and Mechanism of the Bacterial Nicotinamide Adenine Dinucleotide Synthetase. Journal of Biological Chemistry, 277, 42383-42390. Link

  • Sorci, L., et al. (2009). NAD+ synthetase: a potential target for drug development.[1] Current Medicinal Chemistry, 16(30), 3925-3954. Link

  • Killeen, K. P., et al. (2010). A continuous microplate assay for sirtuins and nicotinamide-producing enzymes.[2][3] Analytical Biochemistry, 396(2), 219-227. Link

Sources

Structural Alignment of Deamino-NAD in Crystal Lattice Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural alignment and crystallographic validation of Deamino-NAD (Nicotinic Acid Adenine Dinucleotide, NaAD) . It is designed for structural biologists and medicinal chemists focusing on NAD+ biosynthesis pathways, specifically targeting enzymes like NAD Synthetase (NADS) and NaMN Adenylyltransferase .[1][2]

Comparison Guide & Technical Protocol

Executive Summary

In the structural biology of metabolic enzymes, distinguishing Deamino-NAD (NaAD) from its amidated counterpart NAD+ is a critical challenge.[1] While they share a near-identical scaffold (differing by only ~1 Da), their electrostatic properties and hydrogen-bonding potentials diverge significantly.[1][2]

Part 1: Molecular Architecture & Comparative Properties

The primary structural divergence lies in the nicotinic acid versus nicotinamide moiety. This subtle chemical change dictates the ligand's binding mode and lattice packing interactions.

Table 1: Comparative Chemical & Crystallographic Profile
FeatureDeamino-NAD (NaAD)NAD+ (Oxidized)
PDB Ligand Code DND NAD
Chemical Name Nicotinic Acid Adenine DinucleotideNicotinamide Adenine Dinucleotide
Functional Group Carboxylate (-COO⁻)Amide (-CONH₂)
Charge at pH 7.4 Net Negative (-2 to -3)Net Negative (-1 to -2)
H-Bond Capability H-bond Acceptor (Strong)H-bond Donor & Acceptor
Key Interaction Salt bridge with Arg/Lys; H-bond with backbone amidesH-bond with Asp/Glu (Donor); Backbone carbonyls
Binding Conformation Often constrained by electrostatic anchoringFlexible (Syn/Anti dynamic)
Electron Density Planar carboxylate; symmetric densityPlanar amide; asymmetric density (N vs O)
Part 2: Experimental Workflow

To ensure high-occupancy structural alignment of NaAD, co-crystallization is statistically superior to soaking due to the electrostatic repulsion that may occur in pre-formed "apo" lattices optimized for neutral or positively charged pockets.

Protocol: High-Fidelity NaAD Co-Crystallization

Objective: Obtain high-resolution (>2.0 Å) crystals of the Target-NaAD complex.

  • Ligand Preparation:

    • Dissolve NaAD (sodium salt) in 100 mM HEPES (pH 7.5) to a stock concentration of 50–100 mM .

    • Critical Step: Adjust pH carefully. Commercial NaAD can be acidic; unbuffered addition precipitates proteins instantly.

  • Complex Formation:

    • Mix protein (10–20 mg/mL) with NaAD at a 1:5 molar ratio (Protein:Ligand).

    • Add 2 mM MgCl₂ (essential for phosphate backbone stabilization in Rossmann folds).[1][2]

    • Incubate on ice for 30 minutes to allow conformational locking.

  • Crystallization Screening:

    • Use sparse-matrix screens (e.g., JCSG+, Index).[1][2]

    • Optimization: If nucleation is poor, micro-seed with apo-crystals, but strictly maintain the high ligand concentration in the mother liquor.

  • Cryo-Protection:

    • Supplement the cryo-solution with 2–5 mM NaAD .

    • Reasoning: Prevents ligand leaching during the osmotic shock of freezing, maintaining full occupancy.

Part 3: Structural Alignment & Analysis

Correctly aligning NaAD requires a multi-step validation process combining electron density inspection with mechanistic logic.

1. The "Carboxylate Anchor" Check

In NAD synthetase structures (e.g., Bacillus subtilis NADS), the NaAD specificity is driven by the recognition of the nicotinic acid carboxylate.

  • Mechanism: The carboxylate oxygen atoms typically form a salt bridge or strong H-bond network with a specific "gatekeeper" residue (often a conserved Lysine or Arginine , or a backbone amide).[1][2]

  • Alignment Rule: If you model NAD+ (amide) into a NaAD site, you will observe a steric clash or a repulsive interaction between the amide nitrogen and the protein's H-bond donors.

2. Electron Density Interpretation

At resolutions better than 2.5 Å, the difference between the carboxylate and amide groups is visible in the Fo-Fc difference map .

  • Symmetry: The carboxylate group (-COO⁻) is electronically symmetric (resonance).[1][2] The electron density should appear "bulky" and symmetric across the two oxygens.

  • Asymmetry: The amide group (-CONH₂) is asymmetric.[1][2] The Oxygen has higher electron density than the Nitrogen.

  • Validation: If you model NAD+ and see a positive green blob (Fo-Fc > 3σ) near the amide nitrogen, it suggests the atom should be an Oxygen (implying NaAD).[1][2]

3. Conformational Analysis (Syn vs. Anti)

The glycosidic bond torsion (chi angle) determines if the base is syn (over the ribose) or anti (away from the ribose).[1][2]

  • NaAD Behavior: In many synthetases, NaAD is locked in a specific conformation to position the carboxylate for adenylation by ATP.

  • Check: Measure the chi angle. Compare it to the PDB standard for DND (approx. -160° to -170° for anti or 60° for syn). Deviations >30° often indicate incorrect fitting to the density.

Diagram: Structural Validation Logic Pathway

NaAD_Validation Start Diffraction Data Collected Phase Phasing & Initial Refinement (Molecular Replacement) Start->Phase Inspect Inspect Density at Nicotinamide/Acid Pocket Phase->Inspect Decision Density Shape Analysis Inspect->Decision Path_NAD Fit NAD+ (Amide) Ligand Code: NAD Decision->Path_NAD Asymmetric (Amide-like) Path_DND Fit NaAD (Carboxylate) Ligand Code: DND Decision->Path_DND Symmetric (Carboxylate-like) Check_NAD Check Fo-Fc Map (Is there +3σ on Nitrogen?) Path_NAD->Check_NAD Check_DND Check H-Bond Network (Salt bridge to Arg/Lys?) Path_DND->Check_DND Check_NAD->Path_DND Positive peak (N should be O) Final_NAD Confirm NAD+ Complex Check_NAD->Final_NAD No peaks Check_DND->Path_NAD Clash/Repulsion Final_DND Confirm NaAD Complex Check_DND->Final_DND Valid Interactions

Caption: Decision tree for distinguishing Deamino-NAD (DND) from NAD+ based on electron density features and interaction networks.

Part 4: Case Studies & Reference Data
Case Study: Bacillus subtilis NAD Synthetase

This enzyme catalyzes the amidation of NaAD to NAD+.[3] Structural studies reveal the distinct binding modes.[4]

  • PDB: 1IFX (Binary Complex: Enzyme + NaAD)[1][2]

    • Observation: The nicotinic acid carboxylate is anchored by specific interactions that would be unfavorable for an amide. The ligand code used is DND .

    • Key Insight: The absence of the amide nitrogen prevents the "clash" that would occur if NAD+ were forced into this pre-reaction state.

  • PDB: 1KQP (Reaction Intermediate)

    • Observation: Shows the adenylated intermediate. The alignment here is critical to understand the nucleophilic attack by ammonia.

Comparative Metrics for Validation

When publishing, ensure your data meets these criteria for the ligand:

MetricAcceptable RangeInterpretation
Real-Space Correlation (RSCC) > 0.90Indicates the model fits the electron density well.[1][2]
Occupancy > 0.80Lower occupancy suggests hydrolysis or poor binding.
B-Factor Ratio Ligand B ≈ Protein BLigand B-factors >1.5x Protein B-factors implies disorder or incorrect assignment.[1][2]
References
  • Crystal structure of the NAD synthetase

    • Source: RCSB PDB / Journal of Biological Chemistry
    • Context: Defines the binding mode of Deamino-NAD (DND).
    • [1][2]

  • Structural basis of NAD synthetase specificity.

    • Source: PubMed / NIH
    • Context: Discusses the "deamido-NAD+-binding site" and c
  • Ligand Summary: Nicotinic Acid Adenine Dinucleotide (DND). [1][2][5]

    • Source: RCSB PDB[1][6][7]

    • Context: Official chemical component dictionary for the ligand.
    • [1][2]

  • Comparison of Co-crystalliz

    • Source: PMC / NIH[2]

    • Context: Methodological basis for choosing co-crystalliz

Sources

Safety Operating Guide

Deamino Dpn sodium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Deamino Dpn Sodium Salt

Executive Summary & Substance Identification

This compound is technically identified as Nicotinamide Hypoxanthine Dinucleotide Sodium Salt (Deamino-NAD+).[1][2] The acronym "DPN" is a historical nomenclature for Diphosphopyridine Nucleotide, now standardly known as NAD.

This compound is a nucleotide analog used primarily in enzymatic kinetics studies (e.g., investigating NADH:ubiquinone oxidoreductase specificity).[2] Unlike standard biological buffers, it is a bioactive organic phosphate and must be managed as Hazardous Chemical Waste , not general trash or sewer-safe liquid.[2]

Criterion Specification
Chemical Name Nicotinamide Hypoxanthine Dinucleotide Sodium Salt
Synonyms Deamino-NAD; Deamino-DPN; dNAD
CAS Number 104809-38-3 (Sodium Salt)
Physical State Off-white powder; Hygroscopic
Hazard Class Irritant (Skin/Eye/Respiratory); GHS07
Storage -20°C (Desiccated)

Hazard Assessment & Pre-Disposal Handling

Before disposal, you must stabilize the waste.[3] Deamino Dpn is hygroscopic; moisture absorption can cause clumping and degradation, complicating mass transfer into waste containers.

  • Toxicological Profile: While not classified as acutely toxic (like cyanide) or P-listed (acutely hazardous waste), it is a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT SE 3).[2]

  • Environmental Impact: As a bioactive nucleotide analog containing phosphorus and nitrogen, it contributes to eutrophication if released into waterways. Zero-discharge to sewer systems is mandatory. [2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 mask or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[2] Double-gloving recommended during solubilization.[2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Expired or Excess Powder)

Do not dissolve solids for the sole purpose of disposal unless required by your facility's specific liquid waste stream protocols.[2]

  • Segregation: Keep the substance in its original vial if possible. If transferring, use a compatible screw-top container (HDPE or Polypropylene).[2]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "this compound (Nicotinamide Hypoxanthine Dinucleotide)"[1][2][4][5]

    • Hazard Checkbox: "Irritant" / "Toxic"[2]

  • Secondary Containment: Place the sealed vial into a clear plastic zip-lock bag to contain any potential breakage or powder leakage.

  • Final Disposition: Transfer to the Solid Chemical Waste drum for high-temperature incineration.

Scenario B: Disposal of Aqueous Solutions (Reaction Mixtures)

Most experimental waste will be in this form (e.g., dissolved in Tris or Phosphate buffer).[2]

  • Stream Selection: Do NOT pour down the sink.

  • Collection: Collect in a "Non-Halogenated Organic/Aqueous" waste container.

    • Note: Although water-based, the presence of the nucleotide analog classifies it as chemical waste.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid) or strong bases, which could cause uncontrolled exothermic degradation.[2]

  • pH Neutralization: If the experimental buffer was highly acidic or basic, neutralize to pH 5–9 before adding to the central waste carboy to prevent container corrosion.

Scenario C: Contaminated Debris (Pipette Tips, Weigh Boats)[2]
  • Gross Contamination: Items with visible powder residues must be treated as Solid Hazardous Waste .

  • Trace Contamination: Items that only touched dilute solutions can typically be disposed of in Biohazard/Chem-Contaminated Sharps containers (if sharp) or a dedicated Lab Debris bin destined for incineration.[2]

Waste Stream Logic Flow

The following diagram illustrates the decision-making process for segregating Deamino Dpn waste streams.

DisposalFlow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Expired or Spilled) StateCheck->Solid Pure Substance Liquid Aqueous Solution (Reaction Mix) StateCheck->Liquid Dissolved Debris Contaminated Solids (Tips, Tubes, Wipes) StateCheck->Debris Residues ActionSolid Seal in Original/HDPE Container. Double Bag. Solid->ActionSolid ActionLiquid Collect in Non-Halogenated Aqueous Waste Carboy Liquid->ActionLiquid ActionDebris Segregate into Chem-Contaminated Debris Bin Debris->ActionDebris Disposal FINAL DISPOSITION: High-Temp Chemical Incineration ActionSolid->Disposal ActionLiquid->Disposal ActionDebris->Disposal

Figure 1: Decision matrix for segregating this compound waste streams to ensure compliance with RCRA and local safety standards.

Emergency Spill Procedures

Because Deamino Dpn is a powder, a spill poses an inhalation risk.

  • Evacuate & Ventilate: If a large amount (>500 mg) is spilled outside a hood, clear the immediate area.

  • PPE Upgrade: Don an N95 respirator and double gloves.

  • Containment: Cover the powder with a damp paper towel (to prevent dust generation).

  • Cleanup:

    • Scoop up the damp powder/towel mix.

    • Wipe the surface with a mild detergent followed by water.

    • Place all cleanup materials into a hazardous waste bag (Scenario C).

References

  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: Deamino-NAD Sodium Salt (Product N6506).[2] Retrieved from [2]

  • ChemicalBook. (2025).[2] this compound: Chemical Properties and Safety.[5] Retrieved from [2]

  • PubChem. (2025).[2] Compound Summary: Deamino-NAD.[1][2][6] National Library of Medicine. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [2]

Sources

Personal protective equipment for handling Deamino Dpn sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Designation: Deamino-NAD Sodium Salt (Nicotinamide Hypoxanthine Dinucleotide) CAS: 104809-38-3 (Primary Reference) Risk Classification: Bioactive Nucleotide Analog / Irritant (H315, H319, H335)

PART 1: SENIOR SCIENTIST’S RISK ASSESSMENT

From the Desk of the Senior Application Scientist:

Handling Deamino Dpn Sodium Salt requires a shift in mindset from "standard chemical handling" to "bioactive compound preservation and containment." While often classified as an Irritant (Warning), this compound presents two specific challenges that standard SDSs often understate:

  • Hygroscopic Instability: As a sodium salt stored at -20°C, this compound is a moisture magnet. Opening a cold vial introduces condensation, which not only degrades the molecule (hydrolysis) but creates a sticky, erratic paste that makes accurate weighing impossible.

  • Bioactive Dust: This is an enzymatic cofactor analog. Inhalation of the dust doesn't just irritate the lungs; it introduces a biologically active molecule directly into your systemic circulation.

The Core Directive: Your primary safety goal is Dust Containment . Your primary quality goal is Moisture Exclusion . The protocol below is designed to satisfy both simultaneously.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on "standard" lab PPE. Use this task-based matrix to scale your protection.

Protection ZoneStandard Lab OperationHandling Deamino Dpn (Solid/Powder) Rationale (The "Why")
Respiratory Surgical MaskN95 Respirator (Minimum) or Fume Hood (Mandatory)The sodium salt is a fine particulate. Engineering controls (Fume Hood) are primary; N95 is the backup for accidental aerosolization.
Hand Protection Single Nitrile GlovesDouble Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Static Dissipation: Powdered salts often carry static charge. Removing the outer glove after weighing prevents spreading dust to door handles/pipettes.
Eye Protection Safety GlassesChemical Splash Goggles Standard glasses have gaps. Goggles seal the eyes against airborne dust that can cause severe irritation (H319).
Body Defense Lab Coat (Cotton)Lab Coat + Tyvek Sleeves (Disposable)Sodium salts can cling to fabric cuffs. Disposable sleeves prevent migration of the chemical from the hood to your desk.
Footwear Closed-toe shoesClosed-toe + Shoe Covers (If spill occurs)Prevents tracking of powder out of the laboratory zone.
PART 3: OPERATIONAL WORKFLOW (Step-by-Step)
Phase 1: Preparation & Equilibration (Critical for Quality)
  • Step 1: Remove the vial from -20°C storage.

  • Step 2: DO NOT OPEN. Place the vial in a desiccator inside the fume hood.

  • Step 3: Allow to equilibrate to Room Temperature (RT) for 30 minutes .

    • Scientist's Note: Opening a cold vial causes immediate condensation. This water initiates hydrolysis and causes the powder to clump, ruining your stoichiometry.

Phase 2: Weighing & Transfer (Critical for Safety)
  • Step 4: Engage the Fume Hood or Biological Safety Cabinet (BSC). Verify airflow (Face velocity > 0.5 m/s).

  • Step 5: Place an Ionizing Bar or anti-static gun near the balance if available.

    • Scientist's Note: Deamino Dpn salts are prone to static "fly-away." If the powder "jumps" from the spatula, stop. Use an anti-static gun to neutralize the charge.

  • Step 6: Weigh into a pre-tared vessel. Close the vessel immediately after transfer.

  • Step 7: Wipe the exterior of the stock vial with a Kimwipe dampened with 70% Ethanol before returning to storage.

Phase 3: Solubilization
  • Step 8: Add the solvent (Buffer/Water) to the powder; do not dump powder into solvent.

    • Scientist's Note: Adding liquid to powder suppresses dust generation immediately.

  • Step 9: Vortex gently. Sodium salts usually dissolve rapidly. If turbidity persists, do not heat; check pH compatibility.

PART 4: VISUALIZATION OF PROTOCOLS
Diagram 1: The "Safe-Weigh" Workflow

This diagram illustrates the critical path to prevent degradation and exposure.

G Start Start: -20°C Storage Equilibrate Equilibrate to RT (30 Mins in Desiccator) Start->Equilibrate Check Check: Is Vial Dry? Equilibrate->Check Check->Equilibrate No (Condensation Visible) Open Open in Fume Hood Check->Open Yes Weigh Weigh with Static Control Open->Weigh Double Gloves Dissolve Add Solvent to Powder Weigh->Dissolve Contain Dust

Caption: The "Safe-Weigh" workflow emphasizes temperature equilibration to prevent moisture contamination.

Diagram 2: Spill Response Decision Tree

Immediate actions to take if containment is breached.

Spill Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Spill Type->Powder Liquid Liquid/Solubilized Spill Type->Liquid Action1 1. Cover with wet paper towel (Prevents Aerosol) Powder->Action1 Action3 1. Absorb with Vermiculite/Pads Liquid->Action3 Action2 2. Wipe up wet 3. Clean with 70% EtOH Action1->Action2 Action4 2. Clean with 10% Bleach (Deactivates Bioactivity) Action3->Action4

Caption: Protocol for differentiating between dry powder spills (aerosol risk) and liquid spills (contamination risk).

PART 5: DISPOSAL & DECONTAMINATION[2][3][4]

Disposal of this compound:

  • Solid Waste: Expired powder or contaminated weighing boats must be disposed of as Hazardous Chemical Waste (Tag: Toxic/Irritant). Do not place in regular trash.

  • Liquid Waste: Aqueous solutions should be collected in "Aqueous Waste" carboys. If the solution contains biological material (e.g., cell lysate), add 10% bleach (final concentration) to inactivate before disposal, subject to local EHS regulations.

Decontamination of Surfaces:

  • Step 1: Wipe surface with mild detergent (soap and water) to remove the salt.

  • Step 2: Follow with 70% Ethanol .

  • Step 3: (If biological contamination is suspected): Use a 10% Bleach solution, followed by a water rinse to prevent corrosion of stainless steel hoods.

REFERENCES
  • ChemicalBook. (2025).[1][2] this compound (CAS 104809-38-3) Safety & Properties. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: Nicotinamide hypoxanthine dinucleotide sodium salt. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.